4-iodo-3-(trifluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3IN2/c5-4(6,7)3-2(8)1-9-10-3/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUHSOXIZMYOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581751 | |
| Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866638-72-4 | |
| Record name | 4-Iodo-5-(trifluoromethyl)-1H-pyrazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30581751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-3-(trifluoromethyl)-1-H-pyrazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Role of 4-iodo-3-(trifluoromethyl)-1H-pyrazole in Modern Synthesis: A Technical Guide
Introduction: Unveiling a Privileged Synthetic Intermediate
In the landscape of modern medicinal and agricultural chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a cornerstone of drug design.[2] Within this important class of heterocycles, 4-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 866638-72-4) has emerged as a particularly strategic building block.
This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of properties to explain the causality behind its synthesis and application, offering field-proven insights into its handling, reactivity, and strategic deployment in the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) group at the 3-position significantly modulates the electronic character of the pyrazole ring, enhancing lipophilicity and metabolic stability, while the iodine atom at the 4-position serves as a versatile synthetic handle for carbon-carbon bond formation.[3] This combination makes it an invaluable intermediate for accessing novel chemical space in drug discovery and agrochemical development.[4]
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 866638-72-4 | [5][6] |
| Molecular Formula | C₄H₂F₃IN₂ | [6] |
| Molecular Weight | 261.97 g/mol | [5] |
| Appearance | White to yellow powder or crystals | |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Store at 2-8°C, sealed in dry, dark place | |
| SMILES String | FC(F)(F)C1=C(I)C=NN1 | [5] |
| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.
2.1 Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed |
Source:[5]
2.2 Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with EN 166 standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
2.3 First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash off with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
2.4 Storage Protocol To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.
Synthesis and Mechanistic Insights
3.1 Recommended Synthetic Protocol: Ceric Ammonium Nitrate (CAN)-Mediated Iodination
This method is favored for its high regioselectivity for the C4 position of the electron-deficient pyrazole ring.[7] The causality lies in the mechanism: CAN acts as a mild oxidant to generate a more potent electrophilic iodine species in situ, which then preferentially attacks the relatively more electron-rich C4 position compared to the C5 position, which is adjacent to the electron-withdrawing trifluoromethyl group.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 equiv.) and elemental iodine (1.1-1.3 equiv.) in acetonitrile.
-
Reaction Initiation: In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (1.1-1.2 equiv.) in acetonitrile. Add this solution dropwise to the pyrazole mixture.
-
Reaction Conditions: Heat the resulting mixture to reflux (approx. 80-82°C) and stir vigorously. The reaction's causality is rooted in thermal energy overcoming the activation barrier for the electrophilic substitution on the deactivated ring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the excess iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The solution will turn from brown to colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.[7][8]
Spectroscopic Characterization
4.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The most characteristic signal will be a singlet for the C5-proton, expected to appear significantly downfield (δ ≈ 8.0-9.0 ppm in DMSO-d₆) due to the anisotropic effects of the pyrazole ring and the influence of the adjacent trifluoromethyl group. A broad singlet corresponding to the N-H proton will also be present, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: Key signals would include the carbon bearing the iodine (C4), which would appear at a relatively high field (δ ≈ 60-70 ppm). The C3 and C5 carbons would be significantly affected by the trifluoromethyl group and the nitrogen atoms, appearing further downfield. The CF₃ carbon will appear as a quartet due to ¹JC-F coupling (δ ≈ 120 ppm, J ≈ 270 Hz).[7]
-
¹⁹F NMR: A sharp singlet is expected for the CF₃ group, typically in the range of δ -60 to -62 ppm (relative to CFCl₃).[7]
4.2 Mass Spectrometry (MS)
-
ESI-MS: The compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 262.9 or [M-H]⁻ at m/z 260.9, confirming the molecular weight.
Applications in Advanced Synthesis: A Gateway to Complexity
The synthetic utility of this compound is primarily derived from the reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. This allows for the strategic, late-stage introduction of aryl, heteroaryl, and alkynyl moieties, which is a cornerstone of modern lead optimization in drug discovery.
5.1 Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. Using this compound, chemists can readily synthesize a diverse library of 4-aryl-3-(trifluoromethyl)pyrazoles, a motif found in numerous bioactive molecules.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with stirring (e.g., 90-100°C) for several hours or until completion as monitored by TLC/LC-MS. The causality for heating is to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by flash chromatography.
5.2 Sonogashira Cross-Coupling
For the synthesis of 4-alkynylpyrazoles, the Sonogashira coupling is the reaction of choice. This transformation is critical for creating rigid linkers in molecules or for accessing compounds that can undergo further cycloaddition reactions.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (4-10 mol%).
-
Solvent and Base: Evacuate and backfill with an inert gas. Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed. The copper(I) is crucial as it forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center, facilitating the coupling.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash with water and brine to remove the amine salts. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its carefully orchestrated arrangement of a trifluoromethyl group and an iodine atom on a privileged pyrazole scaffold provides chemists with a reliable and versatile platform for the synthesis of complex, high-value molecules. The robust and regioselective protocols for its synthesis, combined with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings, ensure its continued importance in both academic and industrial research. As the demand for novel pharmaceuticals and agrochemicals with enhanced efficacy and tailored properties continues to grow, the strategic application of such powerful building blocks will be paramount in driving the next wave of discovery.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 5. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to 4-Iodo-3-(trifluoromethyl)-1H-pyrazole: A Strategic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, pyrazole and its derivatives are recognized as "privileged scaffolds"—core structures that are recurrent motifs in a multitude of bioactive compounds and approved drugs.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group and an iodine atom onto this scaffold, as seen in 4-iodo-3-(trifluoromethyl)-1H-pyrazole, creates a uniquely powerful and versatile building block for drug discovery programs.
The trifluoromethyl group is a cornerstone of modern drug design, often introduced to enhance critical pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity by altering the electronic nature and lipophilicity of the parent molecule.[3] Simultaneously, the iodo-substituent at the 4-position serves as an exceptionally versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, provides a reliable and efficient platform for late-stage functionalization, enabling the rapid construction of complex molecular architectures and the exploration of diverse chemical space during lead optimization.[4][5][6]
This technical guide provides an in-depth overview of this compound, detailing its core properties, a validated synthesis protocol, its application in pivotal cross-coupling reactions, and its strategic value for drug development professionals.
Core Properties and Data Summary
The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, reaction stoichiometry calculations, and safety assessments.
| Property | Data | Source(s) |
| Molecular Formula | C₄H₂F₃IN₂ | [4][7] |
| Molecular Weight | 261.97 g/mol | [7][8] |
| CAS Number | 866638-72-4 | [4][7][8] |
| Appearance | White to yellow powder or solid crystals | [8][9] |
| Purity | ≥98% (Typical) | [4][9] |
| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N | [8][10] |
| Storage Conditions | Store at 2-8°C or -20°C, sealed in a dry, dark place | [7][9] |
Synthesis Protocol: Regioselective C4 Iodination
The synthesis of this compound is achieved through the electrophilic iodination of its precursor, 3-(trifluoromethyl)-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective iodination.
A reliable method adapted from studies on N-aryl-3-CF3-pyrazoles involves using a mild oxidant, ceric ammonium nitrate (CAN), in the presence of molecular iodine (I₂).[4][5] This system generates a potent electrophilic iodine species in situ, which efficiently iodinates the pyrazole ring under controlled conditions.
Experimental Protocol: CAN-Mediated Iodination
-
Reagent Preparation : In a fume hood, dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv.) and iodine (I₂, 1.1 mmol, 1.1 equiv.) in acetonitrile (5 mL).
-
Initiation : In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (1.2 mmol, 1.2 equiv.) in acetonitrile (5 mL).
-
Reaction Execution : Add the CAN solution to the pyrazole/iodine mixture.
-
Heating & Monitoring : Heat the resulting mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM, 20 mL).
-
Quenching : Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with saturated aqueous brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.
Causality and Rationale
-
Choice of Iodinating System : The CAN/I₂ system is chosen for its high regioselectivity for the C4 position on the trifluoromethyl-pyrazole scaffold.[4][5] CAN acts as an oxidant to generate the highly electrophilic iodine species required to react with the moderately activated pyrazole ring, which is deactivated by the electron-withdrawing -CF3 group.
-
Solvent : Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
Work-up Procedure : The aqueous sodium thiosulfate wash is critical for quenching unreacted iodine, simplifying purification.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Palladium-Catalyzed Cross-Coupling
The C4-iodo bond is the key to the synthetic utility of this building block, providing an ideal site for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which forms a C-C bond between the pyrazole and a boronic acid derivative, is a foundational reaction in drug discovery for assembling biaryl and heteroaryl-aryl structures.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a typical coupling reaction with an arylboronic acid.
-
Inert Atmosphere : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add degassed solvents, typically a mixture like THF/Water (4:1, 5 mL).
-
Reaction Execution : Heat the mixture to reflux (or a specified temperature, e.g., 80-100°C) and stir vigorously.
-
Monitoring : Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up : Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the 4-aryl-3-(trifluoromethyl)-1H-pyrazole.
Trustworthiness and Self-Validation
-
Catalyst System : Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings. For more challenging substrates, advanced catalytic systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., XPhos Pd G2) may offer improved yields and reaction times.[1]
-
Base Selection : Potassium carbonate is a common and effective base. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[11]
-
Inert Conditions : The exclusion of oxygen is critical because the active Pd(0) catalyst can be oxidized to inactive Pd(II), halting the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a potent chemical and must be handled with appropriate precautions.
-
Hazard Classification : Acutely toxic if swallowed (Acute Tox. 3, Oral).[8][10]
-
Precautionary Statement : P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8][10]
-
Handling : Handle in a well-ventilated fume hood using personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. jelsciences.com [jelsciences.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-iodo-3-(trifluoromethyl)-1H-pyrazole
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-iodo-3-(trifluoromethyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing fluorinated pyrazole derivatives. The guide emphasizes the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into the interpretation of the NMR data.
Introduction: The Structural Context
This compound (CAS No. 866638-72-4) is a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. The pyrazole core is a common scaffold in many bioactive molecules, and the presence of both an iodo and a trifluoromethyl group offers unique opportunities for further functionalization and modulation of physicochemical properties. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the iodo substituent provides a versatile handle for cross-coupling reactions.
A thorough understanding of the NMR spectral characteristics of this molecule is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide will delve into the expected ¹H and ¹³C NMR spectra, providing predicted chemical shifts and coupling constants based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals corresponding to the C5-H proton and the N-H proton of the pyrazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | 7.9 - 8.1 | Singlet (s) | N/A |
| N-H | 13.0 - 14.0 | Broad Singlet (br s) | N/A |
Rationale for ¹H NMR Assignments:
-
H-5 Proton: The proton at the C5 position is the only proton directly attached to the pyrazole ring's carbon framework. Its chemical shift is significantly influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group at C3 and the iodo group at C4. In the analogous compound, 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, the H-5 proton appears at 7.97 ppm[1]. The absence of an N-aryl substituent in the target molecule is likely to shift this proton slightly downfield. Therefore, a chemical shift in the range of 7.9 - 8.1 ppm is a reasonable prediction. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.
-
N-H Proton: The N-H proton of N-unsubstituted pyrazoles is known to be acidic and often appears as a broad singlet in the downfield region of the spectrum, typically above 10 ppm. The precise chemical shift and the broadness of the signal are highly dependent on the solvent, concentration, and temperature due to intermolecular hydrogen bonding and proton exchange. For N-unsubstituted 4-halogenated pyrazoles, the N-H proton resonance is observed downfield[2]. Given the electron-withdrawing substituents on the ring, the N-H proton in this compound is expected to be deshielded and appear in the 13.0 - 14.0 ppm range.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will provide key information about the carbon framework of the molecule. The spectrum is expected to show four distinct signals, with the carbon of the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-3 | 144 - 146 | Quartet (q) | ²JC-F ≈ 37 Hz |
| C-4 | 58 - 62 | Singlet (s) | N/A |
| C-5 | 138 - 140 | Singlet (s) | N/A |
| CF₃ | 120 - 122 | Quartet (q) | ¹JC-F ≈ 270 Hz |
Rationale for ¹³C NMR Assignments:
-
C-3 Carbon: The C-3 carbon is directly attached to the highly electronegative trifluoromethyl group. This results in two key effects: a downfield chemical shift and a characteristic C-F coupling. The carbon signal will be split into a quartet by the three fluorine atoms, with a large one-bond coupling constant (¹JC-F) of approximately 270 Hz. The chemical shift is predicted to be in the 144 - 146 ppm range, as seen in similar structures like 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole where it appears at 144.9 ppm[1].
-
C-4 Carbon: The C-4 carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine typically shields the attached carbon, causing an upfield shift in its resonance. For instance, in 4-iodo-1H-pyrazole, the C4 resonance is significantly upfield compared to other pyrazole carbons. In 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, the C4 signal is observed at 55.9 ppm[1]. A similar upfield shift is expected for the target molecule, placing the C-4 signal in the 58 - 62 ppm region.
-
C-5 Carbon: The C-5 carbon is adjacent to the iodinated C-4 and the N-H group. Its chemical shift will be influenced by the overall electronic environment of the ring. In 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, the C5 carbon (which is protonated) is not explicitly assigned in the provided data, but based on general trends for pyrazoles, it is expected to be in the downfield region. A predicted range of 138 - 140 ppm is reasonable.
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself will also appear as a quartet due to the one-bond C-F coupling. This signal is typically found in the 120 - 122 ppm region with a large coupling constant of around 270 Hz, which is a hallmark of the CF₃ group[1].
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire NMR data for this compound, the following protocol is recommended as a starting point.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for N-unsubstituted heterocycles as it can help in sharpening the N-H signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse sequence (zg30).
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay (d1): 2-5 seconds.
-
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key atoms for NMR analysis.
Caption: Molecular structure of this compound.
The following workflow diagram outlines the process of NMR data acquisition and analysis.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative for the structural elucidation of this important synthetic intermediate. The predicted spectral data, based on sound chemical principles and comparison with analogous compounds, provide a reliable guide for researchers. The characteristic signals, particularly the downfield singlet for H-5, the broad N-H proton resonance, and the quartets for C-3 and the CF₃ group, serve as diagnostic markers for the successful synthesis and purity assessment of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality NMR data, facilitating confident structural assignment and supporting the advancement of research and development in medicinal and materials chemistry.
References
An In-depth Technical Guide to the ¹⁹F NMR Spectroscopic Analysis of 4-iodo-3-(trifluoromethyl)-1H-pyrazole
This guide provides a comprehensive overview of the principles and practical considerations for acquiring and interpreting the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 4-iodo-3-(trifluoromethyl)-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals who utilize organofluorine compounds and require a deep understanding of their structural characterization.
Introduction: The Power of ¹⁹F NMR in Pharmaceutical and Chemical Research
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in modern chemical analysis, particularly within the pharmaceutical and agrochemical industries.[1][2] The ¹⁹F nucleus possesses several advantageous properties: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection, comparable to ¹H NMR.[3][4] A key feature of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm, offering exceptional resolution and sensitivity to subtle changes in the local electronic environment of the fluorine nucleus.[4][5] This sensitivity makes ¹⁹F NMR a powerful technique for structural elucidation, conformational analysis, and monitoring molecular interactions.[6][7]
The trifluoromethyl (CF₃) group, a common moiety in many pharmaceutical candidates, provides a strong and typically clean singlet in the ¹⁹F NMR spectrum, making it an excellent probe for analysis.[8][9] The compound of interest, this compound, incorporates this important functional group on a heterocyclic scaffold, making its characterization by ¹⁹F NMR a critical step in its synthesis and application.[10]
Predicted ¹⁹F NMR Spectroscopic Data for this compound
While a publicly available, peer-reviewed ¹⁹F NMR spectrum for this compound is not readily found, we can predict its key features based on established principles and data for analogous structures.
Chemical Shift (δ)
The chemical shift of the CF₃ group is highly dependent on its electronic environment. For trifluoromethyl groups attached to aromatic or heteroaromatic rings, the typical chemical shift range is between -55 and -90 ppm relative to a standard reference such as CFCl₃.[4][8] Specifically for CF₃ groups on a pyrazole ring, the electron-withdrawing nature of the heterocyclic system and the adjacent iodine atom will influence the shielding of the fluorine nuclei.
Based on data for similar trifluoromethylated aromatic compounds, the ¹⁹F chemical shift for this compound is anticipated to be in the range of -60 to -65 ppm .[8][9] The presence of the electron-withdrawing iodine atom at the 4-position and the pyrazole ring itself will likely deshield the fluorine nuclei, leading to a downfield shift (less negative) compared to simpler trifluoromethylated alkanes.[11]
Multiplicity (Splitting Pattern)
In a proton-decoupled ¹⁹F NMR spectrum, the signal for the CF₃ group in this compound is expected to be a singlet . This is because there are no adjacent fluorine or other magnetically active nuclei (with significant coupling constants) to cause splitting.
-
¹H-¹⁹F Coupling: The proton on the pyrazole ring (at the C5 position) is four bonds away from the fluorine nuclei (H-C5-N1-N2-C3-CF₃). Long-range H-F coupling is possible but often small and may not be resolved, especially in standard 1D spectra. If resolved, it would appear as a narrow quartet. For routine analysis, proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.[12]
-
¹³C-¹⁹F Coupling: Coupling to the ¹³C nucleus of the CF₃ group will result in satellite peaks, but the main peak will appear as a singlet due to the low natural abundance of ¹³C.[9]
-
¹⁴N-¹⁹F Coupling: The adjacent nitrogen atoms have a nuclear spin of I=1, but their rapid quadrupolar relaxation typically leads to broadening rather than resolvable coupling.
-
¹²⁷I-¹⁹F Coupling: Iodine-127 has a nuclear spin of I=5/2, but like ¹⁴N, it is a quadrupolar nucleus, and its coupling to ¹⁹F is generally not observed.
Integration
The integral of the singlet in the ¹⁹F NMR spectrum will correspond to the three fluorine atoms of the trifluoromethyl group.
Summary of Predicted Data
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -60 to -65 ppm | Based on typical shifts for CF₃ groups on heteroaromatic rings.[4][8] |
| Multiplicity | Singlet | Due to the absence of significant coupling to neighboring nuclei. |
| Integration | 3F | Corresponds to the three fluorine atoms in the CF₃ group. |
Experimental Protocol for ¹⁹F NMR Data Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[13]
Materials:
-
This compound (purity ≥98%)[10]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆)[14][15]
-
High-quality 5 mm NMR tube[16]
-
Internal or external reference standard (optional, but recommended for precise referencing)[17][18]
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[19] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[19]
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[16]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[16]
-
Referencing: While modern spectrometers can use the deuterium lock signal for indirect referencing, for high accuracy, an internal reference standard can be added.[18] Common references for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[17] Alternatively, an external reference in a sealed capillary can be used.[20]
Spectrometer Setup and Data Acquisition
Workflow for ¹⁹F NMR Data Acquisition:
Caption: Workflow for ¹⁹F NMR sample preparation and data acquisition.
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Spectrometer Frequency: 400 MHz or higher is recommended for good sensitivity and dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for ¹H-decoupled ¹⁹F spectra) is typically sufficient.[18]
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to ensure the signal is captured, given the broad range of ¹⁹F chemical shifts.[4]
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point. For accurate quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time should be used.[12]
-
Decoupling: Inverse-gated proton decoupling can be used to obtain a clean singlet without the Nuclear Overhauser Effect (NOE), which is important for accurate integration.[12]
Data Processing and Interpretation
Processing the Free Induction Decay (FID)
-
Fourier Transform (FT): The raw time-domain data (FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The chemical shift axis is calibrated by setting the reference compound to its known chemical shift or using the spectrometer's internal reference.
Interpreting the Spectrum
-
Chemical Shift: The position of the singlet at ~ -60 to -65 ppm confirms the presence of the trifluoromethyl group in a specific electronic environment.[4][8] Deviations from this range can provide insights into intermolecular interactions or changes in the molecular structure.
-
Linewidth: A sharp singlet is indicative of a pure compound in a homogeneous magnetic field. Broadening of the signal could suggest the presence of paramagnetic impurities, aggregation, or dynamic processes occurring on the NMR timescale.
-
Purity Assessment: The presence of other signals in the ¹⁹F NMR spectrum would indicate the presence of fluorine-containing impurities. Due to the high sensitivity and wide chemical shift range of ¹⁹F NMR, it is an excellent technique for assessing the purity of fluorinated compounds.
Conclusion
The ¹⁹F NMR spectrum of this compound is predicted to exhibit a single, sharp singlet at approximately -60 to -65 ppm. This straightforward spectral signature allows for unambiguous confirmation of the trifluoromethyl group's presence and provides a powerful handle for assessing the compound's purity and stability. By following the detailed experimental protocol and data analysis guidelines presented in this guide, researchers can confidently acquire and interpret high-quality ¹⁹F NMR data for this and other related fluorinated molecules, facilitating advancements in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. biophysics.org [biophysics.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. This compound | 866638-72-4 [sigmaaldrich.com]
- 11. dovepress.com [dovepress.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. benchchem.com [benchchem.com]
- 14. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. colorado.edu [colorado.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. reddit.com [reddit.com]
An In-depth Technical Guide to the Synthesis of 4-iodo-3-(trifluoromethyl)-1H-pyrazole: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4-iodo-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The trifluoromethyl and iodo functionalities on the pyrazole scaffold serve as crucial handles for molecular elaboration, making this molecule a valuable building block for the synthesis of complex pharmaceutical agents. This document delves into the core principles of the primary synthetic route—electrophilic iodination—offering a comparative analysis of various methodologies, a detailed experimental protocol, and an exploration of the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this important intermediate.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in the realm of drug discovery, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the presence of an iodine atom at the C-4 position provides a versatile anchor for subsequent synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2][3] This trifecta of a pyrazole core, a trifluoromethyl group, and an iodo substituent makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics.
Core Synthesis Pathway: Electrophilic Iodination of 3-(trifluoromethyl)-1H-pyrazole
The most direct and widely employed strategy for the synthesis of this compound is the electrophilic iodination of the readily available precursor, 3-(trifluoromethyl)-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic substitution.[4] The C-4 position is the most electron-rich and sterically accessible site, making it the prime target for electrophilic attack.[4] The general mechanism involves the in-situ generation of an electrophilic iodine species (I+) that attacks the pyrazole ring, forming a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired 4-iodinated product.[4]
A variety of reagents and conditions have been developed to achieve this transformation, each with distinct advantages in terms of yield, selectivity, and environmental impact. The choice of a specific methodology often hinges on the scale of the reaction, the nature of substituents on the pyrazole ring, and the desired purity of the final product.
Comparative Analysis of Iodination Methodologies
Several key methods for the electrophilic iodination of pyrazoles have been documented in scientific literature. The following table provides a comparative summary of prominent examples, allowing for an informed selection of the most suitable protocol.
| Method/Reagents | Oxidant/Catalyst | Solvent | Temperature | Yield (%) | Key Advantages |
| I₂ / CAN | Ceric Ammonium Nitrate | Acetonitrile | Reflux | High | High regioselectivity, reliable |
| NIS | - | Acetic Acid/TFA | 85 °C | Moderate-High | Milder conditions |
| I₂ / H₂O₂ | Hydrogen Peroxide | Water | Room Temp. | Good | Environmentally benign, "green" chemistry |
| I₂ / NaI / K₂CO₃ | - | aq. Dioxane | Room Temp. | Good | Suitable for pyrazoles with donor substituents |
Data synthesized from multiple literature sources for analogous compounds.[1][2][3][5]
Recommended Experimental Protocol: CAN-Mediated Iodination
The Ceric Ammonium Nitrate (CAN)-mediated iodination of 3-(trifluoromethyl)-1H-pyrazole with molecular iodine is a highly effective and regioselective method for preparing the title compound.[2][3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile.
-
Reagent Addition: To the stirred solution, add molecular iodine (I₂) (1.3 eq).
-
Initiation: Slowly add Ceric Ammonium Nitrate (CAN) (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford this compound as a solid.[6]
Mechanistic Insights
The CAN-mediated iodination proceeds through an electrophilic aromatic substitution mechanism. The role of CAN is to oxidize molecular iodine (I₂) to a more potent electrophilic iodine species, which is then attacked by the electron-rich C-4 position of the pyrazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]
A Technical Guide to 4-Iodo-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications in Chemical R&D
Executive Summary: The pyrazole nucleus is a privileged scaffold in modern medicinal and agricultural chemistry, with numerous approved drugs and agrochemicals featuring this heterocyclic core.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an in-depth analysis of 4-iodo-3-(trifluoromethyl)-1H-pyrazole, a highly versatile synthetic building block. We will explore its chemical structure and physicochemical properties, detail a regioselective synthesis protocol with mechanistic insights, and illustrate its application in advanced synthetic workflows, particularly in cross-coupling reactions that are central to drug discovery and development.
Introduction to Trifluoromethylated Pyrazoles
Fluorinated organic compounds have become indispensable in the life sciences. The trifluoromethyl group, in particular, is one of the most utilized fluorinated moieties in pharmaceuticals due to its unique combination of properties.[3] It is metabolically stable, owing to the high strength of the C-F bond, and its steric bulk and strong electron-withdrawing nature can profoundly influence a molecule's conformation and electronic properties.[3]
When incorporated into the pyrazole ring, the -CF3 group creates a scaffold that is highly sought after for developing new therapeutic agents and crop protection agents.[4][5] The compound this compound represents a particularly valuable asset for researchers. The presence of the iodine atom at the C4 position provides a reactive handle for introducing molecular complexity through well-established synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4][6] This makes it a key intermediate for building libraries of novel compounds for biological screening.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and development.
Structure and Nomenclature
The formal IUPAC name for the compound is This compound .[7] It is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, substituted with an iodine atom at position 4 and a trifluoromethyl group at position 3.
2D Chemical Structure:
(Note: This is a textual representation of the pyrazole ring with substituents.)
Physicochemical and Identification Data
The key properties and identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 866638-72-4 | [8][9] |
| Molecular Formula | C₄H₂F₃IN₂ | [8][9][10] |
| Molecular Weight | 261.97 g/mol | [8][11][12] |
| Appearance | White to yellow powder or crystals | [7] |
| SMILES String | IC1=CNN=C1C(F)(F)F | [8] |
| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N | [7][8] |
| Purity | Typically ≥98% | [7][9] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [7] |
Synthesis and Mechanistic Insights
The regioselectivity of pyrazole substitution is a critical challenge in synthetic chemistry. For the synthesis of this compound, direct iodination of the 3-(trifluoromethyl)-1H-pyrazole precursor is the most straightforward approach. However, the choice of iodinating agent and conditions dictates the position of substitution.
Expert Insight: Lithiation of the pyrazole ring followed by quenching with an iodine source typically results in substitution at the C5 position.[4][6] To achieve exclusive C4 iodination, an electrophilic substitution pathway is required. This can be accomplished with high regioselectivity using elemental iodine in the presence of an oxidizing agent like Ceric Ammonium Nitrate (CAN).[4][6] The CAN-mediated reaction proceeds because the C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic attack.
Detailed Experimental Protocol: CAN-Mediated C4-Iodination
This protocol describes a proven method for the regioselective synthesis of the title compound.
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole
-
Elemental Iodine (I₂)
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add elemental iodine (1.1 eq) to the solution and stir until partially dissolved.
-
Initiation: Add a solution of Ceric Ammonium Nitrate (CAN) (2.2 eq) in acetonitrile dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling with a water bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce excess iodine. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Regioselective synthesis of this compound.
Applications in Synthetic Chemistry and Drug Discovery
The primary value of this compound lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, making it an ideal substrate for cross-coupling reactions.
Key Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. In this context, this compound can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to generate more complex 4-substituted pyrazole derivatives.[4][6]
Trustworthiness through Self-Validation: The success of a Suzuki coupling protocol is validated by the consumption of the starting materials and the appearance of a new, less polar product spot on a TLC plate. Further validation is achieved through characterization of the product by NMR spectroscopy and mass spectrometry, which will confirm the formation of the new C-C bond and the loss of iodine.
Application Workflow Diagram
This diagram illustrates the role of the title compound as a key building block in a generic Suzuki-Miyaura cross-coupling reaction.
Caption: Application of the title compound in Suzuki-Miyaura cross-coupling.
Safety and Handling
This compound is classified as acutely toxic and requires careful handling.
-
Precautionary Statements: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[7]
Handling Recommendations: All manipulations should be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a high-value building block for chemical research, particularly in the fields of drug discovery and agrochemical development. Its structure combines the beneficial properties of the trifluoromethyl-pyrazole scaffold with a synthetically versatile iodine handle. The reliable and regioselective synthesis of this compound, coupled with its utility in powerful C-C bond-forming reactions, makes it an essential tool for scientists aiming to construct novel and complex molecular architectures for biological evaluation.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 866638-72-4 [sigmaaldrich.com]
- 8. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.cn]
- 9. calpaclab.com [calpaclab.com]
- 10. usbio.net [usbio.net]
- 11. echemi.com [echemi.com]
- 12. This compound | 866638-72-4 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling and Application of 4-iodo-3-(trifluoromethyl)-1H-pyrazole
Introduction: Understanding the Profile of a Modern Heterocyclic Building Block
4-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 866638-72-4) is a halogenated and trifluoromethylated heterocyclic compound that has emerged as a valuable building block in contemporary chemical synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the unique properties of the trifluoromethyl group and the reactivity of the carbon-iodine bond are strategically exploited. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo-substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2][3]
This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in available safety data and the broader context of handling toxic organoiodine and fluorinated compounds. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to safely manage this reagent and to understand the rationale behind the recommended protocols.
Chapter 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. For this compound, the primary and most severe hazard is its acute oral toxicity.
1.1 GHS Classification and Hazard Statements
Based on available supplier safety data, this compound is classified as follows:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[4][5][6] |
The "Danger" signal word and the H301 statement underscore the critical need to prevent ingestion. Even small quantities of this solid compound, if accidentally swallowed, can cause serious harm or be fatal.
1.2 Inferred Hazards from Structurally Related Compounds
While a complete toxicological profile for this compound is not publicly available, data from the closely related compound, 4-iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole, provides valuable insights into other potential hazards.[7] It is prudent to assume that this compound may exhibit similar properties:
-
Skin Corrosion/Irritation (Category 2 - H315): May cause skin irritation upon contact.[7]
-
Serious Eye Damage/Eye Irritation (Category 2 - H319): May cause serious eye irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): May cause respiratory irritation.[7]
Therefore, in addition to the primary oral toxicity hazard, appropriate measures must be taken to prevent skin contact, eye contact, and inhalation of dust particles.
Chapter 2: Prudent Practices for Safe Handling and Storage
The safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, appropriate personal protective equipment (PPE), and strict adherence to established laboratory protocols.
2.1 Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, which is a solid powder, is a certified chemical fume hood.[8] All weighing and transfer operations should be conducted within the fume hood to contain any dust and prevent inhalation. The fume hood also provides a contained space to manage any potential spills. Furthermore, a safety shower and eyewash station must be readily accessible in the laboratory.[7]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection and consistent use of appropriate PPE are critical to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[7][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[7] |
| Skin and Body Protection | A lab coat and closed-toe shoes. | Protects skin from accidental spills.[7] |
| Respiratory Protection | Not typically required for small-scale lab use within a fume hood. | A NIOSH/MSHA approved respirator may be necessary for large-scale operations or in case of ventilation failure.[7] |
2.3 Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend storage at 2-8°C, in the dark, and sealed in a dry environment.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7]
Chapter 3: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
3.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Immediately call a POISON CENTER or doctor/physician. [4][5][6] Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7] |
3.2 Spill Management
For a small spill within a chemical fume hood:
-
Wear appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
For larger spills, or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Chapter 4: Application in Synthesis - A Practical Protocol with Safety Insights
This compound is a key intermediate for introducing the 3-(trifluoromethyl)pyrazol-4-yl moiety into larger molecules, often via palladium-catalyzed cross-coupling reactions. The following protocol for a Suzuki-Miyaura coupling is provided as a representative example, highlighting the rationale behind the procedural steps.[1]
4.1 Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq). The use of a Schlenk flask and flame-drying is to ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), which is critical for the stability and activity of the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with the inert gas three times. This process, known as degassing, removes oxygen which can oxidatively deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst. The solvent choice can influence the reaction rate and yield.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
4.2 Workflow and Safety Diagram
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Chapter 5: Waste Disposal
Chemical waste from reactions involving this compound must be handled as hazardous waste.
-
Segregation: Halogenated organic waste should be collected in a designated, properly labeled container.[8] Do not mix with non-halogenated waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Disposal: Follow all local, state, and federal regulations for the disposal of toxic and halogenated chemical waste.[11][12] Contact your institution's environmental health and safety department for specific procedures.
Conclusion
This compound is a potent and versatile chemical tool. Its significant acute oral toxicity necessitates a culture of safety and meticulous adherence to handling protocols. By understanding the inherent hazards, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for its use and disposal, researchers can safely harness the synthetic potential of this valuable building block. This guide serves as a foundational resource, but it is imperative that all laboratory personnel consult the most up-to-date safety data sheets and their institution's specific safety policies before commencing work.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]
- 5. This compound | 866638-72-4 [sigmaaldrich.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. fishersci.es [fishersci.es]
- 8. scienceready.com.au [scienceready.com.au]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
4-iodo-3-(trifluoromethyl)-1H-pyrazole material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 4-iodo-3-(trifluoromethyl)-1H-pyrazole
This document provides a comprehensive safety and handling guide for this compound, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer in-depth insights, procedural rationale, and actionable protocols grounded in established safety science.
Core Chemical Identity and Physicochemical Profile
This compound is a halogenated heterocyclic compound valued for its utility in synthetic chemistry.[1] Its unique structure, featuring both an iodine atom and a trifluoromethyl group on the pyrazole scaffold, makes it a versatile intermediate for creating more complex molecules through various coupling reactions.[2] Pyrazole derivatives are integral to numerous approved drugs, highlighting the importance of this chemical family in drug discovery.[3][4]
A precise understanding of its physical and chemical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior under laboratory conditions and inform the necessary handling and storage protocols.
Table 1: Physicochemical Data Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 866638-72-4 | [5] |
| Molecular Formula | C₄H₂F₃IN₂ | [5] |
| Molecular Weight | 261.97 g/mol | [5] |
| Appearance | White to yellow solid, powder, or crystals | [6] |
| Storage Temperature | Recommended: 2-8°C or -20°C | [5][6][7] |
| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N |[6] |
Hazard Identification and Comprehensive Risk Profile
The primary and most critical hazard associated with this compound is its acute oral toxicity.[6] It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3 . This classification is not trivial; it signifies a substance that can cause toxic effects, potentially lethal, if a small amount is swallowed. For the laboratory professional, this mandates stringent controls to prevent any possibility of ingestion.
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
Source(s):[6]
While the primary documented hazard is oral toxicity, related trifluoromethyl-pyrazole compounds are also known to cause skin, eye, and respiratory irritation (H315, H319, H335).[8][9] Although not officially classified for this specific CAS number, the principle of As Low As Reasonably Achievable (ALARA) in chemical safety dictates that we should anticipate these risks. The trifluoromethyl group and the pyrazole ring are common moieties in bioactive molecules, and it is prudent to assume potential for irritation until proven otherwise. Therefore, all protocols should be designed to prevent skin, eye, and inhalation exposure.
GHS Hazard Communication Workflow
The following diagram illustrates the essential GHS safety information that must be communicated to any user of this chemical.
Caption: GHS Label Elements for this compound.
Emergency Response and First-Aid Protocols
In the event of an exposure, immediate and correct action is critical. The following protocols are designed to mitigate harm and should be posted and familiar to all personnel working with this compound.
Detailed First-Aid Procedures
-
Ingestion (Most Critical):
-
Immediate Action: Call a Poison Control Center or physician without delay.[6] Do not wait for symptoms to develop. The rapidity of onset for toxic effects can vary.
-
Information is Key: Provide the victim's status, the chemical name, and the CAS number (866638-72-4) to the emergency responder.
-
Do NOT Induce Vomiting: This can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis, which can be fatal.
-
Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water and spit out the water. Afterwards, they may drink a small amount of water to dilute the substance in the stomach.[8]
-
-
Skin Contact:
-
Immediate Action: Remove all contaminated clothing, shoes, and jewelry while simultaneously flushing the affected area with copious amounts of water for at least 15 minutes.[8]
-
Rationale: A 15-minute flush is the industry standard to ensure the chemical is physically removed from the skin surface and pores, minimizing absorption.
-
Medical Attention: If skin irritation develops or persists, seek medical attention.[8]
-
-
Eye Contact:
-
Immediate Action: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of the eye and lid surfaces.[8] Use an eyewash station.
-
Rationale: The first 10-15 seconds after eye exposure are critical. Delaying irrigation can result in severe and irreversible damage. The 15-minute duration is necessary to neutralize the pH and wash away the substance.
-
Medical Attention: After the flush, seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Immediate Action: Move the affected person to fresh air and place them in a position comfortable for breathing.[8]
-
Monitor Breathing: If breathing is difficult or has stopped, trained personnel should provide artificial respiration.
-
Medical Attention: Seek medical attention if symptoms such as coughing, shortness of breath, or irritation occur.[8]
-
Emergency Workflow: Ingestion Event
Caption: Step-by-step emergency protocol for accidental ingestion.
Laboratory Handling, Storage, and Engineering Controls
Proactive prevention is the most effective safety measure. The high oral toxicity of this compound necessitates a multi-layered approach to handling and storage.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of this solid compound must be performed inside a certified chemical fume hood. This is non-negotiable.
-
Causality: As a powder, this material can easily become airborne during transfer. A fume hood provides negative pressure to contain these fine particles and prevent them from entering the researcher's breathing zone.
-
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]
Procedural Controls and Storage
-
Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.
-
Handling: Use tools like spatulas and weigh boats appropriate for handling potent powders. Avoid creating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]
-
Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool (2-8°C is common), dry, dark, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][6][10]
-
Rationale: Cool temperatures slow potential degradation, dryness prevents reaction with moisture, and darkness prevents photochemical decomposition. A tightly sealed container prevents sublimation or release of dust.
-
Personal Protective Equipment (PPE) Protocol
Engineering and procedural controls reduce the majority of risk, but PPE is the essential final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8] A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Self-Validating Protocol: Change gloves immediately if they become contaminated. Never reuse disposable gloves. Wash hands after removing gloves.
-
-
Body Protection: A long-sleeved laboratory coat is required. Ensure it is fully buttoned. For larger quantities or tasks with higher spill potential, a chemically resistant apron is recommended.
-
Respiratory Protection: Under normal use within a fume hood, no respiratory protection is required.[8] However, in the case of an emergency, such as a large spill outside of a containment device, personnel involved in the cleanup must wear a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.
Accidental Release and Spill Management
A prepared response to a spill is crucial for maintaining a safe laboratory environment.
Step-by-Step Spill Cleanup Protocol
-
Evacuate & Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area to prevent the spread of the powder.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as described in Section 5, including respiratory protection if the spill is large or outside a fume hood.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.
Spill Response Workflow
Caption: A systematic workflow for managing an accidental chemical spill.
The Role of this compound in Drug Discovery
Understanding the application of this compound provides context for its handling. As a "building block," it is a foundational piece used in the synthesis of more complex molecules. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it frequently appears in successful drug molecules.[3] Derivatives have shown potent activity as antibacterial agents, kinase inhibitors for cancer therapy, and treatments for other diseases.[3][11] The presence of the iodine atom allows for Suzuki or Sonogashira coupling reactions, enabling chemists to attach other molecular fragments, while the trifluoromethyl group can enhance metabolic stability or receptor binding affinity.[2] Its importance in creating novel therapeutics underscores the need for the rigorous safety protocols detailed in this guide.
References
- 1. 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. usbio.net [usbio.net]
- 6. This compound | 866638-72-4 [sigmaaldrich.com]
- 7. usbio.net [usbio.net]
- 8. fishersci.es [fishersci.es]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Nexus of Potent Electron-Withdrawing Effects in Pyrazole Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold is a cornerstone of modern medicinal and agrochemical research. This guide provides a comprehensive exploration of the profound electron-withdrawing effects of the CF3 moiety on the physicochemical and reactive properties of pyrazoles. We will delve into the mechanistic underpinnings of how this powerful substituent modulates acidity, reactivity, and spectroscopic signatures. This document will further serve as a practical resource by detailing synthetic protocols, characterization techniques, and the application of trifluoromethylated pyrazoles in contemporary drug discovery.
Introduction: The Synergistic Power of the Trifluoromethyl Group and the Pyrazole Core
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents due to its unique structural and electronic properties.[1] When combined with the trifluoromethyl group, a potent electron-withdrawing substituent, the resulting molecules exhibit enhanced metabolic stability, increased lipophilicity, and modulated pKa values, all of which are highly desirable attributes in the optimization of drug candidates.[2][3] The CF3 group's strong inductive effect significantly alters the electron density distribution within the pyrazole ring, thereby influencing its reactivity and biological interactions.[4] This guide will elucidate the fundamental principles governing these interactions and provide practical insights for the synthesis and characterization of this important class of molecules.
The Heart of the Matter: Understanding the Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group exerts its powerful influence primarily through a negative inductive effect (-I effect). The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the pyrazole ring, leading to a general decrease in electron density across the heterocyclic system.[5] The CF3 group is considered one of the most powerful electron-withdrawing groups in organic chemistry.[4]
The Hammett constants, which quantify the electron-donating or -withdrawing nature of a substituent, highlight the potency of the CF3 group. For instance, the Hammett parameter (σp) for a para-substituted trifluoromethyl group on a benzene ring is +0.612, indicating a strong electron-withdrawing character.[6] While there is no direct resonance effect (-M effect) from the CF3 group, its strong inductive effect dominates its electronic influence on aromatic and heteroaromatic systems.[7]
Ramifications of Electron Withdrawal: Impact on Pyrazole Properties
The introduction of a trifluoromethyl group onto the pyrazole ring has several significant consequences for its chemical and physical properties.
Enhanced Acidity: A Quantitative Look at pKa
Table 1: Comparative pKa Values of Pyrazole and Expected Trend for Trifluoromethylpyrazole
| Compound | pKa (in DMSO, approximate) | Expected Trend with CF3 Substitution |
| Pyrazole | 14.5 | - |
| 3-Trifluoromethylpyrazole | Lower than 14.5 | Significant decrease due to strong -I effect |
Modulated Reactivity: A Double-Edged Sword
The electron-deficient nature of the trifluoromethylated pyrazole ring alters its reactivity towards both electrophilic and nucleophilic reagents.
-
Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density of the pyrazole ring makes it less susceptible to attack by electrophiles. Reactions such as nitration or halogenation at the carbon atoms of the ring generally require harsher conditions compared to their non-fluorinated counterparts.
-
Activation towards Nucleophilic Attack: Conversely, the electron-deficient ring is more susceptible to nucleophilic attack. This can be particularly relevant in the context of nucleophilic aromatic substitution (SNAr) reactions if a suitable leaving group is present on the ring.
Spectroscopic Signatures: A Window into Electronic Effects
The electron-withdrawing nature of the CF3 group leaves a distinct footprint in the NMR spectra of trifluoromethylated pyrazoles.
-
¹H NMR Spectroscopy: The protons on the pyrazole ring and on adjacent substituents experience a deshielding effect, causing their signals to appear at a lower field (higher ppm values) compared to non-fluorinated analogs. For example, in 3,5-bis(trifluoromethyl)-1H-pyrazole, the H-4 proton signal is observed downfield.
-
¹³C NMR Spectroscopy: The carbon atoms of the pyrazole ring also exhibit downfield shifts due to the deshielding effect of the CF3 group. The carbon of the CF3 group itself appears as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.[8]
-
¹⁹F NMR Spectroscopy: This technique is particularly informative for trifluoromethylated compounds. The chemical shift of the CF3 group can provide insights into the electronic environment of the pyrazole ring.
Table 2: Typical NMR Chemical Shift Ranges for Trifluoromethylated Pyrazoles
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H (pyrazole ring) | 6.5 - 8.5 | Downfield shift compared to non-fluorinated pyrazoles. |
| ¹³C (pyrazole ring) | 110 - 150 | Downfield shift compared to non-fluorinated pyrazoles. |
| ¹³C (CF₃) | 120 - 130 (quartet) | Characteristic quartet due to ¹JCF coupling. |
| ¹⁹F (CF₃) | -60 to -65 | Relative to CFCl₃. |
Structural Perturbations: Insights from X-ray Crystallography
Single-crystal X-ray diffraction studies provide precise information on bond lengths and angles, revealing the structural impact of the CF3 group.[9] The strong electronegativity of the fluorine atoms can lead to a slight shortening of the C-C bond between the pyrazole ring and the CF3 group. The overall planarity of the pyrazole ring is generally maintained.
Synthesis of Trifluoromethylated Pyrazoles: Key Methodologies
Several synthetic strategies have been developed for the preparation of trifluoromethylated pyrazoles, with the choice of method often depending on the desired substitution pattern.
Condensation of Trifluoromethylated 1,3-Dicarbonyl Compounds with Hydrazines
A common and versatile method involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
The Trifluoromethylated Pyrazole Core: A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylated pyrazole motif has firmly established itself as a "privileged structural motif" in the realms of medicinal chemistry and agrochemical science.[1][2] This guide provides a comprehensive technical overview of this critical chemical scaffold, delving into the synergistic interplay between the pyrazole ring and the trifluoromethyl group that confers its remarkable properties. We will explore the fundamental physicochemical characteristics, dissect key synthetic strategies, and illuminate its profound impact on drug discovery and crop protection through authoritative examples and detailed mechanistic insights. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel, high-performing molecules.
The Synergy of Structure: Why Trifluoromethylated Pyrazoles Excel
The potency and versatility of the trifluoromethylated pyrazole scaffold do not arise from its components in isolation, but from the powerful synergy between the pyrazole ring and the trifluoromethyl (CF3) group.[3][4]
The Pyrazole Nucleus: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[5][6] Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[5] This dual capacity for hydrogen bonding, coupled with its planar structure that can engage in π-stacking interactions, makes the pyrazole ring an excellent pharmacophore for interacting with biological targets.[5][7] Furthermore, the pyrazole ring is metabolically stable, a crucial attribute for any successful therapeutic or agrochemical agent.[8]
The Trifluoromethyl Group: The introduction of a CF3 group onto the pyrazole ring dramatically alters its electronic and physical properties.[3][9] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly modulate the pKa of the pyrazole ring and enhance the binding affinity of the molecule to its target.[3] Moreover, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and increase its metabolic stability by blocking potential sites of oxidation.[3][10] This increased stability and bioavailability are highly desirable in both drug and agrochemical design.[9][10]
The combination of these two moieties results in a scaffold with enhanced binding affinity, improved metabolic stability, and increased membrane permeability, making trifluoromethylated pyrazoles a highly sought-after structural motif in the development of novel bioactive compounds.[3][7]
Synthetic Strategies for Accessing the Trifluoromethylated Pyrazole Core
The construction of the trifluoromethylated pyrazole ring is a topic of significant interest in synthetic organic chemistry, with several robust methods having been developed.[1][11][12] A prevalent and versatile approach involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.[1][12][13]
Caption: General Synthetic Scheme for Trifluoromethylated Pyrazoles.
Representative Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Trifluoromethylated Pyrazole
This protocol outlines a general procedure for the synthesis of a trifluoromethylated pyrazole via the cyclocondensation of a trifluoromethyl β-diketone with a substituted hydrazine, a method foundational to the synthesis of many important compounds, including the anti-inflammatory drug Celecoxib.[13]
Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative bearing a trifluoromethyl group.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (trifluoromethyl β-diketone)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (hydrazine derivative)
-
Ethanol (solvent)
-
Hydrochloric acid (catalyst, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trifluoromethyl β-diketone (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add the (4-sulfamoylphenyl)hydrazine hydrochloride (1.0-1.2 equivalents) to the solution. If the free base of the hydrazine is used, a catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure trifluoromethylated pyrazole.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point analysis.
Applications in Medicinal Chemistry: Targeting Disease with Precision
The trifluoromethylated pyrazole scaffold is a prominent feature in a number of successful therapeutic agents, underscoring its value in drug discovery.[5][8][14]
Celecoxib: A Landmark in Anti-Inflammatory Therapy
Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13][15][16] This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13]
Caption: Mechanism of Action of Celecoxib.
The trifluoromethyl group on the pyrazole ring of Celecoxib is crucial for its high selectivity for COX-2 over COX-1.[16][17] It fits into a specific hydrophobic pocket present in the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[17]
| Drug (Brand Name) | Target | Therapeutic Indication |
| Celecoxib (Celebrex) | Cyclooxygenase-2 (COX-2)[15][16] | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[16] |
| Starefamide | Fatty Acid Amide Hydrolase (FAAH) | Investigational for pain and inflammation |
| Berotralstat (Orladeyo) | Plasma Kallikrein | Hereditary Angioedema[8] |
| Pralsetinib (Gavreto) | RET Receptor Tyrosine Kinase | Non-Small Cell Lung Carcinoma, Thyroid Cancer[8] |
Impact on Agrochemicals: Protecting Crops, Ensuring Yields
The advantageous physicochemical properties of trifluoromethylated pyrazoles have also been extensively leveraged in the development of modern agrochemicals, particularly fungicides.[9][10][18]
Penthiopyrad: A Broad-Spectrum Fungicide
Penthiopyrad is a succinate dehydrogenase inhibitor (SDHI) fungicide.[19][20] It provides broad-spectrum control of various fungal diseases in a wide range of crops.[19][21] The mode of action involves the disruption of the fungal respiratory chain, specifically by inhibiting complex II (succinate dehydrogenase), which leads to the cessation of energy production in the fungal cells and ultimately, cell death.[19][22]
The trifluoromethylpyrazole moiety in penthiopyrad contributes to its high efficacy and systemic properties, allowing it to be absorbed and translocated within the plant to protect both existing foliage and new growth.[10][19]
Caption: A Simplified Agrochemical Discovery Pipeline.
| Agrochemical | Mode of Action | Primary Use |
| Penthiopyrad | Succinate Dehydrogenase Inhibition (SDHI)[19][20] | Fungicide[19][21] |
| Fipronil | GABA-gated chloride channel antagonist | Insecticide |
| Pyraflufen-ethyl | Protoporphyrinogen oxidase (PPO) inhibitor | Herbicide |
Conclusion: A Future-Forward Scaffold
The trifluoromethylated pyrazole core continues to be a focal point of innovation in both pharmaceutical and agrochemical research. Its unique combination of a biologically active heterocycle and a property-enhancing trifluoromethyl group provides a robust platform for the design of highly effective and specific molecular agents. The ongoing exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships promise to further expand the already impressive utility of this privileged scaffold, paving the way for the next generation of medicines and crop protection solutions.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. Page loading... [wap.guidechem.com]
- 19. chemicalwarehouse.com [chemicalwarehouse.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. mda.state.mn.us [mda.state.mn.us]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Technical Guide to 4-iodo-3-(trifluoromethyl)-1H-pyrazole: A Strategic Fluorinated Building Block in Modern Chemistry
Introduction: The Strategic Value of Fluorination and Heterocyclic Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design is paramount. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making them highly desirable in pharmaceutical development.[1] Among the vast array of available building blocks, 4-iodo-3-(trifluoromethyl)-1H-pyrazole has emerged as a particularly valuable reagent. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and development professionals.
The pyrazole nucleus is recognized as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal core for designing targeted therapeutics. The subject of this guide combines this privileged core with two critical functionalities: a trifluoromethyl (CF₃) group at the 3-position and a synthetically versatile iodine atom at the 4-position. The electron-withdrawing CF₃ group significantly influences the acidity and electronic nature of the pyrazole ring, while the iodo group serves as a reliable handle for introducing further molecular complexity through cross-coupling reactions.[2][3]
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is the first step toward its effective utilization. This compound is typically a white to yellow powder or crystalline solid.[4]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 866638-72-4 | [5] |
| Molecular Formula | C₄H₂F₃IN₂ | [5][6] |
| Molecular Weight | 261.97 g/mol | [5][7] |
| Appearance | White to yellow powder or crystals | [4] |
| Purity | Typically ≥98% | [4][6] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [4] |
| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N | |
| SMILES | IC1=CNN=C1C(F)(F)F |
Spectroscopic Insights
-
¹H NMR: The proton on the pyrazole ring (at the C5 position) is expected to appear as a singlet in the aromatic region of the spectrum. The N-H proton will also be present, though its chemical shift can be broad and solvent-dependent. For a similar compound, 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, the C5-H proton appears as a singlet at 7.97 ppm (in CDCl₃).[2]
-
¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group will appear as a sharp singlet. For the same tolyl-substituted analogue, this signal is observed at -61.72 ppm (in CDCl₃).[2]
-
¹³C NMR: Key signals would include the carbon bearing the CF₃ group, which would appear as a quartet due to C-F coupling, and the carbon bearing the iodine atom at a characteristically low field.[2]
-
Infrared (IR): The IR spectrum for halogenated pyrazoles shows a complex region between 2600 and 3200 cm⁻¹ due to N-H stretching and hydrogen bonding interactions.[8]
Synthesis and Strategic Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility.
Regioselective Synthesis
The introduction of an iodine atom at the C4 position of a 3-(trifluoromethyl)pyrazole core can be achieved with high regioselectivity. A prominent and effective method involves the CAN-mediated iodination of a 1-aryl-3-CF₃-1H-pyrazole precursor with elemental iodine (I₂).[2][9] This approach contrasts with methods involving lithiation (e.g., using n-BuLi) followed by quenching with iodine, which tend to produce the 5-iodo isomer exclusively.[2] The ability to selectively synthesize the 4-iodo isomer is critical for accessing specific chemical space in downstream applications.
The C-I Bond: A Gateway to Molecular Complexity
The carbon-iodine bond at the 4-position is the compound's primary nexus for synthetic diversification. Its reactivity makes it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3] This is a cornerstone of modern synthetic chemistry, enabling late-stage functionalization in complex syntheses.
Key transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, crucial for creating linear molecular scaffolds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
The diagram below illustrates the central role of this building block in accessing diverse chemical scaffolds via these powerful coupling reactions.
Caption: Synthetic utility of this compound.
Applications in Drug Discovery and Development
The trifluoromethyl-pyrazole scaffold is a recurring theme in modern medicinal chemistry, appearing in compounds targeting a wide range of diseases, from cancer to inflammation and infectious diseases.[1][10]
Role as a Privileged Scaffold in Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. Pyrazole derivatives are well-established as "hinge-binding" motifs that can effectively inhibit kinase activity.[3] The this compound building block is instrumental in synthesizing potent inhibitors for various kinases, including:
-
c-Jun N-terminal kinases (JNKs): Implicated in apoptosis and inflammation.[3]
-
c-Met: A receptor tyrosine kinase involved in cell proliferation and tumorigenesis.[3]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[3]
The ability to use the iodo-group to introduce diverse substituents via cross-coupling allows for the systematic exploration of the kinase active site, facilitating the optimization of potency and selectivity.[3]
Broader Therapeutic Potential
Beyond kinase inhibition, this scaffold is relevant for developing modulators of other important drug targets.
-
GPCRs (G-Protein Coupled Receptors): Pyrazole-based structures have been explored for developing antagonists for receptors like the chemokine receptor CXCR4, which is relevant in HIV treatment and cancer.[3]
-
Agrochemicals: Trifluoromethyl-pyrazole derivatives are also key components in advanced fungicides and insecticides, where they offer high potency and selectivity against agricultural pests.[11]
The logical progression from this building block to high-value therapeutic applications is outlined below.
Caption: Path from building block properties to therapeutic targets.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of this building block, the following section details a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting iodide is a key indicator of completion. This self-validating step ensures the reaction is not prematurely terminated.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Safety and Handling
As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is non-negotiable. This compound is classified as acutely toxic if swallowed.[5]
Hazard and Precautionary Summary
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and crossbones) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statements | H301: Toxic if swallowed. | [5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5] | |
| P405: Store locked up. | [13] | |
| Personal Protective Equipment (PPE) | Chemical safety goggles (EN 166 standard), protective gloves, lab coat. Use in a well-ventilated area or chemical fume hood. | [12][13] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. | [12] |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound stands out as a high-impact building block for chemical innovation. Its value is derived from the synergistic combination of a biologically relevant pyrazole core, a property-enhancing trifluoromethyl group, and a synthetically versatile iodo-substituent. For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct and efficient pathway to novel and complex molecular architectures. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura and Sonogashira couplings ensures its continued prominence in both academic and industrial research laboratories.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 866638-72-4 [sigmaaldrich.com]
- 5. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.cn]
- 6. calpaclab.com [calpaclab.com]
- 7. usbio.net [usbio.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 12. fishersci.es [fishersci.es]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Methodological & Application
Application Notes and Protocols for Sonogashira Cross-Coupling of 4-iodo-3-(trifluoromethyl)-1H-pyrazole
Introduction: The Strategic Importance of Trifluoromethylated Alkynylpyrazoles
The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates. Its derivatization is a cornerstone of modern medicinal chemistry. The introduction of a trifluoromethyl (-CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The Sonogashira cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbons, provides a direct route to introduce alkynyl moieties onto the pyrazole ring.[2][3] This application note provides a detailed guide to the Sonogashira cross-coupling of 4-iodo-3-(trifluoromethyl)-1H-pyrazole, a key intermediate for the synthesis of novel pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, troubleshooting advice, and the underlying scientific principles for successful and reproducible synthesis.
Mechanism and Key Parameters: A Deep Dive into the Catalytic Cycles
The Sonogashira reaction is a powerful C-C bond-forming tool that typically employs a dual catalytic system of palladium and copper.[4] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.
The Palladium and Copper Catalytic Cycles
The generally accepted mechanism involves a palladium cycle and a copper cycle that work in concert.[4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the this compound.
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a reactive copper acetylide intermediate.[5]
-
Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-3-(trifluoromethyl)-1H-pyrazole and regenerate the active Pd(0) catalyst.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Critical Parameters for Success
The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters:
-
Catalyst System : A combination of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[6] The trifluoromethyl group's electron-withdrawing nature can enhance the reactivity of the iodo-pyrazole, potentially allowing for lower catalyst loadings.
-
Ligands : Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst. For challenging substrates, more electron-rich and bulky ligands can improve reaction efficiency. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[7]
-
Base : The base plays a crucial role in deprotonating the terminal alkyne to form the copper acetylide and neutralizing the HI byproduct.[5] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed.[6] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[2]
-
Solvent : Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[8] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[6]
-
Temperature : Reactions are typically conducted at temperatures ranging from room temperature to 80 °C.[4] The optimal temperature will depend on the specific reactivity of the alkyne coupling partner.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira cross-coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Caption: A streamlined workflow for the Sonogashira cross-coupling experiment.
Materials and Reagents
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated aqueous NH₄Cl, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[4]
-
Solvent and Base Addition : Add the anhydrous solvent (5 mL) and the base (3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture using a syringe.
-
Reaction Monitoring : Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[4] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry) to confirm its identity and purity.
Optimized Reaction Conditions: A Comparative Table
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ is often used in copper-free systems. |
| Copper Co-catalyst | CuI (4 mol%) | None | Copper-free conditions can prevent alkyne homocoupling.[9] |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligands can be beneficial in copper-free reactions. |
| Base | TEA (3 equiv) | K₂CO₃ (3 equiv) | Inorganic bases are common in copper-free setups. |
| Solvent | THF | Toluene | Toluene is a good choice for higher temperature reactions. |
| Temperature | 60 °C | 80 °C | Copper-free reactions may require slightly higher temperatures. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use freshly opened or properly stored catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and reagents.- Reduce the amount of CuI or consider a copper-free protocol.[2] |
| Decomposition of Starting Material or Product | - High reaction temperature- Prolonged reaction time | - Monitor the reaction closely and stop it once the starting material is consumed.- Consider running the reaction at a lower temperature for a longer duration. |
| Difficulty in Purification | - Close polarity of product and impurities | - Optimize the solvent system for column chromatography.- Consider alternative purification techniques such as preparative TLC or HPLC. |
Conclusion: Enabling Novel Drug Discovery
The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of alkynyl-pyrazole derivatives. By carefully controlling the reaction parameters, researchers can achieve high yields and purity, paving the way for the discovery of novel therapeutic agents. The protocols and insights provided in this application note serve as a robust foundation for scientists engaged in the synthesis of complex molecules for drug development and other applications.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Note: Leveraging 4-Iodo-3-(trifluoromethyl)-1H-pyrazole as a Versatile Scaffold in Modern Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. The strategic functionalization of this heterocycle is paramount for tuning target affinity, selectivity, and pharmacokinetic properties. This guide details the utility of 4-iodo-3-(trifluoromethyl)-1H-pyrazole , a highly versatile building block engineered for efficient diversification. The presence of a trifluoromethyl group offers profound benefits in metabolic stability and target binding, while the C4-iodo substituent serves as a reactive handle for a suite of robust cross-coupling reactions. We provide an in-depth analysis of the molecule's strategic value, detailed, field-proven protocols for its derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and a case study illustrating its application in the synthesis of kinase inhibitors.
Strategic Value & Physicochemical Properties
The design of this compound is a deliberate convergence of three powerful medicinal chemistry concepts:
-
The Privileged Pyrazole Core: The pyrazole ring is a bioisostere for other aromatic systems and is prevalent in numerous FDA-approved drugs.[1][2] Its two nitrogen atoms provide a combination of hydrogen bond donor and acceptor capabilities, crucial for anchoring molecules within protein active sites.[3][4]
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern drug design.[5] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's properties by:
-
Improving Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, thereby increasing a drug's half-life.[6]
-
Increasing Binding Affinity: The CF₃ group can modulate the pKa of nearby functionalities and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets.[7]
-
Enhancing Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross cellular membranes, boosting bioavailability.[6]
-
-
The C4-Iodo Synthetic Handle: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions.[8] This makes the C4 position an ideal site for introducing chemical diversity, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Data:
| Property | Value | Source |
| CAS Number | 866638-72-4 | [9] |
| Molecular Formula | C₄H₂F₃IN₂ | [9] |
| Molecular Weight | 261.97 g/mol | [9] |
| Appearance | Solid | [9] |
| Key Reactive Sites | C4-Iodo (Cross-Coupling), N1-H (Alkylation/Arylation) | - |
Synthesis of the Core Intermediate
The direct iodination of a 1-aryl-3-(trifluoromethyl)-1H-pyrazole is a highly efficient method for preparing the key intermediate. The regioselectivity is directed to the C4 position due to the electronic nature of the pyrazole ring.
Protocol 2.1: CAN-Mediated C4-Iodination
This protocol is adapted from a procedure by Świątek et al. and demonstrates a highly regioselective iodination at the C4 position.[10][11]
Reaction Scheme: 1-aryl-3-(trifluoromethyl)-1H-pyrazole + I₂ --(CAN)--> 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Ceric Ammonium Nitrate (CAN) (2.5 equiv)
-
Acetonitrile (MeCN)
-
Saturated aqueous Na₂S₂O₃ and NaHCO₃ solutions
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) and iodine (1.5 equiv) in acetonitrile.
-
Add ceric ammonium nitrate (CAN) (2.5 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until consumption of the starting material is complete (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole.[10]
Causality: CAN acts as an oxidant to generate a more electrophilic iodine species in situ, which preferentially attacks the electron-rich C4 position of the pyrazole ring. This method avoids the use of strong bases or organometallic intermediates, offering good functional group tolerance.[10]
Core Synthetic Transformations & Protocols
The C4-iodo group is a versatile handle for introducing a wide array of substituents. The following palladium-catalyzed cross-coupling reactions are fundamental transformations for building molecular complexity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.
This protocol is based on the work of Świątek et al. and is optimized for the coupling of the electron-deficient pyrazole core.[11]
Materials:
-
1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (30 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the 4-iodopyrazole derivative (1.0 equiv), arylboronic acid (1.3 equiv), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (30 mol%) under a positive flow of argon.
-
Add degassed THF and water in a 4:1 v/v ratio.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.
-
Monitor reaction progress by TLC or LC-MS (typically 24-48 hours).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The electron-withdrawing CF₃ group can make the oxidative addition step more challenging. A high catalyst loading (30 mol%) of a classic Pd(0) source like Pd(PPh₃)₄ is used to drive the reaction to completion.[11] K₂CO₃ is a crucial base that activates the boronic acid for the transmetalation step.[12]
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles. Alkynes are valuable linkers in drug molecules and can be further functionalized.
This protocol is adapted from Świątek et al. and utilizes a classic Pd/Cu co-catalyst system.[11][13]
Materials:
-
1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (1.25 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Tetrahydrofuran (THF) and Triethylamine (Et₃N) (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole (1.0 equiv), Pd(PPh₃)₄ (10 mol%), and CuI (10 mol%).
-
Add anhydrous, degassed THF and Et₃N in a 2:1 v/v ratio.
-
Add the terminal alkyne (1.25 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC or LC-MS (typically 24 hours).
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite® to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: This reaction proceeds via two catalytic cycles. The palladium cycle facilitates the oxidative addition to the C-I bond, while the copper cycle activates the alkyne, enabling the crucial transmetalation step.[14] Triethylamine acts as both the base and a solvent.[15] The higher reactivity of the C-I bond makes it well-suited for Sonogashira couplings under these conditions.[8]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals. The choice of catalyst and conditions is highly dependent on the nature of the amine.[3][16]
This protocol is adapted for electron-deficient aryl iodides and amines like morpholine or anilines.
Materials:
-
N-Protected this compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous, degassed)
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with NaOtBu (1.4 equiv), Pd₂(dba)₃ (2-5 mol%), and XPhos (4-10 mol%).
-
Add the N-protected 4-iodopyrazole (1.0 equiv).
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv).
-
Seal the vial and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and quench with water.
-
Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Causality: The electron-deficient nature of the pyrazole requires a highly active catalyst system. The combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand like XPhos is critical.[2] XPhos facilitates both the oxidative addition and the rate-limiting reductive elimination steps, which forms the C-N bond. NaOtBu is a strong, non-nucleophilic base required for the reaction.
Caption: Workflow for Buchwald-Hartwig Amination.
Medicinal Chemistry Case Study: Kinase Inhibitors
The 3-(trifluoromethyl)pyrazole scaffold is a key feature in many kinase inhibitors, which target enzymes often dysregulated in cancer and inflammatory diseases.[3][17] Molecules built from this scaffold can effectively compete with ATP for the kinase hinge region. The C4 position points towards the solvent-exposed region of the binding pocket, making it an ideal vector for introducing substituents that enhance potency and selectivity.
While the exact synthesis of many proprietary drugs is not public, the protocols described above are directly applicable to the synthesis of advanced intermediates for potent kinase inhibitors, such as those targeting Aurora, Janus (JAK), or p38 kinases.[18][19]
Illustrative Target: Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division, and their inhibition is a validated anti-cancer strategy. The inhibitor Danusertib (PHA-739358) , for example, is a potent 3-aminopyrazole derivative.[16][19] The diversification at the C4-position of a related pyrazole core would be a key strategy for optimizing such an inhibitor.
Caption: Drug discovery workflow leading to kinase pathway inhibition.
Structure-Activity Relationship (SAR) Insights
The following table, adapted from data on 4-amino-(1H)-pyrazole based JAK inhibitors, illustrates how modifications at the C4-position (introduced via the cross-coupling reactions) can impact biological activity.[5][7]
| Compound ID | C4-Substituent (R) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Lead-1 | Phenyl | 15.6 | 10.1 | 12.3 |
| Lead-2 | 4-Fluorophenyl (via Suzuki) | 8.9 | 5.4 | 7.1 |
| Lead-3 | 3-Pyridyl (via Suzuki) | 11.2 | 7.8 | 9.5 |
| Lead-4 | Morpholin-4-yl (via Buchwald-Hartwig) | 3.4 | 2.2 | 3.5 |
Analysis: This representative data demonstrates that installing different groups at the C4 position significantly modulates potency. The introduction of a morpholine group via Buchwald-Hartwig amination (Lead-4) resulted in a substantial increase in inhibitory activity across all three JAK isoforms compared to a simple phenyl group. This highlights the power of using this compound to rapidly explore SAR and identify high-potency drug candidates.
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its trifluoromethyl group provides inherent advantages for developing drug-like molecules, while the synthetically versatile C4-iodo handle allows for rapid and efficient diversification through robust cross-coupling methodologies. The protocols and applications detailed herein provide a framework for researchers to leverage this powerful scaffold in the creation of novel, high-value chemical entities targeting a range of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of 1-Aryl-3-CF3-1H-Pyrazole Derivatives via C-4 Functionalization of 4-Iodo Precursors
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-aryl-3-(trifluoromethyl)-1H-pyrazole derivatives, a scaffold of paramount importance in modern medicinal chemistry and drug discovery. We focus on the strategic functionalization of the C-4 position starting from versatile 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole precursors. This document outlines the regioselective synthesis of the key 4-iodo intermediate and subsequently details robust, field-proven protocols for palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. By explaining the rationale behind experimental choices and providing step-by-step instructions, this guide is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently generate libraries of novel pyrazole-based compounds.
Introduction: The Significance of the 1-Aryl-3-CF3-Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The incorporation of a trifluoromethyl (CF₃) group at the C-3 position dramatically enhances the pharmacological profile of these molecules. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Consequently, 3-trifluoromethyl-pyrazole derivatives have found extensive applications as anti-inflammatory agents, anticancer therapeutics, and agrochemicals.[2][4][5]
The 1-aryl substitution provides a critical vector for tuning the molecule's properties and exploring structure-activity relationships (SAR). However, direct functionalization of the pre-formed 1-aryl-3-CF3-pyrazole ring can be challenging and often leads to mixtures of regioisomers.[6][7] A more strategic and highly efficient approach involves the post-cyclization functionalization of a halogenated precursor. The carbon-iodine bond at the C-4 position is significantly weaker than C-Br or C-Cl bonds, making 4-iodopyrazoles highly reactive and versatile synthons for transition metal-catalyzed cross-coupling reactions.[8] This guide focuses on leveraging the 4-iodo precursor for the modular and predictable synthesis of diverse C-4 functionalized pyrazole derivatives.
Synthetic Strategy Overview
The overall synthetic pathway is a two-stage process. First, a regioselective iodination of a readily accessible 1-aryl-3-CF3-1H-pyrazole is performed to install the iodine atom exclusively at the C-4 position. Second, this 4-iodo precursor is subjected to palladium-catalyzed cross-coupling reactions to introduce a variety of substituents, such as aryl, heteroaryl, or alkenyl groups.
Figure 1. Overall workflow for the synthesis of C-4 functionalized 1-aryl-3-CF3-1H-pyrazoles.
Experimental Protocols
Stage 1: Synthesis of 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the highly regioselective iodination of the pyrazole C-4 position, a method adapted from the work of Sowa and coworkers.[6][9] The use of Ceric Ammonium Nitrate (CAN) as a mediator with elemental iodine provides the desired 4-iodo isomer in high yield, avoiding the formation of the C-5 iodo isomer which can occur under different conditions (e.g., using n-BuLi).[6][7]
Materials:
-
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole
-
Ceric Ammonium Nitrate (CAN)
-
Iodine (I₂)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (6 mL), add Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 equiv) and elemental iodine (1.3 mmol, 1.3 equiv).
-
Reflux the reaction mixture overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 10 mL) to quench excess iodine, followed by saturated aqueous NaHCO₃ (10 mL), and finally brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/DCM) to afford the pure 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole.[6][9]
Expected Outcome: The product is typically obtained as a yellow oil in good yield (e.g., 81%).[6] Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS to confirm the structure.[6]
Stage 2, Path A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[8] This protocol provides a general procedure for coupling the 4-iodopyrazole precursor with an arylboronic acid. The choice of a palladium catalyst with bulky phosphine ligands is often critical for achieving high efficacy.[8]
Materials:
-
4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole (e.g., from step 3.1) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
SPhos (buchwald ligand) (0.04 - 0.10 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
Argon or Nitrogen gas
Procedure:
-
In a sealable reaction tube, combine the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water to the tube.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Seal the tube tightly and heat the reaction mixture at 80-120 °C for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-4-aryl'-3-(trifluoromethyl)-1H-pyrazole.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle, often leading to higher yields and accommodating a broader substrate scope.[8] |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step without causing significant side reactions. |
| Solvent | Dioxane / Water | The aqueous-organic mixture is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction. |
| Temperature | 80-120 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. The specific temperature depends on the reactivity of the coupling partners. |
Stage 2, Path B: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the alkenylation of the 4-iodopyrazole, providing access to vinyl-substituted pyrazoles.[10] The choice of ligand is crucial; for this transformation, triethyl phosphite has been shown to be effective.[8][11]
Materials:
-
4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole (e.g., from step 3.1) (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Triethyl phosphite (P(OEt)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a sealable reaction tube under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and anhydrous DMF.
-
Add triethyl phosphite (0.04 equiv), the desired alkene (1.5 equiv), and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1-aryl-4-alkenyl-3-(trifluoromethyl)-1H-pyrazole.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂ / P(OEt)₃ | The Pd(OAc)₂/P(OEt)₃ system has proven effective for Heck reactions on the pyrazole core, promoting the desired C-C bond formation with good yields.[8][11] |
| Base | Et₃N | Acts as a stoichiometric base to neutralize the HI generated during the catalytic cycle, regenerating the active Pd(0) catalyst. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures. |
| Temperature | 100 °C | Sufficient to drive the reaction to completion for many common alkene coupling partners. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key checkpoints include:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS is critical to confirm the consumption of the starting 4-iodopyrazole and the formation of a new, less polar product.
-
Spectroscopic Confirmation: The final products must be rigorously characterized. In ¹H NMR, the disappearance of the C-4 proton signal from the starting pyrazole and the appearance of new signals corresponding to the coupled aryl or vinyl group is a primary indicator of success.
-
Yield and Purity: Achieving the expected high yields after purification validates the efficiency of the chosen conditions. Purity should be confirmed by NMR and/or LC-MS analysis.
Conclusion
The functionalization of 1-aryl-3-CF3-1H-pyrazoles through a 4-iodo intermediate is a powerful and highly reliable strategy for the synthesis of novel chemical entities for drug discovery and agrochemical research. The palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki reactions offer predictable and versatile methods for introducing molecular diversity at the C-4 position. The detailed protocols provided in this guide serve as a robust starting point for researchers to build complex, pharmacologically relevant molecules based on this privileged trifluoromethyl-pyrazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: The Strategic Role of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole in Modern Agrochemical Synthesis
Preamble: The Pyrazole Scaffold as a Privileged Structure in Crop Protection
The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and selective crop protection agents. Within the vast landscape of synthetic chemistry, nitrogen-containing heterocycles have emerged as foundational scaffolds for a multitude of bioactive molecules.[1] Among these, the pyrazole ring system is particularly noteworthy, serving as the core structural motif in numerous commercially successful fungicides, herbicides, and insecticides.[2][3][4][5]
The strategic incorporation of fluorine atoms, especially the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design.[6] The CF₃ group imparts a unique combination of properties: it enhances metabolic stability, increases lipophilicity, and modulates the electronic nature of the molecule, often leading to a dramatic improvement in biological efficacy.[6]
This document provides a detailed technical guide on the application of a highly versatile synthetic intermediate: 4-iodo-3-(trifluoromethyl)-1H-pyrazole . We will explore its intrinsic value in constructing potent agrochemicals, detail its role in the synthesis of market-leading insecticides, and provide robust protocols for its utilization. This intermediate is a key building block, valued for its role in constructing complex pyrazole-based molecules that exhibit high selectivity and potency against agricultural pests.[7]
The Trifluoromethyl Pyrazole Core: A Nexus of Potency and Selectivity
The efficacy of agrochemicals derived from the 3-(trifluoromethyl)-1H-pyrazole core, such as the diamide insecticides chlorantraniliprole and cyantraniliprole, is intrinsically linked to their mode of action. These compounds are potent and highly selective activators of insect ryanodine receptors (RyRs).[8][9]
Mechanism of Action: Targeting the Insect Ryanodine Receptor
Ryanodine receptors are massive intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[10][11] Their proper function is critical for regulating calcium release, which governs muscle contraction.[12]
Diamide insecticides function by binding to a specific allosteric site on the insect RyR, locking the channel in an open state.[8][9] This leads to an uncontrolled and sustained leakage of calcium ions from internal stores into the cytoplasm.[8][12] The consequences for the insect are catastrophic:
-
Rapid Cessation of Feeding: One of the first observable effects.
-
Muscle Paralysis: Unregulated calcium flow disrupts normal muscle function.
-
Lethargy and Eventual Death: The insect is unable to recover from the physiological disruption.[13]
A key advantage of this class of insecticides is their remarkable selectivity for insect RyRs over their mammalian counterparts, which contributes to their excellent safety profile for non-target organisms.[8][9]
Figure 1: Mechanism of diamide insecticides on insect ryanodine receptors.
Structure-Activity Relationship (SAR): The Role of the Iodo Group
While the 3-(trifluoromethyl)-1H-pyrazole core is essential for binding to the RyR, the substituent at the 4-position is critical for synthetic diversification and the development of new analogues. The 4-iodo group is an exceptionally valuable synthetic handle for several reasons:
-
Versatility in Cross-Coupling: The carbon-iodine bond is highly reactive and serves as an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[14] This allows for the rapid introduction of diverse chemical moieties at the 4-position, enabling extensive SAR studies to optimize potency, spectrum, and physicochemical properties.
-
Directed Metallation: The iodo group can facilitate directed ortho-metallation, providing another route to functionalize the pyrazole ring with high regioselectivity.
Therefore, this compound is not merely an intermediate but a strategic platform for discovery chemistry, enabling the synthesis of large libraries of novel pyrazole-based agrochemicals.
Synthesis of Key Intermediates and Final Products
The commercial syntheses of chlorantraniliprole and cyantraniliprole utilize a pyrazole-5-carboxylic acid intermediate. While the 4-iodo precursor is ideal for creating novel analogs, the industrial route to these specific diamides typically involves a 3-bromo-pyrazole derivative. The following sections provide representative protocols for the key chemical transformations.
Figure 2: General synthetic workflow for diamide insecticides.
Protocol 1: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid
This protocol outlines the synthesis of the key pyrazole acid intermediate required for coupling.[15][16]
Causality and Experimental Choices:
-
N-Arylation: The introduction of the 3-chloro-2-pyridinyl group is crucial for the final molecule's bioactivity. This is typically achieved via nucleophilic substitution on 2,3-dichloropyridine.
-
Bromination: The bromine at the 3-position is another key feature for high insecticidal activity.
-
Oxidation: A precursor with a suitable group at the 5-position (e.g., methyl, ethyl ester) is oxidized to the carboxylic acid to prepare it for the final amide coupling step.
Methodology:
-
Step A: N-Arylation:
-
To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add 2,3-dichloropyridine (1.1 eq) and heat the mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Rationale: The basic conditions deprotonate the pyrazole nitrogen, creating a nucleophile that displaces the more labile chlorine at the 2-position of the pyridine ring.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify by column chromatography.
-
-
Step B: Bromination:
-
Dissolve the product from Step A (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Rationale: The pyrazole ring is electron-rich and susceptible to electrophilic substitution. Bromination occurs regioselectively at the 3-position.
-
Stir for 2-4 hours until the starting material is consumed. Quench with aqueous sodium thiosulfate solution, extract, dry, and purify as needed.
-
-
Step C: Carboxylic Acid Formation (via Hydrolysis):
-
(Assuming a methyl or ethyl ester at the 5-position was carried through the synthesis) Dissolve the pyrazole ester from the previous step (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 12 hours.[17]
-
Rationale: LiOH provides basic hydrolysis conditions to convert the ester to the corresponding carboxylate salt.
-
Remove methanol in vacuo. Dilute the residue with water and acidify to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the title compound.
-
Protocol 2: Synthesis of Cyantraniliprole
This protocol details the final amide coupling step to produce Cyantraniliprole.[18][19][20]
Causality and Experimental Choices:
-
Acid Activation: The carboxylic acid must be activated to react with the aniline. Acyl chlorides are highly reactive and common for this purpose. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents.
-
Amide Bond Formation: The reaction between the activated acyl chloride and the specific aniline (2-amino-5-cyano-N,3-dimethylbenzamide) forms the final product. A base like pyridine is used to scavenge the HCl byproduct.
Methodology:
-
Acid Chloride Formation:
-
Suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in toluene containing a catalytic amount of DMF.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 70-80 °C for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Rationale: Thionyl chloride converts the carboxylic acid to the more electrophilic acyl chloride, priming it for reaction with the weakly nucleophilic aniline.
-
Cool the reaction and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting acyl chloride is often used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve 2-amino-5-cyano-N,3-dimethylbenzamide (1.0 eq) and pyridine (1.2 eq) in a suitable aprotic solvent like acetonitrile or THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of the pyrazole-5-carbonyl chloride (from the previous step, 1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Rationale: The low temperature controls the exothermic reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitor by TLC/LC-MS).
-
Quench the reaction by adding water. The product will often precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove impurities.
-
Dry the solid product under vacuum to yield Cyantraniliprole. Recrystallization from a solvent like ethanol or ethyl acetate may be performed for higher purity.
-
Comparative Data of Derived Agrochemicals
The 3-(trifluoromethyl)-1H-pyrazole core is central to the leading diamide insecticides. A summary of their properties is presented below.
| Feature | Chlorantraniliprole | Cyantraniliprole |
| Chemical Structure | Contains a -Cl group on the anthranilamide ring | Contains a -CN group on the anthranilamide ring |
| Primary Target Pests | Primarily Lepidopteran pests (caterpillars, moths)[8] | Broad-spectrum: Lepidopteran pests plus sucking insects (aphids, whiteflies)[13][18] |
| Mode of Action | Ryanodine Receptor Activator[9] | Ryanodine Receptor Activator[13] |
| Key Pyrazole Intermediate | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid[15] | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid[21] |
| Systemic Activity | Limited systemic movement | Good systemic activity (moves within the plant) |
Conclusion and Future Outlook
The 3-(trifluoromethyl)-1H-pyrazole scaffold is a validated and highly successful platform for the development of modern insecticides. Intermediates such as This compound are of immense strategic value, not necessarily for the direct commercial synthesis of existing products, but as a powerful tool for discovery chemistry. The ability to leverage the iodo-group for diverse cross-coupling reactions allows researchers to rapidly generate novel analogues, explore structure-activity relationships, and design next-generation agrochemicals with improved efficacy, a broader spectrum of activity, or a different resistance management profile. The continued exploration of this privileged scaffold promises to yield new and vital solutions for global crop protection challenges.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. apvma.gov.au [apvma.gov.au]
- 14. arkat-usa.org [arkat-usa.org]
- 15. CN103058993B - Chlorantraniliprole preparation method - Google Patents [patents.google.com]
- 16. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Cyantraniliprole and Its Bioactivity | Semantic Scholar [semanticscholar.org]
- 20. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Navigating the Crossroads: Strategic N-H Protection of 3-Iodo-1H-Pyrazoles for Versatile Cross-Coupling
Abstract
The 3-iodo-1H-pyrazole scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile precursor for the synthesis of a multitude of biologically active molecules. Its utility is intrinsically linked to the ability to undergo various transition metal-catalyzed cross-coupling reactions. However, the acidic N-H proton of the pyrazole ring presents a significant challenge, as it can interfere with catalytic cycles, act as a competing nucleophile, or lead to catalyst inhibition through coordination.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of N-H protection strategies for 3-iodo-1H-pyrazole derivatives, ensuring successful and high-yielding cross-coupling outcomes. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and offer troubleshooting guidance for common challenges.
The Imperative for N-H Protection in Pyrazole Cross-Coupling
The lone pair of electrons on the sp²-hybridized nitrogen and the acidic proton of the pyrazole N-H group can interact with the transition metal catalyst (e.g., palladium) in several detrimental ways. Pyrazoles themselves can act as ligands, potentially deactivating the catalyst.[2] Furthermore, the acidic proton can participate in unwanted acid-base reactions with organometallic reagents or the basic conditions often employed in cross-coupling reactions. Therefore, masking the N-H group is not merely a procedural step but a critical strategic decision that dictates the success of the subsequent C-C or C-N bond formation.
The ideal protecting group for this application should be:
-
Easy to introduce in high yield onto the 3-iodopyrazole core.
-
Robust and stable under the specific cross-coupling reaction conditions (e.g., basic media, elevated temperatures, presence of organometallic reagents).
-
Orthogonal , meaning it can be selectively removed without affecting other functional groups in the molecule.
-
Electronically tunable in some cases, to modulate the reactivity of the pyrazole ring.
This guide will focus on four key protecting groups that have proven effective in this context: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), Tetrahydropyranyl (THP), and N-Aryl groups.
Strategic Selection of N-H Protecting Groups: A Comparative Analysis
The choice of a protecting group is dictated by the specific demands of the planned cross-coupling reaction. The following table provides a comparative overview to guide this critical decision.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability & Compatibility Notes | Recommended For |
| Boc | (Boc)₂O, base (e.g., Et₃N, DMAP) | Acidic (e.g., TFA, HCl); Mild basic (e.g., NaBH₄ in EtOH)[3] | Unstable under some strong basic/nucleophilic conditions and high temperatures. Can be labile in certain Sonogashira conditions.[2][4] | Suzuki, some Buchwald-Hartwig reactions. Use with caution in Sonogashira. |
| SEM | SEM-Cl, base (e.g., NaH, DIPEA) | Acidic (e.g., HCl); Fluoride sources (e.g., TBAF)[5] | Highly robust under a wide range of cross-coupling conditions, including basic and organometallic reagents.[6] | Suzuki, Sonogashira, Buchwald-Hartwig, Heck. Excellent for multi-step syntheses. |
| THP | DHP, acid catalyst (e.g., PPTS, MsOH) | Acidic (e.g., aq. HCl, TsOH)[7] | Stable to basic, organometallic, and reductive conditions. Can be introduced under "green" solvent-free conditions.[8] | Suzuki, Sonogashira, Heck. Good for reactions requiring strong basic conditions. |
| N-Aryl | Aryl halide, Pd or Cu catalyst (Buchwald-Hartwig/Ullmann) | Reductive or oxidative cleavage (often challenging) | Very robust. The aryl group can be a permanent part of the final structure or a directing group. Modulates electronic properties. | Suzuki, Sonogashira. When the aryl group is part of the target molecule or when extreme stability is needed. |
Experimental Protocols & Methodologies
The following protocols are detailed, step-by-step procedures for the introduction and removal of the discussed protecting groups. These are intended as a starting point and may require optimization based on the specific substrate.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice due to its general ease of introduction and removal. However, its stability can be a limiting factor.
Protocol 1: Boc Protection of 3-Iodo-1H-pyrazole
-
Materials: 3-iodo-1H-pyrazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3-iodo-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv.) at room temperature.[4]
-
Stir the reaction mixture overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the N-Boc protected 3-iodopyrazole.
-
Protocol 2: Mild Deprotection of N-Boc-pyrazole
-
Materials: N-Boc protected pyrazole, Sodium borohydride (NaBH₄), Ethanol (EtOH).
-
Procedure:
-
To a solution of the N-Boc protected pyrazole (1.0 equiv.) in ethanol (95% or dry) at room temperature, add sodium borohydride (3.0 equiv.).[3]
-
Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 1-3 hours).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected pyrazole.
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers superior stability, making it a reliable choice for multi-step syntheses involving harsh reaction conditions.
Protocol 3: SEM Protection of 3-Iodo-1H-pyrazole
-
Materials: 3-iodo-1H-pyrazole, Sodium hydride (NaH, 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-iodo-1H-pyrazole (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain the N-SEM protected 3-iodopyrazole.
-
Protocol 4: Deprotection of N-SEM-pyrazole
-
Materials: N-SEM protected pyrazole, Hydrochloric acid (HCl), Ethanol (EtOH).
-
Procedure:
-
Dissolve the N-SEM protected pyrazole (1.0 equiv.) in ethanol.
-
Add 3N aqueous hydrochloric acid.[6]
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the deprotected pyrazole.
-
Tetrahydropyranyl (THP) Group
The THP group is a classic, acid-labile protecting group that provides excellent stability under basic and nucleophilic conditions.
Protocol 5: THP Protection of 3-Iodo-1H-pyrazole (Green Chemistry Approach)
-
Materials: 3-iodo-1H-pyrazole, 3,4-Dihydro-2H-pyran (DHP).
-
Procedure:
-
In a reaction vial, mix 3-iodo-1H-pyrazole (1.0 equiv.) and 3,4-dihydro-2H-pyran (1.5 equiv.) without any solvent or catalyst.[8]
-
Stir the mixture at room temperature. The reaction is often quantitative.[8]
-
Monitor the reaction by TLC. If the reaction is sluggish, a catalytic amount of p-toluenesulfonic acid (PPTS) or methanesulfonic acid can be added.
-
Upon completion, the product can often be used directly or purified by column chromatography.
-
Protocol 6: Deprotection of N-THP-pyrazole
-
Materials: N-THP protected pyrazole, p-Toluenesulfonic acid monohydrate (TsOH·H₂O), 2-Propanol.
-
Procedure:
-
To a solution of the N-THP protected pyrazole (1.0 equiv.) in 2-propanol, add p-toluenesulfonic acid monohydrate (catalytic to stoichiometric amounts) at 0 °C.[7]
-
Stir the reaction at room temperature for several hours until completion as monitored by TLC.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected pyrazole.
-
N-Aryl Group
The N-aryl group is typically installed via a cross-coupling reaction itself and can be a permanent feature of the target molecule. Its removal can be challenging and is often not the primary strategy unless required for a specific synthetic route.
Protocol 7: N-Arylation of 3-Iodo-1H-pyrazole via Buchwald-Hartwig Amination
-
Materials: 3-iodo-1H-pyrazole, Aryl bromide or iodide, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), a base (e.g., Cs₂CO₃, K₃PO₄), and an anhydrous solvent (e.g., toluene, dioxane).
-
Procedure:
-
In an oven-dried Schlenk tube, combine 3-iodo-1H-pyrazole (1.2 equiv.), the aryl halide (1.0 equiv.), the base (2.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl-3-iodopyrazole.
-
Visualization of Workflow and Decision-Making
To aid in the strategic planning of your synthesis, the following diagrams illustrate the general workflow and the decision-making process for selecting an appropriate protecting group.
Caption: General workflow for cross-coupling of 3-iodo-1H-pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: CAN-Mediated Iodination of Pyrazoles
Introduction: The Strategic Value of 4-Iodopyrazoles
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] The strategic introduction of an iodine atom, particularly at the C4 position, transforms the pyrazole ring into a versatile synthetic intermediate. This "handle" is primed for a wide array of subsequent cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Heck couplings—enabling the construction of complex molecular architectures with diverse biological activities, such as anti-inflammatory, anticancer, and antiviral properties.[1] Consequently, robust and regioselective methods for the synthesis of 4-iodopyrazoles are of paramount importance to researchers in organic synthesis and drug development.
Traditional iodination methods often require harsh conditions or suffer from a lack of regioselectivity. The use of molecular iodine (I₂) in conjunction with an oxidant provides a powerful and cost-effective alternative. Among various oxidants, Ceric Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆, has emerged as a particularly efficient and mild reagent for the electrophilic iodination of a wide range of pyrazole derivatives.[1][2] This application note provides a detailed protocol for the CAN-mediated iodination of pyrazoles, explains the underlying chemical principles, and offers guidance for troubleshooting and optimization.
Mechanism & Rationale: The Role of Ceric Ammonium Nitrate (CAN)
The CAN-mediated iodination is a classic example of an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, with the C4 position being particularly susceptible to electrophilic attack due to the electronic properties of the ring system.[1] Molecular iodine (I₂) itself is a relatively weak electrophile and often requires activation to react efficiently with moderately activated or deactivated aromatic rings.[2]
This is where CAN plays its crucial role. Ceric(IV) ammonium nitrate acts as a single-electron oxidant. The proposed mechanism involves the oxidation of molecular iodine (I₂) to a more potent electrophilic iodine species, possibly the iodonium ion (I⁺) or a related complex. This highly reactive species is then readily attacked by the electron-rich C4 position of the pyrazole ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-iodopyrazole product.
The key advantages of using CAN include:
-
Mild Conditions: The reaction often proceeds at room temperature or with gentle heating, preserving sensitive functional groups that might not be tolerated by harsher reagents.[3]
-
High Regioselectivity: The method overwhelmingly favors iodination at the C4 position for a variety of pyrazole substrates.[4][5]
-
Operational Simplicity: The reaction is easy to set up and does not require strictly anhydrous conditions, making it practical for a broad range of laboratory settings.
-
Good Functional Group Tolerance: The CAN/I₂ system is compatible with various substituents, including those with electron-withdrawing properties like trifluoromethyl groups.[6]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for CAN-mediated iodination of pyrazoles.
Detailed Experimental Protocol
This protocol is a general guideline adapted from established literature procedures for the iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles and can be modified for other pyrazole derivatives.[6][7]
Materials & Reagents
-
Substrate: 1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 eq)
-
Iodine (I₂): (330 mg, 1.3 mmol, 1.3 eq)
-
Ceric Ammonium Nitrate (CAN): (603 mg, 1.1 mmol, 1.1 eq)
-
Solvent: Acetonitrile (MeCN), ACS grade (approx. 10-15 mL)
-
Workup Reagents:
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq).
-
Reagent Addition: Add acetonitrile (6 mL), followed by elemental iodine (1.3 eq) and ceric ammonium nitrate (1.1 eq).[6][7] Some protocols suggest dissolving CAN in a small amount of MeCN (5 mL) and adding it as a solution.[2]
-
Reaction Execution: Place the flask under a reflux condenser and heat the mixture to 80 °C (or reflux) in an oil bath.[2][7] For less reactive substrates, overnight heating may be necessary.[5] For more reactive pyrazoles, the reaction may proceed to completion at room temperature over 2.5 hours.[3]
-
Monitoring Progress: Monitor the reaction's progress by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting pyrazole spot indicates the reaction is complete.
-
Initial Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.[6]
-
Extraction: Dissolve the resulting residue in dichloromethane (15 mL). Transfer the solution to a separatory funnel.[6]
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any excess iodine.[6] The deep purple/brown color of iodine will disappear.
-
Washing: Further wash the organic layer with water and then with brine to remove any remaining inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-iodopyrazole derivative.[1][6]
Overall Experimental Workflow
The following diagram provides a visual summary of the entire experimental process.
Caption: Step-by-step workflow for CAN-mediated pyrazole iodination.
Optimization and Troubleshooting
While the CAN-mediated method is robust, optimization may be required for specific substrates. Low yields or incomplete reactions are common issues that can be addressed systematically.[2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient Reactivity: The pyrazole substrate may be highly electron-deficient. | Increase the reaction temperature to reflux and extend the reaction time.[5] Ensure the stoichiometry of CAN and I₂ is appropriate (a slight excess is typical).[5] |
| 2. Deactivated Reagents: CAN can be hygroscopic; old reagents may have reduced activity. | Use freshly opened or properly stored CAN and iodine. | |
| Formation of Side Products | 1. Over-iodination: Highly activated pyrazoles may undergo di-iodination. | Use a stoichiometric amount or slight excess of the iodinating agent and monitor the reaction carefully to stop it upon consumption of the starting material. |
| 2. Nitration: For electron-rich aryl substituents (e.g., p-anisyl), CAN can sometimes act as a nitrating agent in MeCN.[5] | If nitration is observed, consider an alternative iodination method not involving a nitrate-based oxidant, such as NIS in acidic media. | |
| 3. Unstable Substrate: Some functional groups, like sulfonamides, may be unstable under the reaction conditions, leading to a complex mixture.[8] | Protect the sensitive functional group prior to iodination or explore milder protocols.[8] | |
| Difficult Purification | 1. Incomplete Quenching: Residual iodine can co-elute with the product. | Ensure the wash with sodium thiosulfate is thorough until all color is discharged from the organic layer. |
| 2. Close Polarity: The starting material and product may have very similar Rf values on TLC. | Adjust the solvent system for column chromatography. A shallow gradient elution may be necessary for effective separation. |
Conclusion
The use of ceric ammonium nitrate (CAN) in combination with molecular iodine offers a highly effective, regioselective, and operationally simple method for the synthesis of 4-iodopyrazoles. This protocol is applicable to a wide range of pyrazole substrates, including those bearing electron-withdrawing groups, making it a valuable tool for medicinal chemists and synthetic researchers. The resulting 4-iodopyrazoles are key building blocks for creating diverse molecular libraries through subsequent cross-coupling reactions, accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-(trifluoromethyl)-1H-pyrazole
Introduction: The Strategic Importance of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole in Modern Drug Discovery
The 3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry and agrochemical research.[1][2][3] The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The title compound, this compound, serves as a versatile and highly valuable building block for the synthesis of complex, poly-functionalized pyrazole derivatives.[5][6] The carbon-iodine bond at the 4-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, providing a powerful platform for rapid library synthesis and lead optimization in drug development programs.[5][7]
This comprehensive guide provides detailed application notes and step-by-step protocols for key palladium-catalyzed reactions utilizing this compound, including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and reaction conditions.
Core Palladium-Catalyzed Cross-Coupling Strategies
The reactivity of the C-I bond in this compound makes it an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions. The general workflow for these reactions involves the preparation of the reaction vessel under an inert atmosphere, followed by the addition of the pyrazole substrate, coupling partner, palladium catalyst, ligand, base, and solvent. The reaction is then heated until completion, followed by workup and purification.
References
- 1. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: The 4-Iodo-3-(trifluoromethyl)-1H-pyrazole Scaffold in Modern Drug Design
Introduction: A Privileged Scaffold for Targeted Therapies
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The pyrazole nucleus is a quintessential example of such a scaffold, found in a wide array of approved drugs ranging from anti-inflammatory agents to kinase inhibitors.[1][2][3]
This guide focuses on a particularly valuable, functionalized pyrazole derivative: 4-iodo-3-(trifluoromethyl)-1H-pyrazole . This scaffold ingeniously combines three key features critical for modern drug discovery:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid framework with defined vectors for substituent placement and serving as an excellent hydrogen bond donor and acceptor.[1][4]
-
The Trifluoromethyl (CF₃) Group: This electron-withdrawing group significantly enhances the metabolic stability of adjacent moieties, increases lipophilicity (often improving cell permeability), and can engage in unique, non-covalent interactions with biological targets, thereby modulating binding affinity and selectivity.[3][5][6]
-
The 4-Iodo Group: Positioned on the pyrazole ring, the iodine atom is not merely a substituent but a highly versatile synthetic handle. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the systematic and efficient introduction of immense molecular diversity, which is the cornerstone of structure-activity relationship (SAR) studies.[7][8]
This document serves as a comprehensive guide for researchers, providing both the strategic context and the detailed protocols necessary to effectively leverage the this compound scaffold in drug design and development programs.
Section 1: Physicochemical Properties & Regioselective Synthesis
A thorough understanding of a scaffold's properties and a reliable synthetic route are prerequisites for its use in a discovery campaign.
Key Properties
| Property | Value | Reference |
| CAS Number | 866638-72-4 | [9] |
| Molecular Formula | C₄H₂F₃IN₂ | [9] |
| Molecular Weight | 261.97 g/mol | |
| Appearance | White to yellow powder or crystals | |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | |
| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N |
Rationale for Regioselective Synthesis
The precise placement of the iodine atom at the C4 position is critical for its utility as a synthetic handle. Other isomers, such as the 5-iodo derivative, are also accessible but offer different substitution vectors.[7][8] For many target classes, functionalization at the C4 position provides the optimal trajectory for substituents to engage with key binding pockets. The protocol outlined below is based on a highly regioselective method that reliably yields the desired 4-iodo isomer.[7][8] This selectivity is achieved through a ceric ammonium nitrate (CAN)-mediated iodination, which favors electrophilic substitution at the electron-rich C4 position of the pyrazole ring.[7]
Protocol 1: Regioselective Synthesis of 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from a demonstrated, highly regioselective procedure.[7][8]
Materials:
-
1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (0.1 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the starting 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in anhydrous acetonitrile, add ceric ammonium nitrate (0.1 equiv) and elemental iodine (1.2 equiv).
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine.
-
Add saturated aqueous NaHCO₃ solution to neutralize the reaction mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexane) to yield the pure 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole.
-
Causality Note: The use of CAN as a catalyst is crucial for the high regioselectivity. It activates the iodine for electrophilic attack specifically at the C4 position, preventing the formation of the C5 isomer which can be obtained under different conditions (e.g., lithiation followed by iodination).[7][8]
Caption: Workflow for the regioselective synthesis of the target scaffold.
Section 2: Application in Medicinal Chemistry via Cross-Coupling
The true power of the this compound scaffold is realized in its ability to serve as a platform for diversification. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, allowing for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.
Two of the most robust and widely utilized transformations are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacts the iodo-pyrazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C(sp²)-C(sp²) bond. This is ideal for introducing aryl or heteroaryl moieties, which are critical for exploring interactions with aromatic residues in protein binding sites (e.g., π-stacking).[10][11]
-
Sonogashira Coupling: Reacts the iodo-pyrazole with a terminal alkyne to form a new C(sp²)-C(sp) bond. The resulting alkyne is a rigid, linear linker that can be used to probe deeper into binding pockets or can serve as a handle for further chemistry, such as "click" reactions (e.g., CuAAC).[8][12][13]
Caption: Diversification of the scaffold via Suzuki and Sonogashira coupling.
Section 3: Detailed Experimental Protocols
The following protocols provide robust starting points for researchers. Optimization may be required depending on the specific substrates used.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis is often preferred for library generation due to significantly reduced reaction times.[10][11]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or DME/Water (3:1.2)[10]
-
Microwave vial with crimp cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the 4-iodo-pyrazole (1.0 equiv), the desired arylboronic acid (e.g., 1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., DME/Water).
-
Reaction Execution: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120°C) for a specified time (e.g., 5-20 minutes).[10] Monitor for completion if possible, or run for a standardized time.
-
Work-up:
-
After the reaction, cool the vial to room temperature.
-
Dilute the contents with ethyl acetate and transfer to a separatory funnel.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or preparative HPLC.
Causality Note: The base is critical for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The choice of base (e.g., Cs₂CO₃ is more soluble and often more effective than K₂CO₃) and solvent can significantly impact reaction efficiency.[10]
Protocol 3: Conventional Sonogashira Coupling
This protocol uses standard laboratory heating and is suitable for scale-up.[8][12]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodo-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 equiv). Stir for 5-10 minutes. Finally, add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction Execution: Heat the reaction mixture (typically 50-80°C) and monitor its progress by TLC.
-
Work-up:
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality Note: The Sonogashira reaction relies on a synergistic dual-catalytic cycle.[12] The palladium catalyst facilitates the main cross-coupling, while the copper(I) co-catalyst is essential for activating the terminal alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12][13]
Section 4: Data Presentation & SAR Insights
The utility of a scaffold is best demonstrated by successful examples. The this compound framework has been shown to be an excellent substrate for cross-coupling reactions, affording products in good to excellent yields.
Representative Cross-Coupling Yields
The following table summarizes results from the literature for model coupling reactions performed on a 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole substrate.
| Coupling Type | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 56% | [8] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | >90% | [8] |
Table adapted from data presented by G. G. Gevorgyan et al.[8]
Application in Kinase Inhibitor Design
Kinase inhibitors are a major class of targeted cancer therapies. They typically function by occupying the ATP-binding site of a specific kinase. The this compound scaffold is ideally suited for developing such inhibitors.
-
The pyrazole core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
-
The CF₃ group can be directed towards a hydrophobic pocket.
-
The C4 position provides a vector to extend a substituent towards the solvent-exposed region or a specificity pocket, allowing for modulation of potency and selectivity against different kinases.
Caption: Model of a pyrazole inhibitor in a kinase active site.
By synthesizing a library of analogues where the "R-Group" is varied using the Suzuki and Sonogashira protocols, researchers can systematically probe the SAR and optimize inhibitor potency and selectivity.
Section 5: Conclusion and Future Directions
The this compound scaffold is a high-value building block for modern drug discovery. Its unique combination of a privileged heterocyclic core, a metabolically robust trifluoromethyl group, and a versatile synthetic handle at the C4 position provides an ideal platform for generating diverse and potent small molecule libraries. The protocols detailed herein offer reliable methods for both the synthesis of the scaffold and its subsequent elaboration via robust cross-coupling chemistries.
Future applications will likely see this scaffold employed in the development of covalent inhibitors (by installing a reactive "warhead" at the C4 position), proteolysis-targeting chimeras (PROTACs), and molecular probes for chemical biology research. Its proven utility and synthetic tractability ensure that it will remain a staple in the medicinal chemist's toolbox for years to come.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. usbio.net [usbio.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Substituted 3-Trifluoromethylpyrazoles
Introduction
The 3-trifluoromethylpyrazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF3) group into the pyrazole ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This has led to the development of numerous bioactive compounds, including the well-known COX-2 inhibitor, Celecoxib. The 4-position of the pyrazole ring presents a key site for substitution, allowing for the modulation of pharmacological activity and the exploration of structure-activity relationships (SAR).
This comprehensive guide provides detailed application notes and laboratory-scale protocols for the synthesis of 4-substituted 3-trifluoromethylpyrazoles. We will delve into the most prevalent and effective synthetic strategies, explaining the underlying chemical principles and providing step-by-step procedures for researchers in drug discovery and development.
Core Synthetic Strategies
The synthesis of 4-substituted 3-trifluoromethylpyrazoles can be broadly categorized into two main approaches:
-
Construction of the Pyrazole Ring: Building the heterocyclic core with the desired substituents already in place or in a latent form.
-
Post-Synthetic Functionalization: Modifying a pre-existing 3-trifluoromethylpyrazole at the 4-position.
This guide will cover key methodologies within both categories, providing a versatile toolkit for the synthetic chemist.
Strategy 1: de novo Ring Synthesis via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful and highly regioselective method for constructing the pyrazole ring.[4][5][6] This approach typically involves the reaction of a trifluoromethyl-containing 1,3-dipole with a suitable dipolarophile. A common and effective 1,3-dipole is a trifluoroacetonitrile imine, generated in situ from a trifluoroacetohydrazonoyl bromide.
Causality of Experimental Choices:
-
In situ Generation of Nitrile Imine: Trifluoroacetonitrile imines are highly reactive and are therefore generated in the presence of the dipolarophile to ensure efficient trapping and minimize side reactions. A weak base, such as triethylamine (Et3N), is typically used to facilitate the elimination of HBr from the hydrazonoyl bromide precursor.
-
Choice of Dipolarophile: The nature of the dipolarophile determines the substituent at the 4-position. Electron-deficient alkenes, such as nitroolefins and enones (chalcones), are excellent dipolarophiles in this reaction.[4][5][6] The regioselectivity is governed by the electronic properties of the reacting species, leading to the desired 3-trifluoromethylpyrazole isomer.[7][8][9][10]
-
Aromatization: The initial cycloaddition often yields a pyrazoline intermediate, which then undergoes oxidation or elimination to afford the aromatic pyrazole. In the case of nitroolefin dipolarophiles, elimination of nitrous acid occurs spontaneously or under mild heating to drive the aromatization.[8] When using enones, an oxidizing agent like manganese dioxide (MnO2) is often required to aromatize the resulting 5-acylpyrazoline.[5][6][11]
Experimental Workflow: [3+2] Cycloaddition
Caption: General workflow for the [3+2] cycloaddition synthesis.
Protocol 1: Synthesis of 4-Nitro-3-trifluoromethyl-1-phenylpyrazole
This protocol is adapted from methodologies involving the cycloaddition of trifluoroacetonitrile imines with nitroalkenes.[4]
Materials:
-
N-phenyltrifluoroacetohydrazonoyl bromide
-
β-Nitrostyrene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-phenyltrifluoroacetohydrazonoyl bromide (1.0 mmol) and β-nitrostyrene (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the solid with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 4-nitro-3-trifluoromethyl-1-phenylpyrazole.
Expected Outcome: A crystalline solid. The yield will vary depending on the specific substrates but is generally in the range of 70-90%.
Strategy 2: de novo Ring Synthesis via Condensation Reactions
The condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative is a classic and reliable method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[5][6][12]
Causality of Experimental Choices:
-
Starting Materials: The key precursors are a 1,1,1-trifluoro-2,4-alkanedione (a trifluoromethyl β-diketone) and a substituted hydrazine. The choice of hydrazine determines the substituent on the pyrazole nitrogen (N1), while the β-diketone dictates the substituents at positions 3 and 5.
-
Reaction Conditions: The condensation is typically carried out in a protic solvent like ethanol or acetic acid, often under reflux conditions. An acid catalyst can be employed to facilitate the dehydration steps.
-
Regioselectivity: A significant challenge in this method can be the formation of regioisomers, especially with unsymmetrical β-diketones and substituted hydrazines. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups in the β-diketone and the steric and electronic nature of the hydrazine.[7]
Protocol 2: Synthesis of 1-Phenyl-3-trifluoromethyl-5-methylpyrazole
This protocol is a representative example of the Knorr synthesis for trifluoromethylpyrazoles.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol) in ethanol (10 mL).
-
Add phenylhydrazine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Strategy 3: Post-Synthetic Functionalization via Cross-Coupling Reactions
For the synthesis of diverse libraries of 4-substituted 3-trifluoromethylpyrazoles, post-synthetic modification of a pre-formed pyrazole core is an efficient strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose.[13][14][15]
Causality of Experimental Choices:
-
Starting Material: A 4-halo-3-trifluoromethylpyrazole (typically 4-bromo or 4-iodo) is the key starting material. The halogen serves as a handle for the cross-coupling reaction.
-
Coupling Partner: A boronic acid or boronic ester is used as the coupling partner to introduce the desired substituent at the 4-position. A wide variety of aryl, heteroaryl, and vinyl boronic acids are commercially available.
-
Catalytic System: The choice of palladium catalyst and ligand is crucial for achieving high yields. Catalysts like Pd(PPh3)4 or pre-catalysts such as XPhos Pd G2 are commonly employed.[15][16] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation. The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[16]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-trifluoromethylpyrazoles
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-3-trifluoromethylpyrazole.[14][15][16]
Materials:
-
4-Bromo-1-phenyl-3-trifluoromethylpyrazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add 4-bromo-1-phenyl-3-trifluoromethylpyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Add Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative Functionalization: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used for N-arylation of pyrazoles.[17][18][19] While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols have made this a more accessible method.[20][21] It is particularly useful for forming C-N bonds.
Data Summary: Comparison of Synthetic Routes
| Method | Key Transformation | Typical Reagents | Advantages | Disadvantages |
| [3+2] Cycloaddition | Pyrazole ring formation | Hydrazonoyl bromide, alkene/alkyne | High regioselectivity, mild conditions, good functional group tolerance.[4] | Requires synthesis of hydrazonoyl bromide precursor. |
| Knorr Synthesis | Pyrazole ring formation | β-Diketone, hydrazine | Utilizes readily available starting materials. | Potential for regioisomer formation, may require forcing conditions.[7] |
| Suzuki-Miyaura Coupling | C-C bond formation | 4-Halopyrazole, boronic acid, Pd catalyst | Excellent functional group tolerance, wide availability of boronic acids, reliable.[13][14] | Requires synthesis of 4-halopyrazole, potential for dehalogenation side reactions.[22] |
Characterization of 4-Substituted 3-Trifluoromethylpyrazoles
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are essential.[23][24][25]
-
In 1H NMR , the chemical shifts and coupling constants of the aromatic and pyrazole protons confirm the substitution pattern.
-
In 13C NMR , the carbon attached to the CF3 group will appear as a quartet due to C-F coupling.[26] The chemical shifts of the pyrazole ring carbons are also diagnostic.
-
19F NMR will show a singlet for the CF3 group, confirming its presence.[24][26]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
-
Melting Point: A sharp melting point is an indicator of purity for crystalline solids.
Conclusion
The synthesis of 4-substituted 3-trifluoromethylpyrazoles is a critical endeavor in the fields of drug discovery and materials science. This guide has detailed several robust and versatile synthetic strategies, including de novo ring synthesis via [3+2] cycloaddition and condensation reactions, as well as post-synthetic functionalization using Suzuki-Miyaura cross-coupling. By understanding the principles behind these methods and following the provided protocols, researchers can efficiently access a wide range of these valuable compounds for further investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1‐Aryl‐3,4,4,4‐tetrafluoro‐2‐buten‐1‐ones. | Semantic Scholar [semanticscholar.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the C4 Position of Trifluoromethylated Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract: Trifluoromethylated pyrazoles are a cornerstone of modern medicinal chemistry and agrochemistry, forming the structural core of numerous blockbuster drugs and advanced materials.[1][2] The strategic functionalization of their heterocyclic scaffold is paramount for fine-tuning molecular properties and optimizing biological activity. This guide provides an in-depth exploration of robust and field-proven methodologies for the selective functionalization of the C4 position of the trifluoromethylated pyrazole ring. We will move beyond simple procedural lists to dissect the underlying chemical principles, explain the causality behind experimental choices, and provide detailed, self-validating protocols for direct halogenation, palladium-catalyzed cross-coupling, and directed C-H activation.
The Strategic Importance of C4 Functionalization
The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group, but with profoundly different electronic properties.[3] Its strong electron-withdrawing nature and metabolic stability make it a highly desirable substituent in drug design.[3][4] When incorporated into a pyrazole ring, the CF₃ group significantly influences the heterocycle's reactivity and its interactions with biological targets.
The C4 position of the pyrazole ring is often a key vector for synthetic elaboration. Modification at this site allows for the introduction of diverse substituents that can modulate a compound's:
-
Potency and Selectivity: By introducing groups that form new interactions with a target protein.
-
Pharmacokinetic Profile: Affecting properties like solubility, lipophilicity, and metabolic fate.[3]
-
Physicochemical Properties: Influencing crystal packing, pKa, and formulation characteristics.
This document details three primary strategies to achieve this critical transformation, each with distinct advantages depending on the desired target molecule and available starting materials.
Core Principle: Reactivity of the Trifluoromethylated Pyrazole Ring
The pyrazole ring is an electron-rich aromatic heterocycle. However, the presence of a strongly electron-withdrawing CF₃ group at the C3 (or C5) position significantly modulates this reactivity. The CF₃ group deactivates the ring towards electrophilic attack compared to an unsubstituted pyrazole, but the C4 position generally remains the most nucleophilic carbon atom, making it the primary site for electrophilic substitution reactions like halogenation.[5][6] Furthermore, the electron-withdrawing effect of the CF₃ group enhances the acidity of the C4-H proton, making it susceptible to deprotonation by strong bases.
Caption: Key reactivity pathways for the C4 position.
Protocol 1: Electrophilic Halogenation at the C4 Position
The introduction of a halogen at the C4 position is arguably the most common and versatile entry point for further functionalization. The resulting 4-halopyrazole is an excellent substrate for a wide array of cross-coupling reactions. Electrophilic bromination using N-Bromosuccinimide (NBS) is a highly efficient and regioselective method for this purpose.[5][7]
Causality and Experimental Rationale
-
Reagent Choice: NBS is a convenient, solid-source of electrophilic bromine ("Br⁺"). It is safer and easier to handle than liquid bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
-
Solvent: Solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are traditionally used.[5] Water can also be an effective medium, offering a greener alternative.[5] The choice of solvent can influence reaction rate but typically does not alter the high regioselectivity for the C4 position.
-
Catalyst: The reaction is often rapid and does not require a catalyst.[5] However, for less reactive substrates, a mild Lewis acid or an organocatalyst like gallocyanine can be employed to enhance the rate.[6]
-
Stoichiometry: Using one equivalent of NBS ensures mono-bromination. Excess NBS could lead to undesired side reactions or decomposition.
Detailed Step-by-Step Protocol: C4-Bromination
This protocol is a representative procedure based on established literature methods.[5][7]
-
Preparation: To a solution of the 1-substituted-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in chloroform (0.2 M), add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-bromo-1-substituted-3-(trifluoromethyl)-1H-pyrazole.
Experimental Workflow
Caption: Step-by-step workflow for C4-bromination.
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
With the 4-bromo-pyrazole in hand, a vast array of carbon-carbon bonds can be formed. The Suzuki-Miyaura coupling, which joins the pyrazole with a boronic acid derivative, is a powerful and widely used transformation in drug discovery.[8][9][10]
Causality and Experimental Rationale
-
Catalytic System: The reaction requires a palladium(0) catalyst, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).
-
Ligand Choice: The choice of phosphine ligand is critical. For challenging couplings involving electron-rich heterocycles, bulky and electron-rich biarylphosphine ligands like XPhos are often essential to promote the key steps of oxidative addition and reductive elimination.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The Pd(0) active species and some ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Detailed Step-by-Step Protocol: C4-Arylation
-
Preparation: To an oven-dried flask, add the 4-bromo-pyrazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%). Then add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-pyrazole product.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Data Presentation: Substrate Scope
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Phenyl-pyrazole derivative | 85-95% | [5][8] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-pyrazole derivative | 80-90% | [5][8] |
| 3 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-pyrazole derivative | 75-85% | [8] |
| 4 | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-pyrazole derivative | 60-75% | [5] |
Yields are representative ranges from cited literature and may vary based on specific substrates and conditions.
Protocol 3: Direct C-H Functionalization
Direct C-H functionalization is a modern, atom-economical strategy that avoids the need for pre-halogenation of the pyrazole ring.[11][12] These methods use a transition metal catalyst, often palladium, to directly couple the C4-H bond with a reaction partner.
Causality and Experimental Rationale
-
Mechanism: These reactions typically proceed via a Concerted Metalation-Deprotonation (CMD) pathway or related C-H activation mechanism. The pyrazole's inherent electronic properties make the C4-H bond susceptible to this type of activation.[11]
-
Oxidant: Unlike cross-coupling reactions which use pre-functionalized substrates, direct C-H arylations/alkenylations are often oxidative processes. An oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, or even O₂/air) is required to regenerate the active catalyst.[13][14]
-
Additives/Ligands: Simple ligands like pyridine can be sufficient to facilitate the reaction, acting as both a ligand and a base to assist in the C-H activation step.[13][14]
Detailed Step-by-Step Protocol: Direct C4-Alkenylation
This protocol is based on the palladium-catalyzed oxidative alkenylation (Fujiwara-Morita type) reaction.[13][14]
-
Preparation: In a pressure tube or sealed vial, combine the 1-substituted-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), the alkene (e.g., n-butyl acrylate, 1.5 eq), the palladium catalyst (Pd(OAc)₂, 10 mol%), the ligand/base (pyridine, 0.5 eq), and the oxidant (Cu(OAc)₂, 2.0 eq).
-
Solvent Addition: Add a suitable solvent, such as DMF or dioxane.
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to isolate the 4-alkenyl-pyrazole product.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct C-H Alkenylation of Functionalized Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Grignard Reagents from Iodopyrazole Derivatives
Introduction
The pyrazole moiety is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1] The functionalization of the pyrazole ring is therefore of paramount importance in the development of novel therapeutics and advanced materials. Grignard reagents derived from halogenated pyrazoles are powerful intermediates for introducing carbon-based substituents onto the pyrazole core through reactions with various electrophiles or in transition metal-catalyzed cross-coupling reactions like the Kumada-Corriu coupling.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the successful formation of Grignard reagents from iodopyrazole derivatives. We will delve into the theoretical underpinnings, address the unique challenges posed by these N-heterocyclic substrates, and offer two robust protocols: the direct insertion of magnesium and the iodine-magnesium exchange reaction.
Theoretical Background and Key Challenges
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[4][5] While seemingly straightforward, the process is mechanistically complex, often involving radical intermediates, and is highly sensitive to reaction conditions.[6] The successful synthesis of pyrazole Grignard reagents requires careful consideration of several factors, particularly those unique to the pyrazole scaffold.
The Critical Role of the N-H Proton
Unprotected pyrazoles possess an acidic proton on the nitrogen atom. Grignard reagents are potent bases and will readily deprotonate the pyrazole N-H group, consuming the desired organometallic species and preventing its formation.[3] Therefore, N-protection is mandatory for the successful formation of Grignard reagents from iodopyrazoles. A common and effective protecting group is the ethoxyethyl (EtOEt) group, which can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid.[7]
Magnesium Activation: Overcoming the Oxide Layer
A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting the reaction.[8] Activation of the magnesium surface is therefore crucial for initiating the reaction. Common activation methods include:
-
Mechanical Activation: Crushing the magnesium turnings in situ or vigorous stirring can help break the oxide layer.[9]
-
Chemical Activation: The use of activating agents is highly effective.
-
Iodine (I₂): A small crystal of iodine is often added. The disappearance of the characteristic purple or brown color indicates the initiation of the reaction.[9][10]
-
1,2-Dibromoethane (DBE): DBE reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface. The observation of bubbling is a clear indicator of activation.[11]
-
Solvent Considerations: The Importance of Anhydrous Ethers
Grignard reactions must be conducted under strictly anhydrous conditions, as any protic solvent, including water, will quench the Grignard reagent.[8][10] Ethereal solvents are ideal for Grignard reagent formation for two primary reasons:
-
Aprotic Nature: They lack acidic protons that would react with the Grignard reagent.
-
Solvation and Stabilization: The lone pair of electrons on the ether oxygen coordinates with the magnesium atom, stabilizing the Grignard reagent in solution.[6]
Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from aryl iodides, including iodopyrazoles, due to its superior solvating ability compared to diethyl ether.[8][9]
Experimental Protocols
The following are two reliable methods for the preparation of Grignard reagents from N-protected iodopyrazole derivatives. All glassware should be rigorously dried in an oven or by flame-drying under an inert atmosphere, and all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Direct Formation via Magnesium Insertion
This protocol is suitable for the synthesis of Grignard reagents from N-protected iodopyrazoles.
Materials:
-
N-protected iodopyrazole (e.g., 1-(1-ethoxyethyl)-4-iodopyrazole)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (three-necked round-bottom flask, condenser, addition funnel)
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all joints are well-sealed and the system is under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine color disappears or bubbling from the DBE is observed.
-
Initiation: Add a small portion of a solution of the N-protected iodopyrazole in anhydrous THF to the activated magnesium. The reaction is initiated when a slight turbidity or a gentle reflux is observed.
-
Addition: Once the reaction has initiated, add the remaining solution of the N-protected iodopyrazole dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-brown solution is the pyrazole Grignard reagent.
Diagram of the Experimental Workflow for Direct Grignard Formation:
References
- 1. researchgate.net [researchgate.net]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Direct preparation of polyfunctional amino-substituted arylmagnesium reagents via an iodine–magnesium exchange reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Sonogashira Coupling Yields with Substituted Iodopyrazoles
Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions involving substituted iodopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance reaction efficiency, yield, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when working with iodopyrazoles in Sonogashira couplings.
Q1: My Sonogashira reaction with an iodopyrazole substrate is giving low or no yield. What are the most critical initial checks?
When a reaction fails, a systematic review of the core components is essential. The primary suspects are often the catalyst's activity, the quality of reagents, and the reaction atmosphere. Iodopyrazoles are typically highly reactive substrates, so failure often points to a fundamental issue.[1]
-
Catalyst Integrity: Ensure your palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂) and copper co-catalyst (CuI) are active and have been stored correctly under an inert atmosphere.[2] Palladium(0) sources can be sensitive to air.[3]
-
Anaerobic Conditions: The Sonogashira coupling is highly sensitive to oxygen, which promotes the undesirable oxidative homo-coupling of the terminal alkyne (Glaser coupling).[2][4] Ensure all solvents and reagents, especially the amine base, are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[4][5]
-
Reagent Purity: Use anhydrous solvents. Water can negatively impact catalyst activity.[4] Ensure the alkyne and iodopyrazole starting materials are pure, as impurities can poison the catalyst.[2]
Q2: I'm observing a significant amount of alkyne homo-coupled byproduct (diyne). How can I prevent this Glaser coupling?
Glaser coupling is the most common side reaction and is primarily promoted by the copper co-catalyst in the presence of oxygen.[3][6]
-
Rigorous Degassing: This is the first and most critical step. Use techniques like freeze-pump-thaw cycles for solvents or bubble argon/nitrogen through the reaction mixture for at least 30 minutes before adding the catalyst.[4]
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper(I) co-catalyst.[2][3] Copper-free Sonogashira reactions are well-established and, while sometimes slower, they completely prevent this side reaction.[6][7][8] These protocols may require specific ligands or slightly elevated temperatures to proceed efficiently.[2]
-
Slow Addition of Alkyne: If using a copper-catalyzed system, adding the terminal alkyne slowly via a syringe pump can maintain its low concentration in the reaction mixture. This kinetically favors the cross-coupling pathway over homo-coupling.[4][9]
Q3: A black precipitate has formed in my reaction flask. What is it and is the reaction salvageable?
The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and agglomeration of the palladium catalyst.[2] This indicates the active Pd(0) species has fallen out of the catalytic cycle. The reaction will likely stop or become extremely sluggish.
This decomposition can be caused by:
-
High Temperatures: While some substrates require heating, excessive temperatures can accelerate catalyst decomposition.[3]
-
Inappropriate Solvent Choice: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[2][10]
-
Impurities: Impurities in reagents or solvents can poison and decompose the catalyst.[2]
Once a significant amount of palladium black has formed, it is difficult to salvage the reaction. The best course of action is to restart the experiment, addressing the potential causes above.
Q4: My iodopyrazole is being consumed, but I'm isolating the dehalogenated pyrazole instead of the desired product. What causes this and how can I stop it?
Hydrodehalogenation is a common side reaction, especially with electron-rich heteroaromatic iodides like many substituted pyrazoles.[3]
-
Base Selection: The choice of base is critical. Stronger amine bases can sometimes promote this side reaction. Consider screening weaker inorganic bases like K₂CO₃ or Cs₂CO₃, which may be preferable.[5]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can accelerate the rate of reductive elimination relative to competing side reactions like dehalogenation.[3]
-
Lower Reaction Temperature: Higher temperatures can favor hydrodehalogenation. If the reaction allows, running it at a lower temperature for a longer duration can minimize this pathway.[4]
In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low to No Reaction | 1. Inactive Catalyst: Palladium or copper catalyst has degraded due to improper storage or age.[2] 2. Catalyst Inhibition: The pyrazole nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[4] 3. Poor Reagent Quality: Solvents are not anhydrous; amine base is wet or contains impurities.[4] 4. Insufficient Temperature: The reaction temperature is too low for the oxidative addition step, which can be rate-limiting.[3][4] | 1. Use Fresh Catalysts: Use a fresh batch of palladium and copper catalysts. Consider air-stable precatalysts like XPhos Pd G2 for improved consistency.[3][11] 2. Screen Ligands: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the desired catalytic cycle and can prevent catalyst inhibition by the substrate.[1][4] 3. Purify Reagents: Use freshly distilled and degassed solvents and amine bases. Filtering the amine through a plug of alumina can make a significant difference.[10] 4. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be used for rapid and uniform heating to accelerate sluggish reactions.[3] |
| Significant Alkyne Homo-Coupling | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture.[2][4] 2. Copper(I) Co-catalyst: The CuI catalyst is a primary promoter of oxidative homo-coupling (Glaser coupling).[6][7] | 1. Ensure Strict Anaerobic Conditions: Degas all solvents and reagents thoroughly (e.g., 3x freeze-pump-thaw cycles or vigorous argon bubbling). Maintain a positive inert gas pressure throughout.[4][5] 2. Implement a Copper-Free Protocol: Omit CuI from the reaction. This is the most reliable method to prevent diyne formation. You may need to screen different ligands or increase the temperature slightly to compensate for the potentially slower reaction rate.[3][6] |
| Dehalogenation of Iodopyrazole | 1. Base is too Strong/Reactive: The amine base may be acting as a hydride source or promoting a protodehalogenation pathway. 2. High Reaction Temperature: Elevated temperatures can increase the rate of decomposition pathways.[4] 3. Unfavorable Ligand: The ligand may not be promoting reductive elimination efficiently. | 1. Change the Base: Switch from an amine base like Et₃N to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][5] 2. Lower the Temperature: Run the reaction at the lowest effective temperature, even if it requires a longer reaction time.[4] 3. Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling pathway over dehalogenation.[3] |
| N-H Reactivity / Polymerization | 1. Unprotected Pyrazole N-H: If using an N-unsubstituted iodopyrazole, the acidic N-H can compete in the reaction, leading to side products or polymerization.[3] | 1. Protect the Pyrazole Nitrogen: Before attempting the coupling, protect the pyrazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group). This prevents its interference in the reaction.[3] |
Troubleshooting Workflow
Optimizing Key Reaction Parameters
A deep understanding of each component's role is crucial for rational optimization.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is paramount. While classic catalysts like Pd(PPh₃)₂Cl₂ are effective, the specific nature of N-heterocyclic iodopyrazoles often benefits from more modern systems.[1][5]
-
Why it matters: The pyrazole ring's nitrogen atom can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[4] Bulky, electron-rich ligands can shield the metal center and promote the catalytic cycle, preventing this inhibition.
-
Recommendations: For challenging iodopyrazole substrates, consider using palladium precatalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4]
| Catalyst / Ligand System | Key Advantages | Typical Loading |
| Pd(PPh₃)₂Cl₂ / CuI | Classic, reliable, and cost-effective system for many substrates.[1] | 2-5 mol% Pd |
| Pd(OAc)₂ / XPhos | Highly active system, allows for lower catalyst loading and is effective for electron-rich heteroaromatics.[1][3] | 1-2 mol% Pd |
| XPhos Pd G2/G3 | Air-stable precatalysts that rapidly generate the active Pd(0) species, leading to more reproducible results.[3] | 1-2 mol% Pd |
| Pd(P(t-Bu)₃)₂ | Effective for copper-free protocols. The bulky ligand promotes efficient coupling.[1] | 1-2 mol% Pd |
The Dual Catalytic Cycle: Role of Palladium and Copper
The reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism helps in troubleshooting.[12]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the iodopyrazole.[12]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[12] This step activates the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.[12]
-
Reductive Elimination: The palladium complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[12]
Base and Solvent
The base and solvent create the environment for the reaction and are not merely spectators.
-
Base: An amine base (e.g., Et₃N, DIPEA) is typically required to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[2][6] For substrates prone to dehalogenation, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[5]
-
Solvent: The amine base can often serve as the solvent.[5] Co-solvents like DMF, THF, or dioxane are also common.[3] The choice can influence reaction rate and catalyst stability. All solvents must be anhydrous and thoroughly degassed.[3]
Optimized Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of substituted iodopyrazoles. They should be optimized for each specific substrate combination.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for many iodopyrazole and alkyne combinations.
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the iodopyrazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[1]
-
Evacuate and Backfill: Seal the flask, then evacuate and backfill with argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Add Solvents and Reagents: Add a degassed solvent (e.g., anhydrous THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.).
-
Add Alkyne: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.[5] If the reaction is sluggish after several hours, it may be gently heated (e.g., to 40-60 °C).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended for substrates sensitive to Glaser homo-coupling or when diyne byproducts are a significant issue.
-
Setup: To a flame-dried Schlenk flask under argon, add the iodopyrazole (1.0 equiv.), a palladium catalyst suitable for copper-free conditions (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Evacuate and Backfill: Seal the flask and repeat the evacuate/backfill cycle three times with argon.
-
Add Solvent and Alkyne: Add degassed, anhydrous solvent (e.g., toluene or dioxane) followed by the terminal alkyne (1.2 equiv.).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor progress by TLC or LC-MS.[1][3]
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Advanced Strategies for Coupling Reactions with 4-Iodo-3-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for one of the more challenging, yet rewarding, building blocks in modern medicinal chemistry: 4-iodo-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile intermediate but may be encountering difficulties due to its unique electronic properties. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the most common cross-coupling reactions.
The Challenge: Understanding the Reactivity of this compound
The low reactivity of this substrate in palladium-catalyzed cross-coupling reactions is a frequent challenge. This difficulty is rooted in a combination of two primary factors:
-
Strong Electron-Withdrawing Effects: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group.[1] This effect, combined with the inherent electron-deficient nature of the pyrazole ring, significantly reduces the electron density at the C4 position. This makes the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-iodine bond, more difficult.
-
Catalyst Inhibition: Pyrazoles, as N-heterocycles, can act as ligands and coordinate to the palladium center. This coordination can inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle.
This guide will provide actionable strategies to overcome these intrinsic hurdles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction failing or giving low yields with this substrate?
A1: Low conversion is often due to inefficient oxidative addition or catalyst inhibition. The electron-deficient nature of the pyrazole requires a highly active catalytic system. Standard conditions, such as those using Pd(PPh₃)₄, may be insufficient. Success hinges on using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that accelerate both oxidative addition and the subsequent reductive elimination step.[2]
Q2: I'm observing a significant amount of deiodination (hydrodehalogenation) in my reaction, what can I do?
A2: Deiodination, the replacement of iodine with hydrogen, is a common side reaction with reactive aryl iodides, especially electron-deficient ones.[3] This occurs when the oxidative addition is slow, allowing side pathways to compete. To minimize this:
-
Use a highly active catalyst system: Bulky, electron-rich ligands can accelerate the desired coupling pathway, outcompeting deiodination.
-
Choose the right base: Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often less likely to promote dehalogenation compared to stronger bases.
-
Consider the bromo-analogue: If deiodination is persistent, switching to 4-bromo-3-(trifluoromethyl)-1H-pyrazole may be a viable strategy. Bromo-derivatives are generally less prone to this side reaction, though they require more forcing conditions.[3]
Q3: My Sonogashira reaction is showing significant alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: Alkyne homocoupling is typically promoted by the copper(I) co-catalyst in the presence of oxygen. To suppress this:
-
Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., with three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period).
-
Switch to Copper-Free Conditions: Numerous protocols exist that obviate the need for a copper co-catalyst, which is the primary culprit in Glaser coupling. These methods often rely on more sophisticated palladium catalysts or different bases.
Q4: For Buchwald-Hartwig amination, what is the best general catalyst system to start with for this substrate?
A4: For electron-deficient N-heterocyclic iodides, a good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst with a bulky biarylphosphine ligand such as XPhos or RuPhos.[4][5] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to this compound requires careful optimization.
Logical Workflow for Troubleshooting Suzuki Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-iodo-3-(trifluoromethyl)-1H-pyrazole Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges related to the purification of 4-iodo-3-(trifluoromethyl)-1H-pyrazole and its constitutional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these critical building blocks. Fluoromethylated pyrazoles are recognized as privileged structural motifs in agrochemicals and pharmaceuticals, making their efficient purification a key step in many synthetic workflows[1].
The primary challenge in handling these compounds arises from the frequent co-synthesis of the this compound and the 4-iodo-5-(trifluoromethyl)-1H-pyrazole isomers. These molecules often exhibit nearly identical physicochemical properties, rendering their separation by standard laboratory techniques a non-trivial task[2][3]. This guide provides in-depth, field-proven insights and troubleshooting protocols to navigate these purification challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of iodinated trifluoromethyl pyrazole isomers.
Q1: Why is it so difficult to separate this compound from its 5-(trifluoromethyl) isomer?
A: The difficulty stems from the high degree of structural similarity between the constitutional isomers. They share the same molecular formula (C₄H₂F₃IN₂) and molecular weight (261.97 g/mol )[4]. This results in very similar:
-
Polarity: The distribution of electron density is only slightly different, leading to nearly identical behavior on standard chromatographic stationary phases like silica gel. While their dipole moments may differ, this difference can be subtle and requires highly optimized systems to exploit. Semiempirical calculations have been used in similar cases to provide a structural rationale for differential chromatographic behavior[5].
-
Solubility: Their solubility profiles in common organic solvents are often almost indistinguishable, making separation by simple recrystallization challenging unless one isomer is present in significant excess.
-
Boiling Points: As isomers with the same functional groups, their intermolecular forces are comparable, leading to very close boiling points and precluding separation by standard distillation.
Q2: My isomers are co-eluting on a silica gel column. What are my next steps?
A: Co-elution is the most common problem. A systematic approach is required to improve resolution.
-
Confirm the Presence of Isomers: First, ensure you are dealing with an isomeric mixture. The ¹H NMR spectrum is an excellent tool for this. The chemical shift of the proton at the C5 position in the 3-(trifluoromethyl) isomer will be different from the C3 proton in the 5-(trifluoromethyl) isomer[1].
-
Systematic Eluent Screening: The key to separation is finding a mobile phase that maximizes the small differences in polarity[2]. Use Thin Layer Chromatography (TLC) to screen a range of solvent systems. Start with a non-polar system and gradually increase polarity.
-
Consider a Different Stationary Phase: If silica gel (a normal-phase, acidic support) fails, consider alternatives. Reverse-phase (e.g., C18) chromatography separates compounds based on hydrophobicity, which may differ sufficiently between the isomers. Neutral or basic alumina can also offer different selectivity compared to silica and may prevent degradation of sensitive molecules[6].
Q3: Is my compound degrading on the silica gel column? I'm observing streaking and low recovery.
A: It is possible. Iodinated heterocycles can be sensitive, and the acidic nature of standard silica gel can sometimes lead to decomposition, especially if the compound is in contact with the stationary phase for an extended period[6].
To verify this, you can perform a stability test. Before committing your entire batch to a column, slurry a small amount of your crude product with the proposed stationary phase (e.g., silica gel) in the intended eluent. Stir for 30-60 minutes, filter the solid, and analyze the filtrate by ¹H NMR or LC-MS. Comparing this to a sample of the crude material that was not exposed to silica will reveal if any degradation has occurred[6]. If degradation is confirmed, switching to a more inert stationary phase like deactivated alumina or using a reverse-phase approach is recommended.
Q4: When should I consider using preparative HPLC or SFC instead of flash chromatography?
A: Move to higher-resolution techniques when high-purity material (>98%) is essential and flash chromatography fails to provide baseline separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique uses smaller particle size stationary phases, leading to much higher separation efficiency than flash chromatography[7][8]. It is the go-to method for challenging isomer separations. Both normal-phase and reverse-phase HPLC can be effective.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, alternative to HPLC for isomer separation[9]. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, enabling very fast and efficient separations[10][11]. SFC is also considered a "greener" technique due to reduced organic solvent consumption[10].
Q5: Can I use recrystallization to separate the isomers?
A: Recrystallization is a viable but highly conditional method. It can be effective if:
-
The isomeric ratio is highly skewed (e.g., >90:10), allowing the major isomer to be crystallized away from the minor isomer, which remains in the mother liquor.
-
The two isomers have significantly different solubilities in a particular solvent system. This requires extensive solvent screening.
-
One isomer forms well-defined, stable crystals while the other tends to remain as an oil.
For some protected iodopyrazole derivatives, recrystallization from solvents like n-hexane has proven successful[12]. However, for the parent 1H-pyrazoles, this is often less effective due to their similar structures and intermolecular hydrogen bonding capabilities[13].
Troubleshooting & Workflow Guides
Workflow 1: Decision-Making Framework for Isomer Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial sample analysis and purity requirements.
Caption: Decision tree for selecting a purification method.
Protocol 1: Optimizing Isomer Separation by Flash Column Chromatography
This protocol provides a systematic approach to developing a flash chromatography method for separating closely-eluting isomers.
Objective: To achieve baseline or near-baseline separation of pyrazole isomers.
Methodology:
-
TLC Screening (Finding the Right Eluent):
-
Prepare stock solutions of your crude mixture in a volatile solvent (e.g., DCM or EtOAc).
-
On a single TLC plate, spot the mixture in multiple lanes.
-
Develop each lane in a different solvent system. A good starting point is a non-polar solvent like Hexane or Heptane, with increasing amounts of a more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2].
-
Table 1: Suggested Starting Solvent Systems for TLC Screening
System No. Solvents Polarity Comments 1 Hexane:EtOAc (95:5 to 70:30) Low to Medium Standard system, good for many heterocycles. 2 Hexane:DCM (80:20 to 50:50) Low to Medium Offers different selectivity from EtOAc[1]. 3 Toluene:EtOAc (98:2 to 80:20) Low to Medium Toluene's aromaticity can provide unique pi-pi interactions. | 4 | Hexane:Acetone (95:5 to 80:20) | Medium | Acetone is a polar, aprotic solvent that can alter selectivity. |
-
Goal: Identify a system where both spots are visible with Rƒ values between 0.15 and 0.4, and the difference in Rƒ (ΔRƒ) is maximized. A ΔRƒ > 0.15 is generally a good indicator for successful column separation.
-
-
Column Preparation and Loading:
-
Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica:crude product by weight).
-
Pack the column using the chosen eluent system (use the polarity that gives an Rƒ of ~0.2 for the lower spot).
-
Load the sample. Dry loading (adsorbing the crude mixture onto a small amount of silica) is highly recommended for difficult separations as it leads to a tighter injection band and better resolution.
-
-
Elution:
-
Begin elution with the solvent system identified in Step 1.
-
If separation is still marginal, use a shallow gradient. For example, if your ideal isocratic eluent is 85:15 Hexane:EtOAc, start the column with 95:5 Hexane:EtOAc and run a slow gradient to 80:20 Hexane:EtOAc over several column volumes. This can often resolve closely running spots.
-
Collect small fractions and analyze them by TLC or LC-MS.
-
Protocol 2: Baseline Method Development for Preparative RP-HPLC
This protocol provides a starting point for separating the isomers using Reverse-Phase HPLC.
Objective: To develop a robust, scalable preparative HPLC method.
Instrumentation and Columns:
-
System: Preparative HPLC with UV-Vis detector.
-
Column: C18 stationary phase is the most common starting point.
-
Detection: Monitor at a wavelength where both isomers absorb, typically around 210-254 nm. A scouting run using a photodiode array (PDA) detector is ideal for choosing the optimal wavelength.
Methodology:
-
Initial Analytical Scale Scouting:
-
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) to save time and solvent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water[8][14]. The acid improves peak shape and ensures consistent protonation of the pyrazole nitrogen.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).
-
Generic Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of the isomers.
-
Optimization: Based on the scouting run, develop a shallower gradient around the elution point. For example, if the isomers elute at 60% B, run a gradient from 50% to 70% B over 20-30 minutes.
-
-
Scale-Up to Preparative Column:
-
Once a good separation is achieved on the analytical scale, the method can be scaled to a larger preparative column.
-
The flow rate and injection volume are increased proportionally to the column's cross-sectional area. Many modern HPLC systems have built-in calculators to assist with this.
-
Table 2: Comparison of Purification Techniques
Technique Resolution Throughput Cost Key Considerations Recrystallization Variable High (if successful) Low Highly dependent on solubility differences; best for high isomeric purity. Flash Chromatography Low to Medium Medium Medium Standard technique; requires significant optimization for isomers[1]. Preparative HPLC High Low to Medium High Excellent for difficult separations; high solvent consumption[7][8]. | SFC | High to Very High | High | High | Fast, efficient, and "green"; requires specialized equipment[10][15]. |
-
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 14. ijcpa.in [ijcpa.in]
- 15. Semipreparative chiral supercritical fluid chromatography in the fractionation of lansoprazole and two related antiulcer drugs enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in Pyrazole Iodination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for controlling the regioselective iodination of pyrazoles. As Senior Application Scientists, we understand that achieving high selectivity for either the 4-iodo or 5-iodo isomer is critical for the successful synthesis of pharmaceutical and agrochemical intermediates. This document is designed to provide you with the causal logic behind experimental choices and to empower you to overcome common challenges at the bench.
Core Principles of Regioselectivity in Pyrazole Iodination
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regiochemical outcome of iodination is a delicate balance of electronic effects, steric hindrance, and reaction mechanism.
-
C-4 Iodination (Kinetic Product): The C-4 position is generally the most electron-rich and sterically accessible site on the pyrazole ring.[1] Therefore, electrophilic aromatic substitution reactions typically favor this position, leading to the 4-iodo isomer as the kinetic product. Reagents like molecular iodine (I₂) combined with an oxidant, or N-Iodosuccinimide (NIS), generate an electrophilic iodine species (I+) that preferentially attacks this site.[1][2]
-
C-5 Iodination (Thermodynamic/Directed Product): The C-5 position is adjacent to the N-1 nitrogen and is the most acidic C-H bond on the ring. This position can be selectively functionalized by using a strong base, such as n-butyllithium (n-BuLi), to deprotonate the ring and form an in situ lithium pyrazolide.[3][4] This nucleophilic intermediate is then quenched with an iodine source (e.g., I₂) to exclusively yield the 5-iodo pyrazole. This pathway is not an electrophilic aromatic substitution but rather a directed metalation-iodination.[3][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My reaction produces a mixture of 4-iodo and 5-iodo isomers. How can I improve regioselectivity?
This is a common problem that usually points to a suboptimal choice of reagents or reaction conditions for the desired isomer.
-
Root Cause Analysis:
-
For Targeting 4-Iodo: Using conditions that are too harsh or that have a basic character can sometimes lead to competing deprotonation at C-5. Conversely, using a weak electrophile might not be selective enough.
-
For Targeting 5-Iodo: Incomplete deprotonation with the organolithium reagent before the iodine quench is the most likely cause. This leaves unreacted starting material that can then be iodinated at C-4 by the elemental iodine, which is electrophilic.
-
-
Solutions & Optimization:
-
To Favor 4-Iodo Isomer: Ensure you are using a validated electrophilic iodination system. The combination of I₂ with ceric ammonium nitrate (CAN) in acetonitrile is highly regioselective for the C-4 position.[3][6] Another excellent choice is N-Iodosuccinimide (NIS) in an acidic medium (e.g., acetic acid/TFA), which enhances the electrophilicity of the iodine and directs substitution to C-4.[6][7][8]
-
To Favor 5-Iodo Isomer: This pathway requires the complete formation of the C-5 anion.
-
Strictly Anhydrous Conditions: Water will quench the n-BuLi and the lithium pyrazolide. Ensure your solvent (THF) is anhydrous and the reaction is run under an inert atmosphere (argon or nitrogen).[4]
-
Low Temperature: Perform the deprotonation at -78 °C to ensure the stability of the organolithium species and prevent side reactions.[4][7]
-
Sufficient Equivalents of Base: Use a slight excess of n-BuLi (e.g., 1.1–1.3 equivalents) to ensure complete deprotonation of the pyrazole starting material.[3]
-
Pre-formation of the Anion: Allow the n-BuLi to stir with the pyrazole for a sufficient time (e.g., 10-30 minutes) at -78 °C before adding the iodine solution.[4]
-
-
Issue 2: The reaction is complete, but the yield of the desired iodinated pyrazole is low.
Low yield can be caused by product degradation, side reactions involving other functional groups, or inefficient workup and purification.
-
Root Cause Analysis:
-
Side Reactions: Electron-rich substituents on the pyrazole or N-aryl groups can also be iodinated.[4] N-acyl groups can be cleaved under acidic conditions.[4]
-
Incomplete Conversion: The iodinating agent may not be reactive enough for your specific substrate, especially if the pyrazole ring is deactivated by electron-withdrawing groups.[9]
-
Purification Losses: The product may be difficult to separate from byproducts or starting material.
-
-
Solutions & Optimization:
-
Protect Sensitive Groups: If your substrate has other reactive sites (e.g., an activated N-phenyl group), consider using a milder iodinating agent or protecting the susceptible group.[4]
-
Use a Stronger Iodinating Agent: For deactivated pyrazoles, switching from I₂/oxidant to the more potent NIS/TFA system can drive the reaction to completion.[8] Heating the reaction may also be necessary.[8][9]
-
Optimize Workup: After quenching the reaction, a wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is crucial to remove excess iodine, which can simplify purification.[1][10]
-
Add a Base: When using reagents like Iodine Monochloride (ICl) that generate HCl, adding a non-nucleophilic base like lithium carbonate (Li₂CO₃) can prevent the deacylation of N-acylpyrazoles and improve yield and selectivity.[4][11]
-
Issue 3: I am observing significant amounts of di-iodinated or other over-iodinated products.
This indicates that the pyrazole ring is highly activated and susceptible to multiple iodinations.
-
Root Cause Analysis: The presence of strong electron-donating groups (e.g., alkyl, methoxy) on the pyrazole ring increases its nucleophilicity, making both the initial product and starting material highly reactive.
-
Solutions & Optimization:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use only 1.0 to 1.1 equivalents.
-
Use a Milder Reagent: Switch to a less reactive iodinating agent. For example, if I₂/CAN is causing over-iodination, try I₂/H₂O₂ in water, which is a greener and often milder system.[7][9]
-
Lower the Temperature: Running the reaction at 0 °C or room temperature instead of reflux can often temper reactivity and prevent over-iodination.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to selectively synthesize 4-iodopyrazoles?
For general substrates, electrophilic iodination using I₂ and Ceric Ammonium Nitrate (CAN) in acetonitrile provides excellent and highly regioselective yields of the 4-iodo isomer.[3][5] For substrates sensitive to oxidative conditions, N-Iodosuccinimide (NIS) in an acidic medium like TFA is an effective alternative.[1][6]
Q2: How can I synthesize 5-iodopyrazoles exclusively?
The exclusive synthesis of 5-iodopyrazoles is achieved through a directed metalation-iodination protocol.[7] This involves deprotonating the C-5 position with n-butyllithium (n-BuLi) in anhydrous THF at -78 °C, followed by quenching the resulting lithium pyrazolide with elemental iodine (I₂) .[3][4] This method is highly selective as it relies on the acidity of the C-5 proton rather than electrophilic attack.
Q3: How do substituents on the pyrazole ring affect the regioselectivity of iodination?
Substituents play a crucial role:
-
Electron-Donating Groups (EDGs) like alkyl groups at the C-3 or C-5 positions increase the nucleophilicity of the pyrazole ring, making it more reactive towards electrophilic iodination at C-4.[12] However, they can also lead to over-iodination.[4]
-
Electron-Withdrawing Groups (EWGs) such as -CF₃ or -NO₂ deactivate the ring, making electrophilic iodination at C-4 more difficult.[3] In these cases, more forceful conditions (e.g., NIS/TFA at elevated temperatures) are required.[3][8] For the synthesis of 5-iodo isomers, EWGs can increase the acidity of the C-5 proton, potentially facilitating deprotonation.
-
N-1 Substituents: Large, bulky groups at the N-1 position can sterically hinder attack at the C-5 position, further favoring electrophilic substitution at C-4.
Q4: Are there any "green" or environmentally friendly methods for pyrazole iodination?
Yes. A highly effective and green protocol for 4-iodination uses molecular iodine (I₂) with hydrogen peroxide (H₂O₂) in water .[7][8][9] This method avoids organic solvents and produces water as the only byproduct, making it an excellent choice for sustainable synthesis.[4]
Data Presentation: Comparative Guide to Iodination Methods
| Method | Reagents | Solvent | Temp. | Selectivity | Typical Yield (%) | Notes |
| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | C-4 | 80-95% | Highly reliable and regioselective for 4-iodo derivatives.[3][6][7] |
| Acid-Mediated Iodination | N-Iodosuccinimide (NIS), Acid (TFA, H₂SO₄) | Various | Room Temp - 80°C | C-4 | 65-90% | Excellent for deactivated pyrazoles; conditions can be tuned.[7][8][13] |
| Green Iodination | I₂, Hydrogen Peroxide (H₂O₂) | Water | Room Temp | C-4 | 60-100% | Environmentally friendly; byproduct is water.[7][9] |
| Directed Metalation | n-Butyllithium (n-BuLi), then I₂ | THF | -78°C to RT | C-5 | 65-90% | Exclusive synthesis of 5-iodo isomers; requires anhydrous conditions.[3][5][7] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp | C-4 | Up to 95% | Effective method, base is crucial to neutralize generated HCl.[7][11] |
Visualizations
Workflow for Optimizing Regioselectivity
Caption: Decision tree for selecting an iodination method.
Mechanistic Pathways Comparison
Caption: Contrasting mechanisms for C-4 vs. C-5 iodination.
Experimental Protocols
Protocol 1: Selective Synthesis of 4-Iodopyrazoles using I₂/CAN [3][6]
This protocol is adapted for the synthesis of 1-aryl-3-CF₃-4-iodopyrazoles.
-
Preparation: To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in acetonitrile (MeCN, 6 mL), add elemental iodine (I₂) (1.3 mmol, 330 mg).
-
Reaction: Add a solution of ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) in MeCN.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 15 mL).
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Synthesis of 4-Iodopyrazoles using NIS in Acidic Media [1][8]
This protocol is suitable for pyrazoles that may be sensitive to the oxidative conditions of the CAN/I₂ system.
-
Preparation: Dissolve the pyrazole substrate (1.0 mmol) in glacial acetic acid (1 mL).
-
Reagent Addition: Add a solution of N-Iodosuccinimide (NIS) (1.5 mmol, 338 mg) in trifluoroacetic acid (TFA) (1 mL).
-
Heating: Heat the resulting mixture overnight at 80-85 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the solution to room temperature and dilute with dichloromethane (DCM, 60 mL).
-
Washing: Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ to neutralize the acids.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
**Protocol 3: Selective Synthesis of 5-Iodopyrazoles via Lithiation (n-BuLi/I₂) **[3][4]
This protocol requires strict anhydrous and inert atmosphere techniques.
-
Preparation: Dissolve the starting pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) (1.3 equiv) dropwise. Stir the mixture at -78 °C for 10 minutes to allow for the complete formation of the lithium pyrazolide.
-
Quenching: Add a solution of elemental iodine (I₂) (1.4 equiv) in anhydrous THF.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 12. d-nb.info [d-nb.info]
- 13. calibrechem.com [calibrechem.com]
Side reactions in the lithiation and iodination of 1-aryl-3-CF3-1H-pyrazoles
Welcome to the dedicated technical support guide for the synthesis of iodinated 1-aryl-3-trifluoromethyl-1H-pyrazoles. These molecules are pivotal building blocks in medicinal chemistry and materials science, with the position of the iodine atom dictating subsequent functionalization pathways, such as Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges and side reactions encountered during the regioselective iodination at the C-4 and C-5 positions.
Section 1: Regioselective Synthesis Overview: A Tale of Two Isomers
The functionalization of the 1-aryl-3-CF3-1H-pyrazole core is a game of regioselectivity. The C-5 proton is significantly more acidic due to the inductive effect of the adjacent nitrogen and the CF3 group, making it susceptible to deprotonation by strong bases.[1] Conversely, the C-4 position is the most electron-rich and sterically accessible site, rendering it the prime target for electrophilic substitution.[3] This dichotomy allows for highly selective access to either the 4-iodo or 5-iodo isomer by choosing the appropriate synthetic strategy.
The following workflow provides a high-level decision map for synthesizing your target isomer.
Caption: Decision workflow for regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles.
Section 2: C-5 Iodination via Directed Lithiation: Troubleshooting Guide
This route leverages the high acidity of the C-5 proton. The pyrazole is deprotonated with a strong organolithium base, typically n-butyllithium (n-BuLi), to form a lithium pyrazolide intermediate. This intermediate is then quenched with an iodine source to exclusively yield the 5-iodo derivative.[1][2][4]
Caption: Key steps in the synthesis of 5-iodopyrazoles via lithiation.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is incomplete, and I recover a significant amount of starting material. What's going wrong?
Answer: Incomplete lithiation is a common issue and typically points to three main causes:
-
Reagent Purity/Activity: n-Butyllithium is highly reactive and degrades upon exposure to moisture or air.[5][6] Ensure you are using a freshly titrated or newly purchased bottle of n-BuLi. An older, partially degraded reagent will have a lower effective concentration, leading to incomplete deprotonation.
-
Insufficient Reagent: While stoichiometry might suggest one equivalent is enough, it is common practice to use a slight excess (e.g., 1.3 equivalents) of n-BuLi to overcome any trace amounts of protic impurities in the solvent or on the glassware.[2][4]
-
Temperature: The deprotonation is extremely fast, even at -78 °C. However, if the temperature is too high, n-BuLi can react with the solvent, especially THF.[7] Ensure your cooling bath is maintained at or below -78 °C during the addition.
Q2: My yields are low, and the crude NMR shows a complex mixture of byproducts. What side reactions are occurring?
Answer: Low yields despite starting material consumption suggest degradation of the lithiated intermediate or side reactions.
-
Instability of the Lithiated Intermediate: The lithium pyrazolide, while more stable than many organolithium species, can be unstable at higher temperatures. Do not allow the reaction to warm up significantly before quenching with iodine. Longer lithiation times can also lead to lower yields.[8]
-
Reaction with Solvent (THF): At temperatures above -70 °C, n-BuLi can deprotonate THF, leading to ring-opening and consumption of the base.[7] This side reaction not only consumes your reagent but also introduces reactive byproducts into your mixture.
-
Moisture Contamination: The most critical factor in any organolithium reaction is the complete exclusion of water.[5][6] Ensure your glassware is oven- or flame-dried, your solvent is anhydrous, and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Any trace of water will quench the n-BuLi and the lithiated pyrazole, regenerating the starting material and forming lithium hydroxide.
Q3: I'm observing iodination at other positions on the molecule. How can I improve C-5 selectivity?
Answer: This protocol is highly regioselective for the C-5 position. If you are seeing other isomers, it's crucial to verify your starting material and conditions. However, a potential, though less common, issue could be deprotonation of an aryl substituent if it possesses a sufficiently acidic proton and the reaction is allowed to warm or equilibrate (thermodynamic vs. kinetic control).[9][10] Maintaining low temperatures (-78 °C) ensures kinetic deprotonation at the most acidic C-5 site.
Section 3: C-4 Iodination via Electrophilic Aromatic Substitution: Troubleshooting Guide
This method targets the electron-rich C-4 position using an electrophilic iodine source. A common and highly effective system is the combination of molecular iodine (I₂) with an oxidant, such as Ceric Ammonium Nitrate (CAN), in a polar solvent like acetonitrile.[1][2] The oxidant generates a more potent electrophilic iodine species in situ.[11]
Frequently Asked Questions & Troubleshooting
Q1: The reaction is very slow or gives a low yield of the 4-iodo product. How can I drive it to completion?
Answer: Sluggish electrophilic iodination often relates to the reactivity of the substrate and the potency of the iodinating agent.
-
Substrate Reactivity: Electron-withdrawing groups on the N-aryl ring can deactivate the pyrazole system, making it less susceptible to electrophilic attack. For these substrates, more forcing conditions may be necessary.
-
Choice of Iodinating System: The I₂/CAN system is robust for many 1-aryl-3-CF3-pyrazoles.[1][2] However, for particularly deactivated systems, a stronger electrophile may be required. An alternative is using N-Iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid (TFA), which generates a highly electrophilic iodine species.[3][11]
-
Temperature: Unlike lithiation, these reactions often require heating (e.g., refluxing in acetonitrile) to proceed at a reasonable rate.[1][3] If your reaction is slow at room temperature, increasing the temperature is the first step.
Q2: I'm forming a significant amount of di-iodinated byproduct. How can I prevent this?
Answer: Over-iodination is a classic side reaction when the product is also reactive under the reaction conditions.[11][12]
-
Control Stoichiometry: Carefully control the amount of the iodinating agent. Using a large excess of I₂ or CAN will promote a second iodination event. Start with the recommended stoichiometry (e.g., 1.1-1.3 equivalents of I₂ and CAN) and adjust as needed.[1][3]
-
Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material has been consumed. Extended reaction times will inevitably lead to the formation of over-iodinated products.[11]
Q3: My workup is difficult, and I have trouble removing the cerium salts. What is the best procedure?
Answer: The cerium byproducts can complicate the workup. The standard procedure involves cooling the reaction, removing the solvent, redissolving the residue in a solvent like dichloromethane (DCM), and washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][3] The thiosulfate quenches any excess iodine (decolorizing the solution from dark purple/brown to colorless) and helps to manage the cerium salts. A final water or brine wash is also recommended.
Section 4: Comparative Data & Protocols
The choice of method is dictated entirely by the desired regioisomer. The following table summarizes the key parameters for each protocol.
| Parameter | Method 1: C-5 Iodination (via Lithiation) | Method 2: C-4 Iodination (via Electrophilic Attack) |
| Target Position | C-5 | C-4 |
| Key Reagents | n-Butyllithium (n-BuLi), Iodine (I₂) | Iodine (I₂), Ceric Ammonium Nitrate (CAN) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Acetonitrile (MeCN) |
| Temperature | -78 °C | Reflux (approx. 82 °C) |
| Typical Yield | 65-89%[1] | 81% (for 4a)[1] |
| Key Side Reactions | Incomplete reaction, solvent deprotonation, quenching by moisture. | Over-iodination, sluggish reaction for deactivated rings. |
| Critical Factor | Strictly anhydrous and anaerobic conditions. | Careful monitoring to prevent di-iodination. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole (C-5 Iodination) [1][2]
-
Add 1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole (1.0 mmol) to an oven-dried flask and dissolve in dry THF (5 mL) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring.
-
Stir the resulting mixture at -78 °C for 10 minutes.
-
In a separate flask, dissolve iodine (1.4 mmol, 356 mg) in dry THF (3 mL). Add this solution to the reaction mixture.
-
Allow the flask to slowly warm to room temperature over 4 hours.
-
Quench the reaction by diluting with dichloromethane (30 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
Protocol 2: Synthesis of 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole (C-4 Iodination) [1][3]
-
To a solution of 1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol, 330 mg).
-
Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) to the mixture.
-
Heat the reaction mixture to reflux and stir overnight. Monitor progress by TLC.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing decomposition of 4-iodo-3-(trifluoromethyl)-1H-pyrazole during reactions
Introduction
Welcome to the technical support guide for 4-Iodo-3-(trifluoromethyl)-1H-pyrazole (CAS 866638-72-4). This versatile heterocyclic building block is instrumental in the synthesis of novel pharmaceuticals and agrochemicals, largely due to the strategic placement of the trifluoromethyl group and the reactive C4-iodine moiety.[1][2][3] The electron-withdrawing nature of the CF₃ group enhances the biological and physicochemical properties of target molecules, while the iodo-substituent serves as an excellent handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.[1][4]
However, the reactivity that makes this compound so valuable also presents stability challenges. Users frequently report issues with decomposition, leading to low yields and complex product mixtures. This guide is designed to provide you, the researcher, with a deeper understanding of the molecule's stability profile and to offer field-proven troubleshooting strategies to ensure successful and reproducible outcomes in your reactions.
Section 1: General Handling, Storage, and Stability FAQs
This section addresses the most common preliminary questions regarding the stability and handling of the reagent before it even enters the reaction flask.
Question: My solid this compound has developed a slight yellow or brown tint upon storage. Is it still usable?
Answer: A slight discoloration often indicates the formation of trace amounts of elemental iodine (I₂) due to slow decomposition. This can be initiated by prolonged exposure to light or ambient heat.[5] For most applications, particularly small-scale reactions where the reagent is used in excess, this minor discoloration is unlikely to significantly impact the outcome. However, for high-precision or catalytic reactions, the presence of free iodine could potentially interfere with sensitive catalysts.
Recommendation:
-
Confirm Purity: If in doubt, re-analyze the material by ¹H NMR or LC-MS to quantify the level of impurity.
-
Best Practice: To prevent this, always store the solid reagent under optimal conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[6][7][8][9] | Reduces the rate of thermal decomposition and sublimation of iodine. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to moisture and atmospheric oxygen, which can promote oxidative degradation pathways.[5] |
| Light | Keep in an amber glass vial or a container wrapped in aluminum foil.[5] | The Carbon-Iodine bond is photosensitive and can undergo homolytic cleavage upon exposure to UV or even strong ambient light.[5] |
Question: What is the best solvent for preparing a stock solution, and how long will it be stable?
Answer: The stability of this compound in solution is highly solvent-dependent.
-
High Stability Solvents: Aprotic, non-polar solvents are generally the best choice. High-purity toluene, dioxane, and dichloromethane (DCM) are recommended for short-to-medium term storage, provided they are free of peroxides and acids.[5]
-
Moderate Stability Solvents: Polar aprotic solvents like DMF and DMSO can be used, but they are more likely to contain impurities (e.g., water, amines from degradation) that can accelerate decomposition. Use only anhydrous, high-purity grades immediately before use.
-
Low Stability Solvents: Protic solvents, especially alcohols like methanol and ethanol, are not recommended for storage as they can participate in or facilitate deiodination pathways.
Stability Guideline: As a rule of thumb, always prepare solutions fresh for the best results. If a stock solution must be stored, keep it refrigerated (2-8 °C) in a sealed, light-protected vial under an inert atmosphere. We advise against storing solutions for more than 24-48 hours without re-validating the concentration and purity.
Section 2: Troubleshooting Decomposition During Reactions
This section focuses on identifying and solving decomposition issues that arise during chemical transformations.
Question: My reaction mixture is turning dark brown or purple, and my yield is very low. What is the primary cause?
Answer: This is a classic sign of significant C-I bond cleavage, leading to the formation of elemental iodine (I₂), which is brown in many organic solvents and can appear purple in non-polar solvents. This indicates that your substrate is degrading faster than it is reacting. The primary culprits are excessive heat, light, or incompatible reagents. The process is often referred to as deiodination or dehalogenation.[5][10]
dot
Caption: Primary decomposition pathways for this compound.
Question: My main side-product is the de-iodinated 3-(trifluoromethyl)-1H-pyrazole. How can I prevent this hydrodehalogenation?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich heteroaryl iodides.[11] The strongly electron-withdrawing CF₃ group on your pyrazole makes the ring somewhat electron-deficient, but the mechanism of decomposition can still lead to this byproduct.
dot
Caption: Logical troubleshooting workflow for de-iodination side reactions.
Key Strategies to Minimize Hydrodehalogenation:
-
Catalyst & Ligand Choice: In reactions like Suzuki or Buchwald-Hartwig, the rate of reductive elimination (product formation) must be faster than the rate of side reactions. Using highly active catalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can accelerate the desired catalytic cycle.[11][12]
-
Base Selection: The choice of base is critical. Some bases can facilitate protonolysis. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOtBu or hydroxides, which can promote decomposition.[11][12]
-
Solvent Purity: Ensure solvents are anhydrous and free of radical initiators (like peroxides in THF or dioxane).
-
Temperature Management: Avoid unnecessarily high temperatures. If thermal energy is required, consider microwave irradiation, which can rapidly heat the reaction to the desired temperature for a shorter duration, often minimizing thermal decomposition.[4][12]
Section 3: Optimized Protocols for Common Reactions
The following protocols are designed as robust starting points to minimize substrate decomposition.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for C-C bond formation. The key to success is balancing reactivity with stability.[4][13]
Materials:
-
This compound
-
Aryl/Heteroaryl Boronic Acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%) or XPhos Pd G2 (2 mol%)[12]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)[4]
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv) and the boronic acid (1.2 equiv).
-
Reagent Addition: Add the base (2.5 equiv) and the palladium catalyst.
-
Inerting: Seal the vessel and thoroughly evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution should be sparged with argon for 15-20 minutes prior to addition.
-
Heating:
-
Conventional: Heat the mixture to 80-90 °C with vigorous stirring.
-
Microwave: Irradiate the mixture at 90-110 °C for 10-30 minutes.[4]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting iodo-pyrazole is a key indicator.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Causality Note: The use of a biphasic dioxane/water system with a carbonate base is crucial. The water helps to dissolve the base and facilitates the transmetalation step, while the dioxane solubilizes the organic components. Using a highly active catalyst like a Buchwald pre-catalyst can often allow for lower reaction temperatures, further preserving the substrate.[12]
Protocol 2: Buchwald-Hartwig Amination
C-N coupling with this substrate can be challenging due to the electron-deficient nature of the pyrazole ring, which can reduce its reactivity in the catalytic cycle.[14]
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%) + Xantphos (4.5 mol%) or a suitable G3/G4 Buchwald pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)
-
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst and base, performing the setup in a glovebox is highly recommended.
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium source, ligand (if not using a pre-catalyst), and base.
-
Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Inerting: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Heating: Heat the mixture to 90-110 °C. The reaction progress should be carefully monitored.
-
Monitoring & Workup: Follow a similar procedure to the Suzuki coupling. Note that Buchwald-Hartwig reactions can sometimes be slower; allow sufficient time (4-24 hours) before concluding the reaction has stalled.
Causality Note: The choice of ligand is paramount in Buchwald-Hartwig amination.[15] Ligands like Xantphos are often effective for coupling with heteroaryl halides. NaOtBu is a strong, non-nucleophilic base suitable for generating the active palladium-amido complex, but for very sensitive substrates, switching to Cs₂CO₃ may be beneficial despite potentially slower reaction rates.[16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 866638-72-4 [sigmaaldrich.com]
- 8. usbio.net [usbio.net]
- 9. 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyrazole Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrazole Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation, a common challenge in achieving high-yield, reproducible results. Here, we provide in-depth, experience-driven answers to frequently encountered problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction has stalled, and I see a black precipitate. What's happening?
Answer: The formation of a black or dark brown precipitate is a classic sign of palladium catalyst deactivation through aggregation, commonly known as "palladium black" formation.[1][2] This occurs when the catalytically active, soluble Pd(0) species loses its stabilizing ligands and agglomerates into inactive metallic palladium nanoparticles.[3][4]
In-Depth Explanation: The catalytic cycle of cross-coupling reactions relies on maintaining palladium in a soluble, low-valent state, typically Pd(0).[5] This is achieved by coordinating the palladium center with electron-rich ligands, such as phosphines. If the ligand concentration is too low, the ligand is degraded, or the reaction conditions are too harsh, the "naked" Pd(0) atoms will rapidly aggregate.[3] These aggregates have very low surface area and are catalytically inactive, effectively halting your reaction.
Troubleshooting Workflow:
Caption: Troubleshooting Palladium Black Formation.
Experimental Protocol: Optimizing Ligand to Palladium Ratio
-
Setup: Prepare a series of small-scale reactions in parallel.
-
Constant Variables: Keep the concentrations of your pyrazole, coupling partner, base, solvent, and temperature constant.
-
Variable: Systematically vary the molar ratio of your phosphine ligand to the palladium precursor (e.g., 1:1, 2:1, 3:1, 4:1).
-
Execution: Run the reactions under strictly anaerobic conditions and monitor for the formation of palladium black and product yield over time.
-
Analysis: Identify the lowest ligand:palladium ratio that prevents precipitation while maximizing the reaction rate and yield.
Issue 2: My reaction is sluggish or fails to initiate, but there's no visible palladium black. What are other causes of deactivation?
Answer: Catalyst deactivation isn't always visually dramatic. Several "invisible" mechanisms can poison your catalyst or inhibit its activity. These include catalyst poisoning by impurities, ligand degradation, or the formation of stable, off-cycle palladium complexes.
1. Catalyst Poisoning:
-
The Cause: Trace impurities in your reagents or solvents can act as catalyst poisons by irreversibly binding to the palladium's active sites.[6] Common culprits include sulfur-containing compounds, halides (in excess), and even certain nitrogen-containing heterocycles that can coordinate too strongly to the palladium center.[7] Impurities in commercial palladium acetate, such as palladium acetate nitrite, can also affect catalytic activity.[8]
-
Diagnosis: The most reliable diagnostic is to run a control reaction using highly purified reagents and solvents. If this "high-purity" reaction proceeds as expected, it strongly suggests that an impurity in your standard reagents is the issue.
-
Solution:
-
Purify all starting materials. Recrystallize solid reagents and distill liquid reagents.
-
Use high-purity, anhydrous, and degassed solvents.[9]
-
If a specific poison is suspected, specialized scavengers can be used.
-
2. Ligand Degradation:
-
The Cause: Phosphine ligands, especially bulky, electron-rich ones that are excellent for catalysis, can be susceptible to oxidation (forming phosphine oxides) or other degradation pathways, particularly in the presence of trace oxygen or water.[1] The choice of base and solvent can also influence ligand stability.[9][10]
-
Diagnosis: 31P NMR spectroscopy is an excellent tool to monitor the integrity of your phosphine ligand throughout the reaction. The appearance of new signals, particularly a downfield shift corresponding to the phosphine oxide, is a clear indicator of degradation.
-
Solution:
-
Ensure rigorous exclusion of air and moisture from your reaction. Use Schlenk techniques or a glovebox.
-
Choose a ligand that is known to be robust under your specific reaction conditions. Pyrazole-based P,N-ligands have shown good stability in some coupling reactions.[11]
-
3. Formation of Off-Cycle Complexes:
-
The Cause: The catalyst can be sequestered into stable, catalytically inactive complexes. For instance, in Negishi couplings, the formation of heterobimetallic Pd-Zn complexes can lower the catalyst's activity.[12] In pyrazole couplings, the pyrazole substrate or product itself can sometimes act as a strong ligand, forming stable palladacycles that are slow to re-enter the catalytic cycle.[13]
-
Diagnosis: This can be challenging to diagnose without specialized analytical techniques like in-situ spectroscopy. However, if your reaction consistently stalls at a certain conversion, it may point to product inhibition, where the formed N-aryl pyrazole deactivates the catalyst.
-
Solution:
-
Careful selection of the ligand is crucial. A ligand that binds strongly enough to stabilize the Pd(0) state but is also labile enough to allow for substrate coordination is ideal.[14]
-
Adjusting the reaction temperature or the nature of the base can sometimes disfavor the formation of these off-cycle species.
-
Issue 3: I'm performing a Buchwald-Hartwig amination on a pyrazole, but the yield is low. What are the specific challenges with this reaction?
Answer: The Buchwald-Hartwig amination of pyrazoles presents unique challenges due to the electronic nature of the pyrazole ring and the potential for side reactions.
Key Considerations for Pyrazole N-Arylation:
| Challenge | Explanation | Mitigation Strategy |
| Pyrazole pKa | Pyrazoles are weakly acidic. The choice of base is critical to ensure deprotonation to form the nucleophilic pyrazolate anion without causing catalyst or substrate degradation.[15] | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. However, weaker bases like K₂CO₃ or Cs₂CO₃ may be required for sensitive substrates.[16] |
| Ligand Inhibition | The pyrazole nitrogen can compete with the desired phosphine ligand for coordination to the palladium center, leading to catalyst inhibition. | The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can help to outcompete the pyrazole and maintain a catalytically active complex.[16] |
| Regioselectivity | Unsymmetrical pyrazoles can lead to mixtures of N-arylated regioisomers. | The regioselectivity is often influenced by steric and electronic factors of both the pyrazole and the aryl halide. Careful selection of directing groups on the pyrazole can control the site of arylation.[17] |
| β-Hydride Elimination | If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amide intermediate can be a competing side reaction, leading to reduced yields.[18] | This is a known issue in Buchwald-Hartwig reactions. Using ligands that promote rapid reductive elimination can help to minimize this side reaction. |
Workflow for Optimizing Pyrazole N-Arylation:
Caption: Iterative Optimization of Buchwald-Hartwig Conditions.
Issue 4: Can a deactivated catalyst be regenerated?
Answer: In some cases, yes, but the feasibility and effectiveness of regeneration depend on the deactivation mechanism.
-
Palladium Black: For aggregated palladium black, regeneration in the context of a homogeneous reaction is generally not practical. The primary goal should be prevention.
-
Poisoning: If the deactivation is due to poisoning by adsorbed organic species or coke formation, it may be possible to regenerate heterogeneous palladium catalysts (e.g., Pd/C) through specific treatments. These can include washing with solvents or thermal treatments like calcination in air followed by reduction.[19][20] For example, treatment with an air flow at 250 °C has been shown to regenerate Pd/C catalysts deactivated by carbon deposition.[19]
-
Oxidative Deactivation: If the catalyst has been oxidized to an inactive Pd(II) state, the addition of a mild reducing agent might help to regenerate the active Pd(0) species. However, this is often difficult to control within the reaction mixture.
General Protocol for Heterogeneous Catalyst Regeneration (Example: Pd/C)
Caution: These procedures should be carried out with appropriate safety precautions.
-
Recovery: Filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the catalyst sequentially with solvents that will dissolve adsorbed organic impurities. A common sequence is water, followed by acetone, and then a final wash with a non-polar solvent like hexane.
-
Drying: Dry the washed catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Thermal Treatment (if necessary for coking):
-
Place the dried catalyst in a tube furnace.
-
Heat under a flow of inert gas (e.g., nitrogen or argon) to a temperature of 550-700 °C to volatilize carbon-containing materials.[21]
-
Follow with a controlled oxidation step by introducing a flow of air at an elevated temperature (e.g., 250-400 °C) to burn off remaining carbon deposits.[19][22]
-
-
Reduction: After any oxidative treatment, the catalyst must be re-reduced. Heat the catalyst under a flow of hydrogen gas (typically diluted in an inert gas) to regenerate the active metallic palladium sites.
References
- 1. reddit.com [reddit.com]
- 2. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ss-pub.org [ss-pub.org]
- 21. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Solubility of Trifluoromethylated Pyrazoles in Reaction Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing one of the most common hurdles in the synthesis and application of trifluoromethylated pyrazoles: poor solubility. The unique electronic properties of the trifluoromethyl (-CF₃) group, while beneficial for modulating bioactivity, often create significant challenges in achieving homogeneous reaction conditions. This guide is designed to provide both foundational understanding and actionable solutions to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethylated pyrazoles often poorly soluble in common organic solvents?
The trifluoromethyl (-CF₃) group is a primary contributor to the solubility challenges observed with this class of compounds. Its influence is multifaceted:
-
High Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule.[1] While this can enhance membrane permeability in a biological context, it can also lead to poor solubility in moderately polar organic solvents commonly used for reactions.
-
Strong Electron-Withdrawing Nature: The powerful inductive effect of the three fluorine atoms makes the -CF₃ group strongly electron-withdrawing.[1][2] This can alter the polarity and hydrogen bonding capabilities of the entire pyrazole scaffold, reducing its affinity for protic or polar solvents.
-
Increased Crystal Lattice Energy: The introduction of fluorine can lead to strong intermolecular interactions (e.g., dipole-dipole, C-F···H-C contacts) in the solid state, resulting in a more stable crystal lattice that is difficult to break down and dissolve.
Q2: What is the first and most critical step when encountering a solubility issue with a new trifluoromethylated pyrazole?
The initial and most crucial step is a systematic solvent screening. Do not assume that a solvent which worked for a similar, non-fluorinated analog will be effective. The electronic and steric properties of the -CF₃ group can dramatically alter a molecule's solvation requirements. A logical screening process should test a range of solvents covering different polarity classes and hydrogen bonding capabilities. This initial investment of time can prevent significant issues with reaction reproducibility, yield, and purity.
Q3: Can the choice of solvent affect my reaction's outcome beyond just dissolving the starting materials?
Absolutely. Solvent choice is not merely about achieving a clear solution; it can fundamentally dictate the reaction's pathway, rate, and even which products are formed. For trifluoromethylated pyrazoles, this effect is particularly pronounced.
-
Regioselectivity: In the synthesis of pyrazoles from 1,3-diketones, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity compared to standard solvents like ethanol.[3][4]
-
Reaction Pathway Control: In the oxidation of 5-acyl-pyrazolines, the choice of solvent determines the final product. Using a nonpolar solvent like hexane can lead to a deacylative oxidation, while a polar aprotic solvent like DMSO preserves the acyl group, yielding a fully substituted pyrazole.[5][6][7][8] This demonstrates that the solvent can be a powerful tool for chemoselectivity.
Troubleshooting Guide: From Theory to Benchtop
Q4: My trifluoromethylated starting material won't dissolve in standard solvents like Dichloromethane (DCM) or Ethyl Acetate. What are my next options?
When common nonpolar and moderately polar solvents fail, it is necessary to explore more specialized solvent systems. The goal is to find a medium that can effectively disrupt the solute's crystal lattice and form favorable solute-solvent interactions.
Troubleshooting Workflow for Poor Solubility
Caption: A decision-making workflow for addressing solubility issues.
Recommended Solvent Classes to Explore:
| Solvent Class | Examples | Rationale & Considerations |
|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP | Excellent dissolving power for polar and complex molecules. Caution: High boiling points can make removal difficult. Can influence reaction pathways (e.g., favoring SNAr or altering oxidation states).[5][6][7][9] |
| Ethereal | THF, 1,4-Dioxane | Good general-purpose solvents that can dissolve a range of compounds. Generally less reactive than polar aprotic solvents. |
| Fluorinated Alcohols | TFE, HFIP | Can form unique hydrogen bonds and fluorous interactions, making them exceptionally effective for some fluorinated compounds. Often improve reaction rates and selectivity.[3][4] |
| Aromatic | Toluene, Xylenes | Useful for less polar pyrazoles and reactions that require higher temperatures. |
Q5: I found a solvent (e.g., DMSO) that dissolves my compound, but the reaction is extremely slow or fails. What could be the issue?
This is a classic case of "solubility vs. reactivity." While a solvent like DMSO may be an excellent solubilizing agent, it can negatively impact your reaction chemistry:
-
Coordination to Catalysts: Polar, coordinating solvents can bind to metal catalysts, inhibiting their activity.
-
Reagent Stability: Some reagents or intermediates may be unstable or reactive toward the solvent itself.
-
Transition State Solvation: The solvent may stabilize the ground state of the reactants more than the transition state of the desired reaction, thereby increasing the activation energy and slowing the reaction rate.
Solution: This is the ideal scenario for employing a co-solvent system . Use the powerful solubilizing solvent (e.g., DMSO) as a minor component in a mixture with a more "kinetically favorable" but less solubilizing solvent (e.g., THF or Toluene). This can provide just enough solvating power to get the material into solution while maintaining a bulk solvent environment that is conducive to the reaction.
Q6: How can I systematically screen for an effective co-solvent system?
A systematic approach is more efficient than random trial and error. The goal is to find a binary (or ternary) system that balances solubility and reactivity.
Protocol 1: Systematic Co-Solvent Screening
-
Objective: To identify a co-solvent mixture that dissolves the target trifluoromethylated pyrazole at the desired reaction concentration and temperature.
-
Materials:
-
Target trifluoromethylated pyrazole (e.g., 50 mg)
-
Primary Solvents (less solubilizing, but desired for reaction): THF, Toluene, Dioxane, DCM
-
Secondary "Power" Solvents (highly solubilizing): DMSO, DMF, NMP, TFE
-
Small vials (e.g., 4 mL) with stir bars
-
Heating block or oil bath
-
-
Procedure:
-
Baseline Test: In separate vials, attempt to dissolve a set amount of your pyrazole (e.g., 10 mg) in a set volume of each primary solvent (e.g., 1 mL) to confirm insolubility at room temperature and the target reaction temperature.
-
Select Primary Solvent: Choose the primary solvent most suitable for your reaction's chemistry (e.g., THF for a Grignard reaction, Toluene for a Suzuki coupling).
-
Titration with Secondary Solvent:
-
Add the same amount of pyrazole (10 mg) and primary solvent (1 mL) to several vials.
-
To each vial, add a different secondary solvent dropwise (or in 5% v/v increments) while stirring at the target reaction temperature.
-
Record the approximate percentage of the secondary solvent required to achieve full dissolution.
-
-
Evaluation:
-
Identify the co-solvent mixture that achieves solubility with the lowest possible percentage of the secondary solvent. A ratio of 10:1 or 5:1 (Primary:Secondary) is often a good starting point for reaction tests.
-
Observe for any signs of instability or color change upon addition of the secondary solvent.
-
-
Validation: Before running the reaction on a large scale, perform a small-scale test reaction in the identified co-solvent system to ensure it does not negatively impact the yield or selectivity.
-
Q7: Is simply heating the reaction always a good strategy to improve solubility?
Heating is a common and often effective method, but it should be applied with caution.
-
Benefits: Increasing the temperature provides thermal energy to overcome the crystal lattice energy and generally increases the solubility of solids in liquids. It can also increase the reaction rate.
-
Risks:
-
Degradation: The starting material, reagents, or products may be thermally unstable, leading to decomposition and the formation of impurities.
-
Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, reducing the selectivity and yield of the target product.
-
Solvent Loss: If using a low-boiling solvent, heating may require a sealed tube or reflux condenser, which adds complexity to the setup.
-
Best Practice: Before resorting to high temperatures, always exhaust solvent and co-solvent screening options at lower temperatures. If heating is necessary, increase the temperature incrementally and monitor the reaction closely by TLC or LCMS for any signs of decomposition or side product formation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for large-scale pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenges associated with managing exothermic reactions during scale-up. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure process safety, efficiency, and product quality.
The synthesis of pyrazoles, particularly through common methods like the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, is often highly exothermic.[1][2] While manageable at the lab bench, the heat generated can become a significant safety hazard at larger scales, potentially leading to thermal runaway events. A thermal runaway occurs when the heat produced by the reaction exceeds the heat removal capacity of the reactor, leading to a self-accelerating cycle of increasing temperature and reaction rate.[3] This guide provides troubleshooting solutions and answers to frequently asked questions to help you proactively manage these thermal risks.
Troubleshooting Guide: Immediate Exotherm-Related Issues
This section addresses specific, acute problems you might encounter during a large-scale pyrazole synthesis.
Q1: My reactor temperature is spiking uncontrollably, and the cooling system can't keep up. What is happening and what are my immediate actions?
A1: You are likely experiencing the onset of a thermal runaway reaction. This is the most critical safety issue in exothermic chemistry. The exponential relationship between temperature and reaction rate means that even a small increase in temperature can cause a dramatic acceleration in heat generation, overwhelming your cooling system.[3]
Immediate Corrective Actions:
-
Stop All Reagent Feeds: Immediately cease the addition of any limiting reagents (typically the hydrazine component). This cuts off the fuel for the exothermic reaction.
-
Maximize Cooling: Ensure all cooling utilities are operating at maximum capacity. This includes the main reactor jacket and any internal cooling coils.
-
Ensure Agitation: Proper mixing is crucial for efficient heat transfer to the cooling surfaces. Verify that the agitator is running at the correct speed. Poor mixing can create localized hot spots that initiate a runaway.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite the above measures, you may need to quench the reaction. This involves adding a pre-determined, cold, and inert chemical to rapidly halt the reaction and absorb heat. The choice of quench agent must be validated beforehand to ensure it doesn't create a secondary, unforeseen hazard.
Root Cause Analysis & Prevention:
The most common cause is an accumulation of unreacted starting material followed by a sudden increase in reaction rate.[4] This can happen if the initial reaction temperature is too low for the reaction to proceed, allowing the added reagent to build up, and then a slight temperature increase triggers a rapid, uncontrolled reaction of the accumulated mass.
Proactive Solution Workflow:
Caption: Proactive workflow for assessing thermal hazards before scale-up.
Q2: The pressure in my reactor is rising rapidly, even though the temperature is only slightly elevated. What's the cause?
A2: Rapid pressure increase is a serious indicator of two potential issues:
-
Solvent Boiling: A localized hot spot, often due to poor mixing, can cause the solvent to boil even if the bulk temperature reading appears normal.
-
Gas Generation: The reaction itself or a subsequent decomposition reaction is producing non-condensable gases. For instance, decomposition of excess hydrazine can release nitrogen gas. This is particularly dangerous as it can quickly exceed the capacity of a standard venting system.
Troubleshooting & Prevention:
-
Immediate Action: Follow your site's emergency pressure relief protocol. This may involve venting to a scrubber or flare system. Immediately work to reduce the reactor temperature.
-
Process Chemistry Review: Scrutinize your reaction for potential gas-evolving side reactions. Are your starting materials stable at the process temperature? Could impurities be catalyzing a decomposition?
-
Engineering Controls: Ensure your reactor is equipped with a properly sized and validated emergency relief system (e.g., a rupture disc and/or a relief valve) capable of handling a worst-case scenario of gas evolution and solvent vapor generation.
Q3: My final product is discolored and contains significant impurities after a difficult-to-control reaction. Are these issues related?
A3: Yes, they are very likely related. High reaction temperatures, even for brief periods during a temperature excursion, can activate alternative reaction pathways, leading to side-product formation and decomposition of starting materials or intermediates.[5]
Causality and Solutions:
-
Cause - Thermal Decomposition: In many pyrazole syntheses, particularly those using hydrazine salts like phenylhydrazine hydrochloride, high temperatures can cause the hydrazine to decompose, forming colored impurities.[6]
-
Cause - Side Reactions: Elevated temperatures can provide the activation energy for undesired side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyl compounds.[6][7]
-
Solution - Strict Temperature Control: Maintaining the reaction within a narrow, optimized temperature range is critical. This is where data from initial calorimetry studies becomes invaluable. A temperature-controlled approach can be used to selectively synthesize desired products.[8]
-
Solution - pH Control: The reaction medium can become acidic when using hydrazine salts. This acidity can promote the formation of colored byproducts. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[6]
-
Solution - Consider Flow Chemistry: For highly exothermic or fast reactions, transitioning from batch to continuous flow processing offers superior heat management. The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heat removal, preventing hot spots and significantly improving safety and product purity.[9]
Decision Logic for Managing Side Reactions:
Caption: Troubleshooting logic for impurity formation in pyrazole synthesis.
Frequently Asked Questions (FAQs) for Scale-Up
FAQ 1: How do I quantitatively assess the thermal risk of my pyrazole synthesis before scaling up?
To move beyond qualitative assessment, you must use calorimetric techniques to obtain quantitative data. This is the cornerstone of modern process safety.
-
Reaction Calorimetry (RC): Instruments like the Mettler-Toledo RC1e allow you to run the reaction on a small scale (0.5-2L) under process-like conditions. It directly measures the rate of heat evolution, allowing you to calculate critical parameters.
-
Differential Scanning Calorimetry (DSC): DSC is used to screen for the thermal stability of all reactants, intermediates, and products. It helps identify the onset temperature for any dangerous decomposition reactions.
Table 1: Key Thermal Safety Parameters for Scale-Up
| Parameter | Description | How It's Used | Measurement Tool |
|---|---|---|---|
| Heat of Reaction (ΔHr) | The total amount of heat released per mole of reactant. | Determines the total energy that must be removed by the cooling system. | Reaction Calorimeter (RC) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all reaction heat is retained by the system (no cooling).[4] | A high ΔTad is a primary indicator of a high-risk reaction. It's calculated as ΔTad = (-ΔHr) / (m * Cp). | Calculated from RC data |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reactor would reach after a cooling failure, considering the accumulation of unreacted reagents.[4] | The MTSR must be well below the decomposition temperature of any component in the mixture. | Calculated from RC data |
| Decomposition Onset Temperature (TD) | The temperature at which a substance begins to decompose exothermically. | Defines the absolute upper limit for the process temperature and the MTSR. | Differential Scanning Calorimetry (DSC) |
FAQ 2: What are the main advantages and disadvantages of different heat management strategies during scale-up?
Choosing the right operational strategy is key to managing the exotherm.
Table 2: Comparison of Heat Management Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Batch Operation | All reactants are added to the vessel at the beginning, then the temperature is raised to initiate the reaction. | Operationally simple. | Very dangerous for exothermic reactions; high potential for thermal runaway. Not recommended. |
| Semi-Batch Operation | One reactant is in the vessel, and the other is added slowly and controllably over time. | Standard industry practice; allows heat to be removed as it is generated, controlling the reaction rate via the addition rate. | Risk of reagent accumulation if addition is too fast or temperature is too low; mixing is critical. |
| Continuous Flow | Reagents are continuously pumped, mixed, and reacted in a small-volume reactor (e.g., a tube or microreactor).[9] | Superior heat transfer, enhanced safety (small hold-up volume), easy to scale, often higher yields and purity.[9] | Requires specialized equipment; potential for channel clogging with solids. |
FAQ 3: What is a detailed protocol for a safer, semi-batch pyrazole synthesis?
This protocol is a generalized example for a Knorr-type synthesis. It must be adapted based on calorimetry data for your specific substrates.
Experimental Protocol: Controlled Semi-Batch Synthesis of a Generic Pyrazole
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and equipped with an overhead stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel or syringe pump for controlled addition.
-
Connect the reactor jacket to a reliable cooling/heating circulator.
-
-
Initial Charge:
-
Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol).
-
Begin agitation to ensure the contents are well-mixed.
-
-
Pre-Cooling:
-
Cool the reactor contents to the determined starting temperature (e.g., 0-5 °C). This temperature should be low enough to prevent an initial rapid reaction but high enough to ensure the reaction initiates upon addition.
-
-
Controlled Addition:
-
Charge the hydrazine derivative (e.g., phenylhydrazine) to the addition funnel or syringe pump.
-
Begin adding the hydrazine derivative dropwise to the cooled, stirred solution in the reactor.
-
Crucially, monitor the internal temperature. The addition rate should be controlled such that the temperature does not rise more than a few degrees above the setpoint. A common rule of thumb is to set the addition time such that the instantaneous heat generation never exceeds the cooling capacity of the reactor.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature.
-
Monitor the reaction's progress using a suitable analytical method like TLC or LC-MS.[6]
-
-
Work-up:
-
Once the reaction is complete, proceed with the standard work-up and purification procedures, such as quenching, extraction, and recrystallization or chromatography.[6]
-
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icheme.org [icheme.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Iodinated Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of iodinated pyrazoles. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the removal of unreacted iodine and other common challenges encountered during these synthetic procedures. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensure the purity of your products, and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has a persistent brown/purple color after completion. What is the cause and how do I remove it?
This coloration is almost certainly due to the presence of unreacted elemental iodine (I₂). Iodine has low solubility in many organic solvents, but even trace amounts can impart a strong color. It is crucial to remove this impurity to obtain a pure product and to prevent potential side reactions in subsequent steps.
The most common and effective method for quenching and removing unreacted iodine is to perform an aqueous wash with a reducing agent.[1] A saturated or 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the reagent of choice.[1][2][3][4] The thiosulfate anion reduces elemental iodine to the colorless iodide ion (I⁻), which is highly soluble in the aqueous phase and can thus be easily separated from the organic layer.
Chemical Principle: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
Q2: I performed a sodium thiosulfate wash, but the organic layer is still colored. What should I do?
There are several reasons why a single thiosulfate wash might be insufficient:
-
Insufficient Amount of Thiosulfate: If a large excess of iodine was used in the reaction, a single wash may not be enough to reduce all of it.
-
Phase Transfer Issues: In biphasic systems (e.g., dichloromethane and water), vigorous stirring or shaking is necessary to ensure adequate contact between the iodine in the organic phase and the thiosulfate in the aqueous phase.
-
Decomposition of Thiosulfate Solution: Sodium thiosulfate solutions can degrade over time, especially if they are not freshly prepared.
Troubleshooting Steps:
-
Repeat the Wash: Perform a second or even a third wash with fresh sodium thiosulfate solution. Continue washing until the organic layer is colorless.
-
Increase Stirring/Shaking Time: Ensure the biphasic mixture is stirred vigorously for at least 5-10 minutes during each wash.
-
Prepare a Fresh Solution: If you suspect your stock solution has degraded, prepare a fresh saturated or 10% solution of sodium thiosulfate.[1]
-
Consider Sodium Metabisulfite: As an alternative, a solution of sodium metabisulfite (Na₂S₂O₅) or sodium sulfite (Na₂SO₃) can also be used to quench iodine.
Q3: Are there alternative methods to a thiosulfate wash for removing iodine?
While a thiosulfate wash is the most common and generally the most effective method, other techniques can be employed, particularly if the target pyrazole has some aqueous solubility or is sensitive to basic conditions that can arise from impurities in technical grade sodium thiosulfate.
-
Column Chromatography: Passing the crude reaction mixture through a short plug of silica gel can effectively remove iodine, which tends to adhere to the silica.[5] However, this may not be practical for large-scale reactions.
-
Activated Carbon: Treatment of the crude product solution with activated carbon can also adsorb iodine, although this may lead to some loss of the desired product.
Q4: What are the primary safety concerns when working with elemental iodine and how can they be mitigated?
Elemental iodine is a hazardous substance that requires careful handling.[6][7][8][9] The primary risks are:
-
Inhalation: Iodine readily sublimes, and its vapor is harmful if inhaled, causing irritation to the respiratory tract.[6][7][8]
-
Skin and Eye Contact: Solid iodine and its solutions can cause burns and staining of the skin and are dangerous to the eyes.[6][7][8]
Mitigation Strategies:
| Hazard | Recommended Safety Precautions |
| Inhalation of Vapors | Always handle solid iodine and concentrated solutions in a well-ventilated fume hood.[6][7] |
| Skin and Eye Contact | Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] |
| Accidental Spills | For small spills, scoop up any solid iodine and then treat the area with a sodium thiosulfate solution to neutralize the remainder before cleaning.[6] |
| Storage | Store iodine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.[7] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of iodinated pyrazoles.
Issue 1: Low Yield of the Iodinated Pyrazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. If the reaction has stalled, consider increasing the reaction time, temperature, or the stoichiometry of the iodinating agent. |
| Side Reactions | Over-iodination (the formation of di- or tri-iodinated products) can occur, especially with highly activated pyrazole rings.[10] To minimize this, use a less reactive iodinating agent, lower the reaction temperature, or reduce the reaction time.[10] |
| Product Loss During Workup | If your pyrazole derivative has some water solubility, you may lose product during the aqueous wash steps. To mitigate this, back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The position of iodination on the pyrazole ring is highly dependent on the substituents and the reaction conditions. For example, direct iodination with I₂ and an oxidizing agent like ceric ammonium nitrate (CAN) typically yields the 4-iodo isomer, while deprotonation with a strong base like n-butyllithium followed by quenching with I₂ often gives the 5-iodo isomer.[11] Carefully review the literature for reaction conditions that favor the desired regioisomer.[3][11] |
| Reaction with Other Functional Groups | If your starting material contains other reactive functional groups, they may also react with the iodinating agent. Consider using protecting groups for sensitive functionalities. |
Experimental Protocols
Protocol 1: General Procedure for the Quenching and Removal of Unreacted Iodine
-
Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume should be roughly equal to the volume of the organic solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/purple color of the iodine should disappear.[1]
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
If the organic layer is still colored, repeat steps 3-6 with a fresh portion of sodium thiosulfate solution.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of Crude Iodinated Pyrazole by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation of your desired product from any impurities, with an ideal Rf value of 0.2-0.4.[12]
-
Column Preparation: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the top of the column.[12]
-
Elution and Fraction Collection: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified iodinated pyrazole.[12]
Visualizations
Workflow for Iodine Removal and Product Purification
Caption: Workflow for quenching unreacted iodine and purifying the final product.
Decision Tree for Troubleshooting Persistent Coloration
Caption: Troubleshooting guide for removing persistent iodine coloration.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. science.cleapss.org.uk [science.cleapss.org.uk]
- 7. actylislab.com [actylislab.com]
- 8. edvotek.com [edvotek.com]
- 9. aldon-chem.com [aldon-chem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole: A Key Intermediate in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern molecular design. The pyrazole nucleus, a privileged structure in numerous approved drugs, gains significant therapeutic potential when substituted with a trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The further introduction of an iodine atom, specifically at the C-4 position, transforms the 3-(trifluoromethyl)-1H-pyrazole into a highly versatile synthetic intermediate, primed for diversification through cross-coupling reactions.[5][6]
This guide provides an in-depth technical comparison of the synthesis, characterization, and utility of 4-iodo-3-(trifluoromethyl)-1H-pyrazole. We will delve into the rationale behind various synthetic methodologies, present comparative data, and provide detailed protocols to ensure reproducible and efficient synthesis.
The Strategic Advantage of this compound
The trifluoromethyl group (CF3) is a powerful modulator of physicochemical properties in drug candidates.[4] Its strong electron-withdrawing nature and metabolic stability make it a desirable substituent.[2] When combined with the pyrazole scaffold, it creates a core structure found in numerous biologically active compounds.[7] The subsequent iodination at the C-4 position provides a crucial advantage: a reactive handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.[5][6] This allows for the late-stage functionalization of the pyrazole core, a critical strategy in the optimization of lead compounds in drug discovery.[5]
Synthesis of this compound: A Comparative Analysis
The synthesis of this compound is typically achieved through the electrophilic iodination of a 3-(trifluoromethyl)-1H-pyrazole precursor. The regioselectivity of this reaction is of paramount importance, as the isomeric 5-iodopyrazole can also be formed. Here, we compare the two primary approaches to achieve regioselective iodination.
Method 1: Electrophilic Iodination at the C-4 Position
The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[8]
This is a highly effective and regioselective method for the synthesis of 4-iodopyrazoles.[6]
Reaction Scheme:
Caption: CAN-mediated iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazole.
Causality Behind Experimental Choices:
-
Ceric Ammonium Nitrate (CAN): CAN acts as a mild oxidizing agent that facilitates the in-situ generation of an electrophilic iodine species from molecular iodine (I₂). This is crucial for the electrophilic aromatic substitution to occur on the electron-rich pyrazole ring.[6][9]
-
Acetonitrile (MeCN) as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this reaction, effectively dissolving the pyrazole substrate and the reagents.[6]
-
Reflux Conditions: Increased temperature is often necessary to achieve a reasonable reaction rate and drive the reaction to completion.[6]
For substrates with functional groups sensitive to the oxidative nature of CAN, such as certain sulfonamides, N-iodosuccinimide (NIS) in the presence of a strong acid offers a viable alternative.[10]
Reaction Scheme:
Caption: NIS-mediated iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazole.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a common and effective electrophilic iodinating agent.[8]
-
Acetic Acid (AcOH) and Trifluoroacetic Acid (TFA): The acidic medium protonates the pyrazole ring, which can influence its reactivity. For sensitive substrates, this method can suppress unwanted side reactions.[10]
Method 2: Synthesis of the 5-Iodo Isomer via Deprotonation
To highlight the regioselectivity of the C-4 iodination methods, it is crucial to understand how the isomeric 5-iodopyrazole is synthesized. This is achieved by deprotonating the C-5 position, which is the most acidic proton on the pyrazole ring, followed by quenching with an iodine source.[10][11]
Reaction Scheme:
Caption: Synthesis of 5-iodopyrazole via lithiation and iodination.
Causality Behind Experimental Choices:
-
n-Butyllithium (n-BuLi): A strong organolithium base is required to deprotonate the relatively non-acidic C-5 proton of the pyrazole ring, forming a lithium pyrazolide intermediate.[10][11]
-
Low Temperature (-78 °C): The reaction is performed at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.[11][12]
-
Iodine (I₂): Molecular iodine serves as the electrophilic iodine source to quench the pyrazolide anion.[10][11]
Comparative Performance Data
The choice of iodination method significantly impacts the yield and regioselectivity. The following table summarizes typical performance data for the iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles.
| Method | Reagents | Position of Iodination | Typical Yield (%) | Reference(s) |
| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | C-4 | 81% | [6] |
| Electrophilic Iodination | N-Iodosuccinimide (NIS), AcOH/TFA | C-4 | 71% | [10] |
| Deprotonation/Iodination | n-BuLi, I₂ | C-5 | >90% | [13] |
| "Green" Iodination | I₂, H₂O₂ in Water | C-4 | 63-100% | [12][14] |
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole via CAN-mediated Iodination
This protocol is adapted from the work of Jasiński and coworkers.[6]
Workflow:
Caption: General workflow for CAN-mediated iodination.
Step-by-Step Procedure:
-
To a solution of the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in acetonitrile (MeCN), add elemental iodine (I₂, 1.3 equivalents) and ceric ammonium nitrate (CAN, 1.1 equivalents).
-
Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole.[6]
Protocol 2: Synthesis of 1-Aryl-5-iodo-3-(trifluoromethyl)-1H-pyrazole
This protocol provides a reliable method for obtaining the 5-iodo isomer for comparative studies.[11]
Step-by-Step Procedure:
-
Dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents) dropwise while stirring vigorously.
-
After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography.[11]
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the signal corresponding to the C-4 proton and the presence of the C-5 proton signal (typically a singlet) are indicative of successful C-4 iodination. For 1-aryl derivatives, the aromatic proton signals will also be present.
-
¹³C NMR: The C-4 carbon signal will experience a significant downfield shift upon iodination. The quartet signal for the CF₃ carbon (due to C-F coupling) will also be observable.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected. The chemical shift can provide information about the electronic environment of the pyrazole ring.[6]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the this compound derivative, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the pyrazole ring and the C-F bonds of the trifluoromethyl group will be present.
Application in Cross-Coupling Reactions: A Performance Comparison
The primary utility of this compound lies in its application as a substrate in cross-coupling reactions. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to a higher reactivity in the oxidative addition step of the catalytic cycle.[15]
Suzuki-Miyaura Coupling:
This reaction is widely used to form carbon-carbon bonds. This compound is an excellent substrate for these reactions, often providing good to excellent yields of the coupled product.[6][16] However, due to its high reactivity, side reactions such as dehalogenation can sometimes be observed.[15]
Sonogashira Coupling:
For the formation of carbon-carbon triple bonds, the Sonogashira coupling is the method of choice. This compound derivatives have been shown to be effective in this reaction, providing high yields of the corresponding alkynylated pyrazoles.[6]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis can be achieved with high regioselectivity through methods such as CAN-mediated iodination. A thorough understanding of the alternative synthetic routes and the rationale behind the experimental choices allows for the efficient and targeted synthesis of this important intermediate. The strategic placement of the iodine atom provides a gateway to a wide range of functionalized pyrazole derivatives through robust and reliable cross-coupling reactions, empowering the discovery of novel therapeutic agents.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile Route to Tetrasubstituted Pyrazoles Utilizing Ceric Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Differentiating 4-iodo and 5-iodo-3-(trifluoromethyl)-1H-pyrazole Isomers Using NMR Spectroscopy
Introduction: The Challenge of Regioisomeric Purity
In the fields of pharmaceutical and agrochemical development, substituted pyrazoles are privileged scaffolds, valued for their diverse biological activities. The introduction of multiple substituents, such as the electron-withdrawing trifluoromethyl (CF₃) group and a halogen like iodine, often leads to the formation of regioisomers. While structurally similar, these isomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to unambiguously determine the substitution pattern is not merely an academic exercise but a critical step in chemical synthesis and drug development.
This guide provides a comprehensive, data-supported methodology for distinguishing between two common and challenging regioisomers: 4-iodo-3-(trifluoromethyl)-1H-pyrazole and 5-iodo-3-(trifluoromethyl)-1H-pyrazole . We will move beyond theoretical predictions to demonstrate how a logical workflow, leveraging one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, provides irrefutable structural evidence. The causality behind each experimental choice will be explained, offering a self-validating system for structural elucidation.
The Core Structural Problem
The fundamental challenge lies in pinpointing the location of the single pyrazole ring proton relative to the iodo and trifluoromethyl substituents. In the 4-iodo isomer, the proton resides on carbon 5 (C5), whereas in the 5-iodo isomer, it is located on carbon 4 (C4). Our analytical goal is to map the connectivity of this proton to the rest of the molecular framework.
Caption: The two regioisomers .
Step 1: Foundational Analysis with 1D NMR (¹H, ¹³C, ¹⁹F)
One-dimensional NMR provides the initial, and often powerful, clues to the isomeric identity. The distinct electronic environments in each isomer lead to predictable differences in chemical shifts.
¹H NMR Spectroscopy: The Diagnostic Proton
The most immediate indicator is the chemical shift of the lone pyrazole ring proton.
-
4-Iodo Isomer (Proton at C5): The H5 proton is adjacent to a nitrogen atom and two bonds away from the C4-Iodine bond. Its chemical shift is expected to be significantly downfield.
-
5-Iodo Isomer (Proton at C4): The H4 proton is situated between the two substituted carbons (C3-CF₃ and C5-I). This proton typically appears at a considerably more upfield position compared to the H5 proton in the other isomer.
Experimental data from closely related N-aryl substituted analogs confirm this key difference: the H5 proton in a 4-iodo-3-(trifluoromethyl)pyrazole derivative resonates around 7.97 ppm , while the H4 proton in the corresponding 5-iodo isomer appears near 6.86 ppm [1]. This substantial variance of over 1 ppm is a primary diagnostic marker.
¹³C NMR Spectroscopy: The Heavy Atom Effect and C-F Coupling
The ¹³C NMR spectrum offers two critical pieces of information: the location of the iodine via the "heavy atom effect" and the location of the CF₃ group through characteristic C-F coupling.
-
Heavy Atom Effect: The carbon atom directly bonded to iodine (C-I) experiences significant shielding, causing its resonance to shift substantially upfield compared to a C-H or unsubstituted carbon. In the 4-iodo isomer , the C4 signal will be dramatically shifted upfield. In the 5-iodo isomer , the C5 signal will be the one that is strongly shielded.
-
C-F Coupling: The CF₃ group leaves a unique signature. The carbon it is attached to (C3) will appear as a quartet due to a large one-bond coupling (¹JC-F) on the order of 270 Hz[1][2][3]. The adjacent carbon (C4) will also show a smaller two-bond coupling (²JC-F) of approximately 36-39 Hz[1][2]. This ²JC-F coupling is crucial; its presence on the C4 signal is a key feature for both isomers.
¹⁹F NMR Spectroscopy: A Subtle but Telling Shift
While both isomers will exhibit a singlet in the ¹⁹F NMR spectrum (in the absence of other fluorine atoms), their chemical shifts are not identical. The position of the iodine substituent influences the electronic environment of the CF₃ group. Published data indicates that the introduction of iodine at either C4 or C5 causes an upfield shift in the ¹⁹F signal relative to the non-iodinated parent compound[1]. Critically, the iodine at C5 (the 5-iodo isomer ) causes a slightly stronger shielding effect, resulting in a more upfield ¹⁹F chemical shift compared to the 4-iodo isomer [1].
Summary of Expected 1D NMR Data
| Parameter | This compound | 5-Iodo-3-(trifluoromethyl)-1H-pyrazole | Rationale / Key Feature |
| ¹H Chemical Shift | ~7.9 - 8.1 ppm (H5) | ~6.8 - 7.0 ppm (H4) | Primary Diagnostic: H5 is significantly downfield of H4.[1] |
| ¹³C C-I Shift | C4 is strongly shielded (upfield) | C5 is strongly shielded (upfield) | Heavy atom effect is a clear marker for the iodinated carbon. |
| ¹³C C3 Shift | Quartet, ¹JC-F ≈ 270 Hz | Quartet, ¹JC-F ≈ 269 Hz | Confirms attachment point of the CF₃ group.[1] |
| ¹³C C4 Shift | Quartet, ²JC-F ≈ 37 Hz | Signal for C-H | ²JC-F coupling is observed to the adjacent carbon.[1] |
| ¹⁹F Chemical Shift | Singlet, e.g., ~ -61.7 ppm | Singlet, e.g., ~ -62.4 ppm | Confirmatory Data: The 5-iodo isomer's CF₃ is slightly more shielded (upfield).[1] |
Step 2: Unambiguous Confirmation with 2D NMR
While 1D NMR provides a strong hypothesis, 2D correlation spectroscopy delivers incontrovertible proof by establishing through-bond connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter in this structural puzzle.[4][5][6]
The Power of HMBC: Mapping Long-Range H-C Correlations
The HMBC experiment detects correlations between protons and carbons that are typically two or three bonds apart (²JC-H, ³JC-H). This allows us to directly link the pyrazole proton to the key quaternary carbons (C3 and C4/C5) of the ring.
-
Analysis of 4-Iodo Isomer: The proton is at the H5 position. We predict a strong three-bond correlation (³JC-H) to C3, the carbon bearing the CF₃ group. A two-bond correlation (²JC-H) to C4, the iodinated carbon, should also be visible. The H5-C3 correlation is the definitive link.
-
Analysis of 5-Iodo Isomer: The proton is at the H4 position. It will show a two-bond correlation (²JC-H) to C3 (with the CF₃) and another two-bond correlation (²JC-H) to C5 (with the iodine). The observation of a ²J correlation from the ring proton to the CF₃-bearing carbon (C3) confirms this arrangement.
Caption: Definitive HMBC correlations for each isomer.
Supplemental Confirmation with NOESY
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity, which can further validate the assignment.[5][7][8] This is particularly useful for confirming the spatial relationship between the pyrazole N-H proton and the adjacent ring proton.
-
For both isomers: A clear NOE correlation is expected between the N-H proton and the adjacent C-H proton (N-H to H5 in the 4-iodo isomer; N-H to a substituent on N1 if present, and potentially to H4 in the 5-iodo isomer).
-
¹H-¹⁹F HOESY: A more advanced experiment, Heteronuclear Overhauser Effect Spectroscopy, could potentially show a through-space correlation between the pyrazole proton and the fluorine atoms of the CF₃ group. This correlation would be expected to be stronger in the 5-iodo isomer , where H4 is closer to the CF₃ group, than in the 4-iodo isomer, where H5 is more distant.
Analytical Workflow and Experimental Protocols
A systematic approach ensures an efficient and accurate structural determination.
Caption: Recommended workflow for isomer differentiation.
Protocol: HMBC Data Acquisition
-
Sample Preparation: Prepare a sample of the pyrazole isomer (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). Ensure the solvent is dry, especially if observing the N-H proton is desired.[4]
-
Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies. Acquire standard ¹H and ¹³C spectra to determine spectral widths and reference the chemical shifts.
-
Parameter Optimization: Load a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems). The most critical parameter is the long-range coupling delay, which is optimized for a specific coupling constant. Set the value for ⁿJCH to a range of 8-10 Hz, which is typical for detecting 2- and 3-bond correlations.[4]
-
Acquisition: Set the number of scans based on sample concentration to achieve adequate signal-to-noise. Typically, 8 to 16 scans per increment are sufficient.
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform phase correction. Analyze the cross-peaks to identify the key correlations as outlined above.
Conclusion
Distinguishing between the 4-iodo and 5-iodo regioisomers of 3-(trifluoromethyl)-1H-pyrazole is a challenge readily overcome by a systematic application of modern NMR techniques. While 1D ¹H, ¹³C, and ¹⁹F NMR spectra provide strong, indicative evidence based on predictable chemical shift trends, the HMBC experiment offers the final, unambiguous proof of structure . The observation of a three-bond correlation from the pyrazole proton to the CF₃-bearing carbon (C3) is the unequivocal signature of the 4-iodo isomer , while a two-bond correlation confirms the 5-iodo isomer . By following the workflow presented in this guide, researchers and drug development professionals can confidently and efficiently assign the correct structure to their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pyrazole Iodination: A Comparative Analysis of n-BuLi and CAN-Mediated Methodologies
Introduction
The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of an iodine atom onto this heterocycle is a critical transformation, as the resulting iodopyrazole serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through well-established cross-coupling reactions.[1][2] This guide provides an in-depth comparison of two powerful, yet fundamentally different, methods for pyrazole iodination: the classic organometallic approach using n-butyllithium (n-BuLi) and the modern oxidative system employing Ceric Ammonium Nitrate (CAN).
The choice between these methods is not one of preference but of purpose. They offer exquisitely complementary and predictable regioselectivity, targeting different positions on the pyrazole ring with high fidelity. Understanding the mechanistic basis, operational requirements, and substrate limitations of each is paramount for any researcher aiming to synthesize specifically functionalized pyrazole building blocks.
Method 1: The Classical Approach: n-BuLi-Mediated C5 Iodination
This method relies on the principles of directed metalation, whereby a strong base selectively removes the most acidic proton on the ring, generating a nucleophilic organolithium species that can be trapped by an electrophile.
Mechanism and Rationale
In N-substituted pyrazoles, the proton at the C5 position is the most acidic.[1][3] This heightened acidity is a direct consequence of the inductive electron-withdrawing effect of the adjacent sp²-hybridized nitrogen atom (N1), which stabilizes the resulting carbanion. n-Butyllithium (n-BuLi), a powerful organolithium base with a pKa of ~50, is more than capable of irreversibly deprotonating this C5 position.[4]
The reaction must be conducted at cryogenic temperatures (-78 °C) for two critical reasons:
-
Kinetic Control: It ensures that deprotonation occurs at the most acidic site (C5) before potential side reactions or equilibration to a thermodynamically favored, but less reactive, species can occur.[5]
-
Stability: The resulting 5-lithiopyrazole intermediate is thermally unstable and would decompose or react uncontrollably at higher temperatures.
Once the anion is formed, it is "quenched" by the addition of an electrophilic iodine source, typically a solution of molecular iodine (I₂), to deliver the 5-iodopyrazole product with exceptional regioselectivity.[1][6]
Reaction Mechanism: n-BuLi Iodination
Caption: Deprotonation at C5 followed by electrophilic quench.
Detailed Experimental Protocol
Adapted from Jasiński, et al.[1]
-
To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting 1-aryl-pyrazole (1.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe to dissolve the substrate.
-
Cool the vigorously stirred solution to -78 °C using a dry ice/acetone bath.
-
Under this inert atmosphere, add n-BuLi (2.5 M in hexanes, 1.3 mmol, 0.52 mL) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 10 minutes to ensure complete formation of the lithium pyrazolide.[1]
-
In a separate flask, prepare a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL).
-
Add the iodine solution dropwise to the pyrazolide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL) to neutralize excess iodine.
-
Dilute the mixture with dichloromethane (DCM, 30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (5 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-iodopyrazole.
Method 2: The Modern Approach: CAN-Mediated C4 Iodination
This method operates via an electrophilic aromatic substitution pathway, leveraging an oxidant to generate a highly reactive iodinating species that attacks the most electron-rich position of the pyrazole ring.
Mechanism and Rationale
The C4 position of the pyrazole ring is the most nucleophilic and thus most susceptible to electrophilic attack.[3] However, molecular iodine (I₂) is often not electrophilic enough to react efficiently with moderately activated or deactivated pyrazoles. The role of Ceric Ammonium Nitrate (CAN) is to act as a powerful single-electron oxidant.[7][8] While the precise mechanism is subject to debate, CAN is understood to oxidize I₂ (or iodide formed in situ) to a more potent electrophilic species, conceptually an "I⁺" equivalent.
This highly reactive iodine electrophile is then readily attacked by the electron-rich C4 position of the pyrazole, proceeding through a standard electrophilic aromatic substitution mechanism to afford the 4-iodopyrazole.[1][9] This reaction avoids the use of pyrophoric bases and cryogenic conditions, making it operationally simpler. However, the strongly oxidizing nature of CAN can be a limitation for substrates bearing sensitive functional groups.[1]
Reaction Mechanism: CAN Iodination
Caption: CAN activates iodine for electrophilic attack at C4.
Detailed Experimental Protocol
Adapted from Jasiński, et al.[1]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-aryl-pyrazole (1.0 mmol), elemental iodine (1.3 mmol, 330 mg), and Ceric Ammonium Nitrate (CAN, 1.1 mmol, 603 mg).
-
Add acetonitrile (MeCN, 6 mL) as the solvent.
-
Heat the resulting solution to reflux and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM, 15 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to remove excess iodine, followed by a water wash (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-iodopyrazole.
Head-to-Head Performance Comparison
The two methods are not interchangeable; they are orthogonal tools for accessing distinct regioisomers. The following table summarizes their key operational and performance differences.
| Feature | n-BuLi Mediated Iodination | CAN-Mediated Iodination |
| Target Position | C5 (Exclusively)[1][6] | C4 (Highly Selective)[1][9] |
| Mechanism | Deprotonation / Electrophilic Quench | Oxidative Electrophilic Substitution |
| Key Reagent | n-Butyllithium (Strong Base) | Ceric Ammonium Nitrate (Oxidant) |
| Temperature | -78 °C to Room Temperature[1] | Room Temperature to Reflux[1] |
| Atmosphere | Strictly Inert (N₂ or Ar) | Ambient Air |
| Functional Group Tolerance | Low: Incompatible with acidic protons (OH, NH₂), esters, ketones, aldehydes, nitriles. | Moderate-High: Tolerates many groups but sensitive to oxidation. Electron-rich arenes (e.g., anisole) or sulfonamides may undergo side reactions.[1] |
| Safety & Handling | n-BuLi is pyrophoric and water-sensitive. Requires expert handling.[4] | CAN is a strong oxidant. Avoid contact with combustible materials. |
| Typical Yields | 65-89%[1] | 75-91% (highly substrate dependent)[1][10] |
| Primary Use Case | Synthesis of 5-iodopyrazoles. | Synthesis of 4-iodopyrazoles. |
Decision Workflow for Pyrazole Iodination
Choosing the correct method is a straightforward process dictated by the desired final product.
Caption: A decision tree for selecting the appropriate iodination method.
Conclusion
The n-BuLi and CAN-mediated iodination reactions represent two pillars of pyrazole functionalization. They are not competing methods but rather complementary strategies that provide unparalleled control over regiochemistry.
-
The n-BuLi approach is the definitive method for accessing the C5 position . Its power lies in the predictable acidity of the C5-H bond, though this comes at the cost of stringent reaction conditions and limited functional group tolerance.
-
The CAN-mediated approach is a robust and operationally simple route to C4-iodopyrazoles . It leverages the inherent nucleophilicity of the C4 position but requires careful consideration of the substrate's susceptibility to oxidation.
For the synthetic chemist, a clear understanding of the target molecule dictates the choice of method. By mastering both techniques, researchers can unlock access to the full spectrum of iodinated pyrazole isomers, paving the way for the discovery and development of novel molecules in medicine and materials science.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Route to Tetrasubstituted Pyrazoles Utilizing Ceric Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Iodopyrazole Reactivity: A Comparative Analysis of Suzuki vs. Sonogashira Coupling
Prepared for: Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon bonds with high efficiency and selectivity.[3][4]
This guide provides an in-depth, objective comparison of the reactivity of iodopyrazoles in two of the most prevalent cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. As a senior application scientist, my goal is to move beyond mere protocols and delve into the mechanistic nuances and practical considerations that govern reaction outcomes. The insights and data presented herein are designed to empower researchers to make strategic, evidence-based decisions in their synthetic planning, ultimately accelerating the discovery and development process.
The Mechanistic Dichotomy: Understanding the Catalytic Cycles
At the heart of the reactivity differences lies the distinct mechanistic pathways of the Suzuki and Sonogashira reactions. While both commence with the oxidative addition of the iodopyrazole to a Pd(0) catalyst, their subsequent steps diverge significantly.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound.[1] Its catalytic cycle proceeds through three key steps: oxidative addition, transmetalation with a boronate species (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[5]
The Sonogashira coupling , conversely, forges a bond between an organohalide and a terminal alkyne.[6][7] This reaction classically employs a dual-catalyst system. The palladium cycle is responsible for the oxidative addition and reductive elimination, while a copper(I) co-catalyst activates the alkyne, forming a copper-acetylide intermediate that participates in the transmetalation step.[6]
Head-to-Head Reactivity Analysis: The Iodopyrazole Substrate
The fundamental reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[8] This is dictated by the carbon-halogen bond strength (C-I is the weakest), which directly impacts the rate-determining oxidative addition step.[8][9] While this suggests iodopyrazole should be the universally superior substrate, practical application reveals a more nuanced reality.
Suzuki-Miyaura Coupling: The Challenge of Dehalogenation
While the high reactivity of the C-I bond in 4-iodopyrazole ensures rapid oxidative addition, it concurrently introduces a significant vulnerability: a propensity for dehalogenation (hydrodehalogenation).[8][9] This side reaction occurs when the aryl-palladium intermediate reacts with a hydrogen source in the mixture instead of the intended boronic acid coupling partner, leading to the formation of the simple, unsubstituted pyrazole.[10]
This issue is particularly pronounced for electron-rich heteroaryl halides like iodopyrazoles.[10][11] Consequently, direct comparisons have shown that bromo- and even chloropyrazoles can be superior substrates for Suzuki couplings, providing higher yields of the desired product due to their reduced susceptibility to dehalogenation.[11] While modern catalyst systems using bulky, electron-rich ligands (e.g., SPhos, XPhos) can improve outcomes for iodopyrazoles, the risk of this side reaction remains a critical consideration during methods development.[1][10]
Sonogashira Coupling: A Preferred Partnership
In stark contrast, the Sonogashira coupling is where iodopyrazoles truly excel. The high reactivity of the C-I bond is a distinct advantage, allowing the reaction to proceed under very mild conditions, often at room temperature.[8][10] The dehalogenation side reaction is significantly less prevalent in this transformation.
The combination of a palladium catalyst and a copper(I) co-catalyst efficiently facilitates the coupling of iodopyrazoles with terminal alkynes, reliably delivering high yields of the desired 4-alkynylpyrazoles.[8][12] For this reason, 4-iodopyrazole is consistently cited as the preferred substrate for Sonogashira reactions, outperforming its bromo- and chloro-analogs.[8]
Data-Driven Comparison Summary
The following table summarizes the key performance characteristics of iodopyrazoles in these two essential reactions.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Relative Reactivity | High (fast oxidative addition)[8] | Very High (often proceeds at room temp)[8] |
| Primary Side Reaction | Dehalogenation (hydrodehalogenation)[10][11] | Alkyne homocoupling (Glaser coupling)[10] |
| Yield Predictability | Moderate; can be lowered by dehalogenation[9][11] | High to Excellent[8][13] |
| Typical Conditions | Often requires heating (e.g., 80-120 °C)[1][10] | Often proceeds at room temperature[6][12] |
| Substrate Preference | Often 4-bromopyrazole is more reliable[8][11] | 4-Iodopyrazole is the preferred substrate[8] |
| Catalyst System | Pd(0) source + phosphine ligand (e.g., SPhos)[10] | Pd(0) source + Cu(I) co-catalyst[12] |
Field-Proven Experimental Protocols
Trustworthy science is built on reproducible protocols. The following methodologies represent robust starting points for the successful coupling of iodopyrazole substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol utilizes a modern palladium pre-catalyst to improve efficiency and mitigate side reactions, though optimization may still be required.
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 pre-catalyst (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), thoroughly degassed
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add 4-iodopyrazole, the arylboronic acid, and the base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the XPhos Pd G2 pre-catalyst.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to the target temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Sonogashira Coupling of 4-Iodopyrazole
This classic protocol is highly reliable for the alkynylation of iodopyrazoles under mild conditions.
Materials:
-
4-Iodopyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or a mixture of DMF and an amine base.
Step-by-Step Procedure:
-
To a reaction flask, add 4-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Establish an inert atmosphere (argon or nitrogen).
-
Add the solvent/base (e.g., triethylamine) via syringe, followed by the terminal alkyne.
-
Stir the mixture at room temperature. Gentle heating (e.g., 40-60 °C) can be applied if the reaction is sluggish.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues and amine salts.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-alkynylpyrazole.[8][12]
Authoritative Grounding & Conclusion
The comparative performance of iodopyrazoles in Suzuki and Sonogashira couplings is a clear illustration of how a substrate's intrinsic reactivity must be weighed against its propensity for specific side reactions.
Expert Recommendation:
-
For Sonogashira couplings , the high reactivity of the C-I bond is a distinct asset. 4-Iodopyrazole is unequivocally the substrate of choice , enabling efficient C-C bond formation under mild conditions with high yields.[8]
-
For Suzuki-Miyaura couplings , extreme caution is advised when using iodopyrazoles. The significant potential for dehalogenation can compromise yields and complicate purification.[11] While modern catalysts can help, researchers should consider 4-bromopyrazole as a more reliable and often higher-yielding alternative for this specific transformation.[8][9]
By understanding the mechanistic underpinnings and heeding the empirical data, chemists can navigate the subtleties of pyrazole functionalization with greater confidence and success. This strategic approach to substrate selection is a critical, yet often overlooked, component of efficient synthetic design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to Alternative Reagents for the Iodination of Electron-Deficient Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an iodine atom into the pyrazole scaffold is a pivotal step in the synthesis of a vast array of compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Iodinated pyrazoles are versatile synthetic intermediates, particularly in cross-coupling reactions, which allow for the construction of complex molecular architectures.[1][2] However, the iodination of pyrazoles bearing electron-withdrawing groups presents a significant challenge due to the reduced nucleophilicity of the pyrazole ring. This guide provides a comparative analysis of various alternative reagents for the electrophilic iodination of electron-deficient pyrazoles, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific synthetic needs.
The Challenge of Iodinating Electron-Deficient Pyrazoles
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the C4 position being the most electron-rich and sterically accessible site.[3] However, the presence of electron-withdrawing substituents deactivates the ring, rendering it less reactive towards common electrophilic iodinating agents. Consequently, harsher reaction conditions or more potent reagents are often required, which can lead to side reactions or decomposition of the starting material. The choice of iodinating agent is therefore critical for achieving high yields and regioselectivity.
Comparative Analysis of Iodination Methodologies
Several reagents and methods have been developed for the iodination of pyrazoles, each with its own set of advantages and limitations. The following sections provide a detailed comparison of the most effective and commonly used alternative reagents for the iodination of electron-deficient pyrazoles.
N-Iodosuccinimide (NIS) in Acidic Media
N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent.[4] Its electrophilicity is significantly enhanced in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), enabling the iodination of even deactivated aromatic systems.[4][5] The acidic conditions protonate NIS, generating a more potent electrophilic iodine species.[5] This method is particularly suitable for pyrazoles bearing functional groups that are sensitive to oxidative conditions.[2][3]
Mechanism of NIS/Acid Iodination
Caption: Mechanism of NIS/Acid mediated iodination of pyrazoles.
Iodine Monochloride (ICl)
Iodine monochloride (ICl) is a potent electrophilic iodinating agent that can effectively iodinate electron-deficient pyrazoles.[6][7] The reaction is typically carried out in the presence of a base, such as lithium carbonate (Li₂CO₃), to neutralize the hydrochloric acid (HCl) formed during the reaction, which can otherwise lead to deacylation or other side reactions.[6][8] This method has been shown to be highly effective for the synthesis of 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[6]
Experimental Workflow for ICl Iodination
Caption: General workflow for the iodination of pyrazoles using ICl.
Molecular Iodine (I₂) with an Oxidizing Agent
The use of molecular iodine (I₂) in combination with an oxidizing agent provides another versatile route to iodinated pyrazoles. The oxidant generates a more electrophilic iodine species in situ.
-
Ceric Ammonium Nitrate (CAN): This system is highly effective for the regioselective iodination of a variety of pyrazoles, including those with trifluoromethyl groups.[1] The reaction is typically carried out in acetonitrile at reflux.[3]
-
Hydrogen Peroxide (H₂O₂): This method represents a greener alternative, using water as the solvent and generating water as the only byproduct.[1][9] The reaction proceeds at room temperature, making it an environmentally benign and practical option.[9]
-
Iodic Acid (HIO₃): The combination of I₂ and HIO₃ is effective for the oxidative iodination of substituted N-methylpyrazoles. However, care must be taken as this system can also lead to halogenation of substituents.
n-Butyllithium (n-BuLi) followed by Iodine
For the specific synthesis of 5-iodopyrazoles, a method involving lithiation with n-butyllithium (n-BuLi) followed by quenching with molecular iodine is employed.[1] This approach proceeds via deprotonation at the C5 position to form a lithium pyrazolide intermediate, which then reacts with iodine.[10][11] This method offers excellent regioselectivity for the C5 position.[10]
Comparative Performance Data
The following table summarizes the performance of various alternative reagents for the iodination of electron-deficient pyrazoles based on reported experimental data.
| Method/Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| NIS/Acid | NIS, H₂SO₄ or TFA, various solvents, room temp. to 80 °C | < 16 h | Good | C4 | Effective for deactivated systems and substrates sensitive to oxidation.[1][3][4] |
| ICl/Li₂CO₃ | ICl, Li₂CO₃, Dichloromethane, room temp. | 1 - 24 h | Up to 95% | C4 | Excellent for 1-acyl-4-iodo-3,5-disubstituted pyrazoles; base is crucial.[1][6][7] |
| I₂/CAN | I₂, Ceric Ammonium Nitrate, Acetonitrile, reflux | Overnight | Good to Excellent | C4 | Effective for pyrazoles with electron-withdrawing groups like CF₃.[1][11] |
| I₂/H₂O₂ | I₂, H₂O₂, Water, room temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method with water as the only byproduct.[1][9] |
| n-BuLi/I₂ | n-BuLi, I₂, THF, -78 °C to room temp. | - | 65 - 89% | C5 | Exclusive synthesis of 5-iodopyrazoles via a lithium intermediate.[1][10] |
Detailed Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS) in Acidic Media
This protocol is suitable for pyrazoles that are sensitive to oxidative conditions.[2][3]
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[3]
Method 2: Iodination using Iodine Monochloride (ICl)
This protocol is adapted from the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[6][7]
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
Method 3: "Green" Iodination using Iodine/Hydrogen Peroxide
This environmentally friendly protocol utilizes water as the solvent.[1][9]
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary depending on the substrate.
-
Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
The product can often be isolated by direct filtration and washing with water.[1]
Conclusion
The choice of an appropriate iodinating agent for electron-deficient pyrazoles is crucial for successful synthesis. For general C4-iodination of deactivated pyrazoles, NIS in acidic media offers a reliable method, particularly for substrates sensitive to oxidation. Iodine monochloride with a base is highly effective for specific substrates like 1-acyl pyrazoles. For a more environmentally friendly approach, the I₂/H₂O₂ system in water is an excellent choice. When the synthesis requires specific C5-iodination, the n-BuLi/I₂ protocol is the method of choice. By understanding the advantages and limitations of each reagent and tailoring the reaction conditions to the specific substrate, researchers can efficiently synthesize a wide range of iodinated pyrazoles for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 4-Iodo-3-(Trifluoromethyl)-1H-Pyrazole Derivatives: Unraveling Intermolecular Interactions and Supramolecular Architectures
For Immediate Release
A Deep Dive into the Solid-State Landscape of Fluorinated and Halogenated Pyrazoles for Advanced Drug Design
This guide offers an in-depth X-ray crystallographic analysis of 4-iodo-3-(trifluoromethyl)-1H-pyrazole derivatives, providing a comparative framework for researchers, scientists, and drug development professionals. By examining the crystal structures of closely related analogues, we elucidate the profound impact of halogen and trifluoromethyl substituents on molecular conformation, crystal packing, and the hierarchy of intermolecular interactions. This analysis is critical for understanding the solid-state properties that influence the development of novel pharmaceuticals and advanced materials.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, a comprehensive understanding of its probable solid-state behavior can be achieved through a meticulous comparative analysis of its structural precursors and isomers. This guide will dissect the crystallographic data of key analogues to forecast the structural landscape of the title compound.
The Influence of the 4-Iodo Substituent: A Foundation of Halogen Bonding and Hydrogen Bonding Networks
The crystal engineering of pyrazole derivatives is significantly directed by the interplay of hydrogen bonding involving the pyrazole N-H donor and N acceptor sites, and, in the case of halogenated derivatives, the participation of the halogen atom in various intermolecular interactions. A seminal study on the crystal structures of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine) reveals a fascinating divergence in their supramolecular assemblies[1][2][3].
The chloro and bromo analogues are isostructural, forming cyclic, hydrogen-bonded trimers. In stark contrast, the fluoro and iodo derivatives exhibit catemeric (chain-like) structures propagated by N-H···N hydrogen bonds[1][2][3]. This structural dichotomy underscores the subtle yet critical role of the halogen's size, polarizability, and ability to engage in halogen bonding.
In the case of 4-iodo-1H-pyrazole, the crystal structure is characterized by a catemeric chain of molecules linked by N-H···N hydrogen bonds. Furthermore, the iodine atoms participate in significant I···I and I···π interactions, which contribute to the overall stability of the crystal lattice. The propensity of iodine to act as a potent halogen bond donor is a key factor in dictating the crystal packing.
The Impact of the 3-Trifluoromethyl Group: Steric Hindrance and Weak Hydrogen Bonds
The introduction of a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring introduces significant electronic and steric changes. The CF3 group is a strong electron-withdrawing group and a bulky substituent. Its presence can influence the acidity of the N-H proton, the planarity of the pyrazole ring, and the accessibility of the adjacent nitrogen atom for hydrogen bonding.
Crystallographic studies of 3-(trifluoromethyl)-1H-pyrazole derivatives demonstrate the frequent involvement of the fluorine atoms in weak C-H···F hydrogen bonds. While individually weak, the cumulative effect of multiple C-H···F interactions can be a significant factor in the overall crystal packing. Furthermore, the steric bulk of the CF3 group can preclude the formation of certain hydrogen-bonded motifs that are observed in less substituted pyrazoles.
A Comparative Analysis: Predicting the Crystal Structure of this compound
Based on the crystallographic data of the aforementioned analogues, we can project the key structural features of this compound.
Expected Intermolecular Interactions:
-
N-H···N Hydrogen Bonds: The primary and strongest interaction is anticipated to be the N-H···N hydrogen bond, likely forming a catemeric chain similar to 4-iodo-1H-pyrazole. The electron-withdrawing nature of the CF3 group may increase the acidity of the N-H proton, potentially leading to a shorter and stronger hydrogen bond.
-
Halogen Bonds: The iodine atom is expected to be a prominent halogen bond donor, participating in I···N, I···F, or I···I interactions. The presence of the electronegative fluorine atoms of the CF3 group on a neighboring molecule could provide a favorable halogen bond acceptor site.
-
Weak Hydrogen Bonds: C-H···F and C-H···I interactions are also likely to be present, contributing to the overall lattice energy.
-
π-π Stacking: The potential for π-π stacking of the pyrazole rings may be influenced by the steric hindrance of the substituents.
Predicted Supramolecular Assembly:
The combination of a strong hydrogen-bond-directing group (N-H) and a potent halogen bond donor (I) suggests a complex and robust supramolecular assembly. It is plausible that the catemeric hydrogen-bonded chains will be further organized by a network of halogen bonds and weak hydrogen bonds, leading to a dense and stable crystal packing.
The interplay between the steric demands of the bulky iodine and trifluoromethyl groups and the directional preferences of the hydrogen and halogen bonds will ultimately determine the final crystal structure. It is conceivable that polymorphism—the existence of multiple crystal forms—could be a feature of this system, with different polymorphs exhibiting distinct arrangements of these intermolecular interactions.
Experimental Protocols
Synthesis of this compound
A representative synthesis of this compound can be adapted from known procedures for the iodination of pyrazoles.
Step-by-Step Methodology:
-
Starting Material: 3-(Trifluoromethyl)-1H-pyrazole.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of electron-rich heterocycles.
-
Solvent: A suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Procedure: a. Dissolve 3-(trifluoromethyl)-1H-pyrazole in the chosen solvent. b. Add N-iodosuccinimide portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with a solution of sodium thiosulfate. e. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. f. Purify the crude product by column chromatography on silica gel.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.
Step-by-Step Methodology:
-
Purification: The synthesized compound must be of high purity. Recrystallization or sublimation are often necessary.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. A good solvent for crystal growth should dissolve the compound to a moderate extent and have a suitable vapor pressure for slow evaporation.
-
Common Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Data Presentation
To facilitate a clear comparison, the following table summarizes the key crystallographic data for relevant pyrazole derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Supramolecular Motif | Ref. |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmce | 6.9383 | 5.5231 | 13.077 | 90 | Catemer | [1][2][3] |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | 12.986 | 6.840 | 4.823 | 90 | Trimer | [4] |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Orthorhombic | Pnma | 13.238 | 6.903 | 4.856 | 90 | [5] | |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Triclinic | P-1 | 5.105 | 6.649 | 11.234 | 80.36 | Catemer | [6] |
| 1-Me-3-CF₃-1H-pyrazol-5-ol | C₅H₅F₃N₂O | Monoclinic | P2₁/c | 7.550 | 8.353 | 11.371 | 104.72 | Chain | [7] |
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Synthesis and Crystallographic Analysis
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 3. 19968-17-3 CAS MSDS (4-BROMO-3-TRIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance: A Comparative Guide to the Biological Activity of 4-Iodo vs. 4-Bromo Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a drug scaffold is a critical tool in the fine-tuning of biological activity. Within the medicinally privileged pyrazole core, substitution at the 4-position with iodine or bromine can profoundly influence a compound's therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of 4-iodo- and 4-bromo-pyrazole derivatives, supported by experimental data and a discussion of the underlying physicochemical principles.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Halogenation is a key strategy to modulate the physicochemical properties of these derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The choice between iodine and bromine at the 4-position, while seemingly subtle, can lead to significant differences in potency and selectivity.
A Head-to-Head Battle: Enzyme Inhibition
A direct comparison of the inhibitory effects of 4-substituted pyrazoles on human liver alcohol dehydrogenase (ADH), a key enzyme in ethanol metabolism, provides a clear illustration of the impact of the halogen substituent. In a foundational study, 4-iodopyrazole demonstrated superior inhibitory potency compared to its bromo- and other substituted counterparts.[1]
| Compound | Inhibition Constant (Kᵢ) (µM) |
| 4-Iodopyrazole | 0.12 |
| 4-Bromopyrazole | 0.29 |
| 4-Methylpyrazole | 0.21 |
| Pyrazole (unsubstituted) | 2.6 |
| Data sourced from Li, T. K., & Theorell, H. (1969).[1] |
The data unequivocally shows that 4-iodopyrazole is the most potent inhibitor of ADH in this series, being more than twice as effective as 4-bromopyrazole.[1] This enhanced activity can be attributed to the unique properties of the iodine atom.
The Power of the Halogen Bond: A Deeper Look at Binding Interactions
The superior performance of 4-iodopyrazole in ADH inhibition is not an isolated case and can be explained by the concept of halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom in a protein.[3][4] The strength of this interaction is influenced by the polarizability of the halogen atom, which increases down the group: F < Cl < Br < I.
Iodine, being the most polarizable of the common halogens, is a significantly stronger halogen bond donor than bromine.[5] This allows 4-iodopyrazole derivatives to form more potent and specific interactions with their biological targets. For instance, studies on HIV-1 reverse transcriptase have shown that 4-iodopyrazole binds to a greater number of sites on the protein compared to 4-bromopyrazole, a phenomenon attributed to the stronger halogen bonds formed by the iodine atom.[3] This ability to form robust halogen bonds can lead to enhanced binding affinity and, consequently, greater biological activity.
Anticancer and Kinase Inhibitory Potential: An Evolving Picture
While direct, head-to-head comparative studies of 4-iodo versus 4-bromo pyrazole derivatives in anticancer and kinase inhibition assays are limited, the existing literature on halogenated pyrazoles allows for informed inferences. The pyrazole scaffold is a key component of many kinase inhibitors, where it often interacts with the ATP-binding site of the enzyme.[6][7]
The introduction of a halogen at the 4-position can influence the compound's interaction with the kinase. For example, in a study on pyrazolo[3,4-g]isoquinolines as Haspin kinase inhibitors, the introduction of a bromine atom at a specific position was found to be detrimental to the inhibitory activity.[8][9] This highlights the critical role of the halogen's position and its interplay with the specific topology of the target's binding site.
Although a systematic comparison is not yet available, the principles of halogen bonding suggest that 4-iodopyrazole derivatives hold significant promise as potent and selective kinase inhibitors. The stronger halogen bonding capability of iodine could be leveraged to achieve tighter binding to the kinase active site, leading to improved efficacy. Further research involving the synthesis and parallel evaluation of 4-iodo and 4-bromo analogs is crucial to fully elucidate their comparative potential in oncology.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of 4-halogenated pyrazole derivatives are provided below.
Synthesis of 4-Halogenated Pyrazoles
A common method for the synthesis of 4-iodo and 4-bromo pyrazoles is through the electrophilic halogenation of the pyrazole ring.
Caption: General workflow for the synthesis of 4-halogenated pyrazoles.
Step-by-Step Protocol for 4-Iodination (using N-Iodosuccinimide):
-
Dissolve Pyrazole: In a round-bottom flask, dissolve the starting pyrazole derivative (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add NIS: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-iodopyrazole derivative.
Step-by-Step Protocol for 4-Bromination (using N-Bromosuccinimide):
-
Dissolve Pyrazole: In a round-bottom flask, dissolve the starting pyrazole derivative (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Add NBS: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the 4-iodination.
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for determining the anticancer activity of pyrazole derivatives using the MTT assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-iodo and 4-bromo pyrazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion: Iodine Takes the Lead in Potency, Bromine Offers a Viable Alternative
The available evidence, particularly from enzyme inhibition studies, strongly suggests that 4-iodopyrazole derivatives often exhibit superior biological activity compared to their 4-bromo counterparts.[1] This enhanced potency is primarily attributed to the greater ability of iodine to participate in halogen bonding, a key interaction for high-affinity ligand binding.[3][5] While 4-bromopyrazoles may be less potent in some cases, they remain valuable intermediates and can offer advantages in terms of synthetic accessibility and cost.
For drug discovery professionals, the choice between a 4-iodo and a 4-bromo substituent on a pyrazole scaffold should be guided by a careful consideration of the specific biological target and the desired activity profile. In cases where high potency is paramount, the 4-iodo substitution is a promising strategy. However, 4-bromo pyrazoles should not be overlooked, as they may provide a more favorable balance of activity, synthetic feasibility, and physicochemical properties for certain applications. Further direct comparative studies across a range of biological targets are warranted to fully delineate the subtle yet significant differences between these two important classes of halogenated pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Regioisomerism in Pyrazole Synthesis
A Senior Application Scientist's Perspective on Synthesis, Analysis, and Control
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, lauded for its diverse biological activities and versatile applications.[1][2][3][4] However, the synthesis of substituted pyrazoles is often complicated by the formation of regioisomers, a challenge that can significantly impact reaction yields, purification efforts, and the ultimate biological or material properties of the target compound. This guide provides an in-depth analysis of regioisomer formation in pyrazole synthesis, offering a comparative look at common synthetic routes and detailing robust analytical methods for the definitive characterization and separation of isomeric mixtures.
The Root of Regioselectivity: A Mechanistic Tale of Two Nitrogens
The most prevalent method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][5][6] When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are employed, the reaction can proceed through two distinct pathways, leading to a mixture of regioisomers. The crux of the issue lies in the initial nucleophilic attack of the hydrazine at one of the two non-equivalent carbonyl carbons of the dicarbonyl compound.
The classical Knorr pyrazole synthesis, first reported in 1883, exemplifies this challenge.[2][3] The reaction mechanism involves the formation of an imine at one carbonyl, followed by an intramolecular cyclization and dehydration.[5][7] The initial site of imine formation dictates the final substitution pattern on the pyrazole ring.
Figure 1. Divergent pathways in the Knorr pyrazole synthesis leading to two possible regioisomers.
Factors influencing the regioselectivity include the steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions such as solvent and catalyst. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some cases.[8]
Comparative Analysis of Synthetic Methodologies
While the Knorr synthesis is a workhorse, several other methods exist for pyrazole formation, each with its own regiochemical implications.
| Synthetic Method | Precursors | General Regioselectivity | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Often yields mixtures of regioisomers.[9] | Readily available starting materials, robust reaction.[10][11] | Regiocontrol can be challenging. |
| Pechmann Synthesis | Acetylenes, Diazomethane | Generally good for specific substitution patterns.[12] | Access to pyrazole carboxylic acid derivatives.[12] | Use of diazomethane requires specialized handling. |
| [3+2] Cycloadditions | Sydnones, Alkynes | Can achieve excellent regioselectivity.[13] | Mild conditions, broad substrate scope.[13] | Requires synthesis of specialized precursors. |
| From α,β-Unsaturated Ketones | Chalcones, Hydrazines | Can be regioselective, often forming pyrazolines first.[2][3] | Versatile for 3,5-diarylpyrazoles.[2] | May require an additional oxidation step. |
The Analyst's Toolkit: Differentiating and Quantifying Regioisomers
Once a mixture of pyrazole regioisomers is synthesized, the next critical step is their separation and unambiguous identification. A combination of chromatographic and spectroscopic techniques is essential for this task.[14]
Chromatographic Separation: The First Line of Attack
Column Chromatography is the most common and effective method for separating pyrazole regioisomers on a preparative scale.[4][15] The key to a successful separation lies in the careful selection of the stationary and mobile phases.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Begin by performing thin-layer chromatography (TLC) on the crude reaction mixture using various solvent systems (e.g., hexane/ethyl acetate mixtures of increasing polarity) to identify an eluent that provides the best separation between the two regioisomer spots.[15]
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your chosen eluent system and carefully pack a glass column.
-
Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Begin elution with the predetermined solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure, separated regioisomers.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated products.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is an excellent analytical tool for quantifying the ratio of regioisomers.[16][17] Chiral stationary phases can even be used to separate enantiomers of chiral pyrazole derivatives.[16]
Figure 2. General workflow for the separation of pyrazole regioisomers.
Spectroscopic Characterization: The Unambiguous Proof
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of pyrazole regioisomers. Both ¹H and ¹³C NMR provide a wealth of information.
Key NMR Observables for Isomer Differentiation:
-
Chemical Shifts (δ): The electronic environment of protons and carbons is highly sensitive to the substitution pattern. For example, the chemical shift of the C4 proton is influenced by the nature of the substituents at C3 and C5.[18]
-
¹H-¹H Coupling Constants (J): While less common for direct isomer differentiation in the pyrazole ring itself, coupling patterns in the substituents can provide valuable structural clues.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments are invaluable for definitively assigning regiochemistry.[4][19] An NOE correlation between a proton on a substituent at the N1 position and a proton on a substituent at the C5 position provides unambiguous proof of that particular regioisomer.[19]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique can reveal long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the N-methyl protons and the C5 carbon can confirm the isomer's structure.[19]
Comparative NMR Data for a Hypothetical Pair of 1,3,5-Trisubstituted Pyrazole Regioisomers:
| Nucleus | Regioisomer A (1,3,5-trisubstituted) | Regioisomer B (1,5,3-trisubstituted) | Rationale for Difference |
| ¹H NMR (H4) | δ 6.5 ppm | δ 6.3 ppm | The electronic effects of the C3 and C5 substituents are different. |
| ¹³C NMR (C3) | δ 150 ppm | δ 142 ppm | The carbon attached to the N1-substituent experiences a different electronic environment.[18] |
| ¹³C NMR (C5) | δ 141 ppm | δ 151 ppm | The carbon adjacent to the second ring nitrogen shows a distinct chemical shift.[18] |
| NOESY | Correlation between N1-substituent protons and C5-substituent protons. | No correlation between N1-substituent protons and C3-substituent protons. | Spatial proximity of the groups.[19] |
Mass Spectrometry (MS) is used to confirm the molecular weight of the isomers, which will be identical. However, fragmentation patterns in techniques like GC-MS can sometimes differ, providing additional structural clues.[14][20]
Conclusion: A Strategy for Regiocontrol and Analysis
The successful synthesis of a desired pyrazole regioisomer requires a multifaceted approach. Careful consideration of the synthetic route, with an emphasis on modern, highly regioselective methods like [3+2] cycloadditions where possible, is the first step.[13] When classical methods like the Knorr synthesis are employed, a robust and optimized purification strategy, typically involving column chromatography, is essential.[15] Finally, the unambiguous structural assignment of the isolated isomers must be performed using a combination of 1D and 2D NMR techniques, with NOESY and HMBC often serving as the definitive experiments. By integrating these principles of synthetic design, purification, and spectroscopic analysis, researchers can confidently navigate the challenges of regioisomerism in pyrazole chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pechmann Pyrazole Synthesis [drugfuture.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Definitive Mass Confirmation of 4-iodo-3-(trifluoromethyl)-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. In this guide, we delve into the robust world of High-Resolution Mass Spectrometry (HRMS) for the precise mass confirmation of 4-iodo-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic scaffold of interest in medicinal chemistry. We will not only provide a detailed experimental protocol but also an objective comparison with alternative analytical techniques, supported by experimental insights, to empower you in making informed decisions for your analytical workflows.
The Analytical Challenge: Beyond Nominal Mass
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are unparalleled for structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity for volatile compounds, HRMS provides a critical piece of the puzzle: high-accuracy mass measurement. This allows for the determination of the elemental composition of a molecule with a high degree of confidence, a crucial step in confirming the identity of a novel compound and differentiating it from potential isomers or impurities.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Mass Confirmation
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass analyzers, offer resolving powers that can exceed 100,000, enabling the differentiation of ions with very similar mass-to-charge ratios.[1][2] This high resolution, coupled with exceptional mass accuracy (often in the sub-ppm range), makes HRMS the definitive technique for confirming the elemental formula of a small molecule like this compound.
Theoretical Monoisotopic Mass Calculation
The first step in an HRMS analysis is the calculation of the theoretical monoisotopic mass of the target compound. The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent elements.[3]
For this compound, with the chemical formula C₄H₂F₃IN₂ , the theoretical monoisotopic mass is calculated as follows:
| Element | Number of Atoms | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |
| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |
| Hydrogen (¹H) | 2 | 1.007825 | 2.015650 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Total | 261.921480 |
Therefore, the expected monoisotopic mass of the neutral molecule is 261.921480 Da . In positive ion mode, we would expect to observe the protonated molecule [M+H]⁺ at m/z262.928755 .
Experimental Protocol: HRMS Analysis of this compound
This protocol is designed for an Orbitrap-based HRMS system coupled with a liquid chromatography (LC) front-end.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with 50:50 acetonitrile:water (both LC-MS grade) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.
2. LC-HRMS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |
| Ionization Source | Heated Electrospray Ionization (HESI) | ESI is a soft ionization technique suitable for polar molecules like pyrazoles.[4] |
| Polarity | Positive | To detect the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 kV | A typical starting point for HESI. |
| Sheath Gas | 35 (arbitrary units) | Optimizes the spray stability. |
| Auxiliary Gas | 10 (arbitrary units) | Aids in desolvation. |
| Vaporizer Temp. | 300 °C | Ensures efficient desolvation of the mobile phase. |
| Mass Analyzer | Orbitrap | Provides high resolution and mass accuracy. |
| Resolution | 120,000 FWHM | Sufficient to resolve isotopic peaks and achieve high mass accuracy. |
| Scan Range | m/z 100-500 | Covers the expected mass of the analyte and potential fragments. |
| Data Acquisition | Full Scan MS followed by Data-Dependent MS² (dd-MS²) | To obtain both the accurate mass of the precursor ion and its fragmentation pattern. |
| Collision Energy (for dd-MS²) | Stepped HCD (20, 30, 40 eV) | Higher-energy C-trap Dissociation (HCD) provides information-rich fragmentation spectra. A stepped collision energy ensures a wide range of fragments are generated.[5] |
Experimental Workflow Diagram:
Caption: A streamlined workflow for the HRMS analysis of this compound.
Data Interpretation: What to Expect
-
Mass Accuracy: The primary goal is to observe the [M+H]⁺ ion at a mass-to-charge ratio that is within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. For our target of m/z 262.928755, a 5 ppm error tolerance would be ± 0.0013 Da.
-
Isotopic Pattern: The high resolution of the instrument should allow for the observation of the isotopic peaks. The presence of a single iodine atom will result in a monoisotopic peak with no significant M+1 or M+2 peaks from other elements.
-
Fragmentation Pattern (MS²): The MS² spectrum will provide structural information. For pyrazoles, common fragmentation pathways include the loss of HCN and N₂.[4] Given the substituents, we can predict the following fragmentation:
-
Loss of Iodine: The C-I bond is relatively weak and can cleave, leading to a fragment corresponding to the loss of an iodine radical.
-
Loss of CF₃: The trifluoromethyl group can also be lost.
-
Ring Cleavage: Fragmentation of the pyrazole ring can lead to the loss of small neutral molecules like HCN.
-
Predicted Fragmentation of [M+H]⁺:
Caption: Predicted fragmentation pathway for the protonated this compound.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS is the gold standard for mass confirmation, a comprehensive analytical approach often involves orthogonal techniques. Here, we compare HRMS with GC-MS and NMR for the analysis of this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | High-accuracy mass-to-charge ratio, elemental composition | Retention time, mass-to-charge ratio (nominal mass), fragmentation pattern | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), molecular structure and connectivity |
| Sensitivity | Very high (pg to fg range) | High (pg to ng range) | Relatively low (µg to mg range) |
| Resolution | Very high (up to >100,000) | Low mass resolution | High spectral resolution |
| Sample Requirements | Small amount, must be ionizable | Volatile and thermally stable | Larger amount, soluble in deuterated solvents |
| Strengths | - Unambiguous elemental formula confirmation- High confidence in identification- Suitable for a wide range of compounds | - Excellent for separating volatile isomers- Extensive libraries for compound identification (for known compounds) | - Definitive structural elucidation- Information on stereochemistry and isomerism- Non-destructive |
| Limitations | - Does not provide detailed structural connectivity- Can be more expensive than low-resolution MS | - Limited to volatile and thermally stable compounds- Nominal mass data can be ambiguous for unknowns | - Lower sensitivity- Requires larger sample amounts- Can be time-consuming for complex molecules |
| Suitability for Target Compound | Excellent. Ideal for confirming the elemental composition and providing high-confidence identification. | Good. The compound is likely to be sufficiently volatile for GC-MS analysis. It can provide complementary information on purity and potential isomers. | Essential. While not for mass confirmation, NMR is crucial for the initial structural determination and to confirm the correct isomer has been synthesized.[6] |
Comparison Logic Flow:
Caption: A logical flow diagram illustrating the complementary roles of HRMS, GC-MS, and NMR.
Conclusion: An Integrated Approach for Unquestionable Confirmation
For the definitive characterization of this compound, a multi-faceted analytical strategy is paramount. While NMR spectroscopy is indispensable for elucidating the intricate details of its molecular structure, High-Resolution Mass Spectrometry stands as the unequivocal choice for confirming its elemental composition. The unparalleled mass accuracy and resolution of HRMS provide a level of confidence in the compound's identity that is unattainable with lower-resolution techniques.
By integrating the structural insights from NMR with the high-confidence mass confirmation from HRMS, and potentially leveraging the separation power of GC-MS for purity assessment, researchers can build a comprehensive and irrefutable data package for their novel compounds. This rigorous approach not only ensures scientific integrity but also accelerates the drug discovery and development pipeline by providing a solid analytical foundation.
References
- 1. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-iodo-3-(trifluoromethyl)-1H-pyrazole
Navigating the complexities of novel chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides an in-depth operational and safety framework for handling 4-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 866638-72-4). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the why behind each safety measure, ensuring that every protocol is a self-validating system for your protection.
Hazard Profile: Understanding the Compound
This compound is a heterocyclic compound containing three key structural motifs that inform its hazard profile: a pyrazole ring, an iodine atom, and a trifluoromethyl group.
-
Acute Toxicity: The primary, most immediate hazard identified for this compound is acute oral toxicity.[1] It is classified as Acutely Toxic, Category 3, carrying the hazard statement H301: Toxic if swallowed.[1] This necessitates stringent measures to prevent ingestion.
-
Irritation Potential: While data for this specific molecule is limited, structurally similar compounds such as 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole and other halogenated pyrazoles are known to cause skin and serious eye irritation.[2][3] Therefore, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory system.[2][4]
-
Halogenated Compound Considerations: As an organoiodine compound, it must be handled as a potential environmental hazard. Such compounds should never be disposed of down the drain, as they can be harmful to aquatic life.[5][6] Proper waste segregation is mandatory.[5][7]
-
Trifluoromethyl Group: The trifluoromethyl (CF₃) group is generally very stable and chemically inert, contributing to the metabolic stability of many pharmaceutical compounds.[8][9] Its presence does not typically introduce explosive or reactive hazards, but it significantly influences the molecule's overall biological activity and toxicological profile.[10]
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through engineering and administrative controls. This is a foundational principle of laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA).[11][12]
-
Engineering Controls: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. The work area should also be equipped with easily accessible eyewash stations and safety showers.[2]
-
Administrative Controls: Develop a written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13] This plan should include Standard Operating Procedures (SOPs) for this specific chemical, detailing the risks and the precise steps for safe handling, storage, and disposal. All personnel must be trained on this SOP before beginning work.
Personal Protective Equipment (PPE): A Task-Based Approach
PPE is the final barrier between you and the chemical. The selection of PPE should not be static; it must adapt to the specific task and the associated risk of exposure.
| Task / Potential Exposure | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing solid in a ventilated balance enclosure) | Tightly fitting chemical splash goggles (conforming to ANSI Z87.1 or EN 166 standards).[2][4] | Nitrile or neoprene gloves (minimum single pair). Inspect for tears or holes before each use.[5] | Standard laboratory coat (cotton or polyester/cotton blend), fully buttoned. | Not generally required if performed strictly within a certified chemical fume hood or ventilated enclosure.[2] |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol/dust generation) | Chemical splash goggles and a full-face shield.[14] | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[15] Check manufacturer's compatibility charts for breakthrough times. | Chemically resistant lab coat or apron worn over a standard lab coat.[16] | Recommended even within a fume hood. For spill cleanup or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is required.[2][17] |
Causality Behind PPE Choices:
-
Eye Protection: Goggles are essential to protect against splashes and fine particulates, creating a seal around the eyes that standard safety glasses do not provide.[14] A face shield is added during higher-risk tasks to protect the entire face from splashes.[14]
-
Hand Protection: Nitrile and neoprene offer good resistance to a broad range of chemicals. Double-gloving provides an extra layer of security; should the outer glove be compromised, the inner glove continues to offer protection while you retreat and re-glove.
-
Body Protection: A standard lab coat protects against incidental contact. A chemically resistant apron or coat is necessary when the volume or concentration of the material poses a greater splash hazard.[16]
-
Respiratory Protection: While a fume hood is highly effective, dusts can be generated when weighing solids. A respirator provides an additional layer of safety, particularly if there is any uncertainty about the containment effectiveness of the engineering controls.
Operational & Disposal Plans
Step-by-Step Handling Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the fume hood, don all required PPE for high-exposure activities (goggles, face shield, double gloves, lab coat).
-
Staging: Place all necessary equipment (spatula, weigh paper, beaker with stir bar, solvent) inside the chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound solid. Perform this action deep within the hood to ensure optimal vapor/dust capture.
-
Transfer: Gently add the weighed solid to the beaker containing the solvent. Avoid "dumping" the powder, which can create dust.
-
Dissolution: Place the beaker on a stir plate within the hood and allow the compound to dissolve. Cap the container once the solid is added.
-
Decontamination: Consider the weigh paper and spatula as contaminated. Rinse them with a small amount of clean solvent, collecting the rinseate in your hazardous waste container.
-
Doffing PPE: Once the procedure is complete and the work area is clean, remove your PPE. Remove the outer gloves first, turning them inside out. Remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves. Wash hands thoroughly with soap and water.
Waste Disposal Plan
Proper disposal is paramount for safety and environmental protection.
-
Waste Segregation: All waste contaminated with this compound must be segregated as Halogenated Organic Waste .[5][7] This includes stock solutions, reaction mixtures, contaminated gloves, weigh paper, and solvent rinses. Do not mix with non-halogenated waste.
-
Container Management: Use a designated, leak-proof waste container with a secure screw-top cap. The container must be clearly labeled "Halogenated Organic Waste" and list this compound as a constituent.[18]
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin within a ventilated cabinet, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[6] Under no circumstances should this chemical or its waste be poured down the drain. [5][19]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, from initial setup to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]
- 2. fishersci.es [fishersci.es]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 12. osha.gov [osha.gov]
- 13. osha.gov [osha.gov]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 18. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 19. reddit.com [reddit.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
